molecular formula C8H17NO2 B1294857 4-(diethylamino)butanoic acid CAS No. 63867-13-0

4-(diethylamino)butanoic acid

Cat. No.: B1294857
CAS No.: 63867-13-0
M. Wt: 159.23 g/mol
InChI Key: XUDAWBWSOYRMRW-UHFFFAOYSA-N
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Description

4-(diethylamino)butanoic acid is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
The exact mass of the compound Butyric acid, 4-(diethylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 359856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDAWBWSOYRMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213299
Record name Butyric acid, 4-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63867-13-0, 42060-21-9
Record name Butyric acid, 4-(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC359856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyric acid, 4-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(diethylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(diethylamino)butanoic acid, with the CAS Number 63867-13-0 , is a fascinating molecule that sits at the intersection of neurotransmitter chemistry and synthetic organic chemistry.[1] Structurally, it is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] This guide, intended for professionals in research and drug development, provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential biological significance.

Table of Contents

  • Chemical and Physical Properties

  • Synthesis and Purification

  • Spectroscopic and Analytical Characterization

  • Chemical Reactivity and Potential Applications

  • Biological Activity and Mechanism of Action

  • Predicted Pharmacokinetics and Metabolism

  • Quantitative Analysis

  • Safety and Handling

  • References

Chemical and Physical Properties

This compound is an organic compound with a molecular formula of C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol .[1] Its structure features a butanoic acid backbone with a diethylamino group attached to the terminal carbon. This bifunctional nature, possessing both a carboxylic acid and a tertiary amine, makes it an amphoteric compound.

PropertyValueSource
CAS Number 63867-13-0[1]
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [1]
IUPAC Name This compound[1]
Synonyms γ-Diethylaminobutyric acid, 4-Diethylaminobutanoic acid[1]
Predicted Melting Point 166 °C
Predicted Boiling Point 255.1 ± 23.0 °C
Predicted Density 0.980 ± 0.06 g/cm³
Predicted pKa 4.42 ± 0.10

Synthesis and Purification

The synthesis of this compound can be approached through several routes, leveraging the principles of amine alkylation or the modification of butyric acid precursors. A representative protocol, based on the alkylation of diethylamine with a 4-halobutanoic acid derivative, is detailed below. This method is a logical and common strategy for forming such carbon-nitrogen bonds.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of this compound from ethyl 4-bromobutanoate followed by hydrolysis.

Step 1: N-Alkylation of Diethylamine

  • To a solution of diethylamine (3 equivalents) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask, add ethyl 4-bromobutanoate (1 equivalent) dropwise at room temperature with stirring.

  • The reaction mixture is then heated to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.[2]

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude ethyl 4-(diethylamino)butanoate.

Step 2: Hydrolysis to this compound

  • The crude ethyl 4-(diethylamino)butanoate from the previous step is dissolved in a mixture of water and a co-solvent like methanol or ethanol.

  • An excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), is added to the solution.

  • The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • The reaction mixture is then cooled, and the organic solvent is removed under reduced pressure.

  • The aqueous solution is acidified to a pH of approximately 6-7 with an acid like hydrochloric acid.[3] At this pH, the amino acid will exist predominantly as a zwitterion, facilitating its precipitation or purification.

  • The product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by ion-exchange chromatography.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A Diethylamine C Ethyl 4-(diethylamino)butanoate A->C B Ethyl 4-bromobutanoate B->C D Ethyl 4-(diethylamino)butanoate C->D Purification & Use in Next Step F This compound D->F E Base (e.g., NaOH) E->F

A simplified workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Full spectroscopic data for this compound is not widely published. However, based on the known spectra of its ethyl ester, ethyl 4-(diethylamino)butanoate, and the principles of NMR and IR spectroscopy, a detailed characterization can be predicted.[4]

¹H NMR Spectroscopy (Predicted)
  • ~1.1 ppm (triplet, 6H): The six protons of the two methyl groups of the diethylamino moiety, coupled to the adjacent methylene protons.

  • ~2.6-2.8 ppm (quartet, 4H): The four protons of the two methylene groups of the diethylamino moiety, coupled to the adjacent methyl protons.

  • ~1.8-2.0 ppm (multiplet, 2H): The two protons on the carbon atom beta to the carboxylic acid.

  • ~2.3-2.5 ppm (triplet, 2H): The two protons on the carbon atom alpha to the carboxylic acid.

  • ~2.9-3.1 ppm (triplet, 2H): The two protons on the carbon atom alpha to the nitrogen atom.

  • ~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group. This peak is often broad and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • ~12 ppm: The methyl carbons of the diethylamino group.

  • ~47 ppm: The methylene carbons of the diethylamino group.

  • ~22 ppm: The carbon atom beta to the carboxylic acid.

  • ~35 ppm: The carbon atom alpha to the carboxylic acid.

  • ~52 ppm: The carbon atom alpha to the nitrogen atom.

  • ~175-180 ppm: The carbonyl carbon of the carboxylic acid.[5]

Infrared (IR) Spectroscopy (Predicted)
  • 2900-3100 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • 1700-1725 cm⁻¹: C=O stretching vibration of the carboxylic acid.

  • 2500-3300 cm⁻¹ (broad): O-H stretching vibration of the hydrogen-bonded carboxylic acid.

  • 1100-1250 cm⁻¹: C-N stretching vibration of the tertiary amine.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): m/z = 159.12

  • Major Fragmentation Pathways:

    • Loss of an ethyl group (-29) to give a fragment at m/z = 130.

    • Alpha-cleavage at the nitrogen to give a fragment corresponding to the diethylamino group.

    • Decarboxylation (-44) to give a fragment at m/z = 115.

Chemical Reactivity and Potential Applications

The dual functionality of this compound dictates its chemical reactivity.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. The activation of the carboxylic acid, for instance with coupling reagents like EDC, facilitates the formation of amides, which is fundamental in peptide synthesis.

  • Tertiary Amine Group: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated to form ammonium salts and can react with alkylating agents to form quaternary ammonium compounds.

This bifunctionality makes it a useful building block in organic synthesis for introducing a diethylamino-butyl moiety into larger molecules. A related compound, 4-(dimethylamino)butyric acid, has been utilized as a labeling agent in electrochemiluminescence-based biological assays.[6]

Biological Activity and Mechanism of Action

While direct studies on the biological activity of this compound are scarce, its structural similarity to GABA suggests that its primary biological target would be the GABAergic system.

GABA Analogue Hypothesis

GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for many drugs.[7] The addition of alkyl groups to the GABA nitrogen can significantly alter its pharmacological properties. N-alkylation can affect the molecule's ability to cross the blood-brain barrier and its affinity for GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).[8]

It is plausible that this compound could act as a:

  • GABA Receptor Agonist or Antagonist: By binding to GABA-A or GABA-B receptors, it could either mimic or block the effects of GABA.

  • GABA Transporter (GAT) Inhibitor: By blocking the reuptake of GABA from the synaptic cleft, it could prolong the inhibitory action of GABA. Several N-alkylated derivatives of GABA have been investigated as GAT inhibitors.[8][9]

GABA_System cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles Synapse Synaptic Cleft (GABA) GABA_vesicle->Synapse Release GAT GABA Transporter (GAT) { Potential Target} GABA_R GABA Receptor { Potential Target} Synapse->GAT:here Reuptake Synapse->GABA_R:here Binding Molecule This compound Molecule->GAT:here Inhibition? Molecule->GABA_R:here Inhibition/Activation?

Potential interaction points of this compound within a GABAergic synapse.

Predicted Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound is not available. However, predictions can be made based on its structure and data from related compounds.[10][11]

  • Absorption: As a small amino acid-like molecule, it may be absorbed orally, potentially through amino acid transporters in the gastrointestinal tract.

  • Distribution: Its ability to cross the blood-brain barrier is a key question. The addition of the lipophilic diethyl groups may increase its brain penetration compared to GABA itself, which has limited CNS access.

  • Metabolism: The primary metabolic pathways are likely to involve the dealkylation of the diethylamino group by cytochrome P450 enzymes in the liver, followed by further degradation of the butyric acid chain.

  • Excretion: The parent compound and its metabolites are expected to be eliminated primarily through the kidneys.

Quantitative Analysis

The quantification of this compound in biological matrices or reaction mixtures can be achieved using High-Performance Liquid Chromatography (HPLC), likely coupled with UV or mass spectrometry (MS) detection.[12][13][14][15]

Protocol: HPLC-UV Method for Quantification

This protocol provides a starting point for developing a validated analytical method.

  • Sample Preparation:

    • For biological samples (e.g., plasma): Protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation to remove the precipitated proteins. The supernatant is then collected for analysis.

    • For reaction mixtures: Dilution of an aliquot of the reaction mixture with the mobile phase.

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[12][14]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-40 °C.

    • Detection: UV detection at a low wavelength, such as 210 nm, where the carboxylic acid group absorbs.[12] For higher sensitivity and specificity, LC-MS/MS would be the preferred method.

  • Quantification:

    • A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations.

    • The concentration of the analyte in the unknown samples is determined by comparing their peak areas to the calibration curve.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety information for related compounds like 4-(dimethylamino)butyric acid hydrochloride and butyric acid, the following precautions should be taken.[6][16][17][18]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible protective gloves (e.g., nitrile rubber).

    • Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google P
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL not available)
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Longdom Publishing. (URL not available)
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Semantic Scholar. (URL not available)
  • (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID - Organic Syntheses Procedure. (URL not available)
  • 1-diethylamino-3-butanone - Organic Syntheses Procedure. (URL not available)
  • Butyric acid, 4-(diethylamino)- | C8H17NO2 | CID 44844 - PubChem. [Link]

  • Synthesis and biological evaluation of a series of N-alkylated imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors - PubMed. [Link]

  • Material Safety Data Sheet - 4-(Dimethylamino)butyric Acid Hydrochloride, 98% - Cole-Parmer. (URL not available)
  • Separation of Butanoic acid, 4-[[2-[(5-chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxo- on Newcrom R1 HPLC column | SIELC Technologies. (URL not available)
  • 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem. [Link]

  • Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides | Request PDF - ResearchG
  • Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed. [Link]

  • Safety Data Sheet: Butyric acid - Carl ROTH. (URL not available)
  • Supplementary Information - The Royal Society of Chemistry. (URL not available)
  • Methodology for quantifying Bu 4 ManNAc (1) (A) HPLC elution profiles...
  • Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats - PubMed. [Link]

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - MDPI. [Link]

  • • SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
  • Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater - ResearchG
  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT - PubMed Central. [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC. [Link]

  • Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency - PMC - PubMed Central. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • Pharmacokinetics of D(+)-usnic acid in rabbits after intravenous and oral administration. [Link]

  • 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ... - Doc Brown's Chemistry. (URL not available)
  • Butyric Acid(107-92-6) 13C NMR spectrum - ChemicalBook. (URL not available)
  • Arecoline - Wikipedia. [Link]

  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL not available)

Sources

Technical Monograph: 4-(Diethylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Functional Applications in Pharmaceutical Synthesis

Executive Summary

4-(Diethylamino)butanoic acid (CAS: 63867-13-0) represents a critical structural motif in medicinal chemistry, serving as both a pharmacophore in neuroactive agents and a bifunctional linker in conjugate synthesis. Structurally, it is an


-disubstituted analogue of 

-aminobutyric acid (GABA). Unlike primary amino acids, the tertiary amine substituent imparts distinct lipophilicity and steric properties, modulating blood-brain barrier (BBB) permeability and receptor binding affinity.

This guide outlines the physicochemical profile, optimized synthetic protocols, and analytical characterization of this compound, designed for researchers requiring high-purity intermediates for drug development or chemical biology applications.

Part 1: Physicochemical Profile[1][2]

The dual functionality of this compound—possessing a basic tertiary amine and an acidic carboxyl group—results in complex solution-phase behavior dependent on pH.

Table 1: Key Chemical Properties

PropertyValue / DescriptionContext
IUPAC Name This compoundSystematic nomenclature
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 159.23 g/mol
Physical State Hygroscopic solid or viscous oilDependent on salt form (HCl salt is solid)
pKa (Acid) 4.2 – 4.5 (Predicted)Carboxylic acid deprotonation
pKa (Base) 10.2 – 10.6 (Predicted)Tertiary amine protonation
Isoelectric Point (pI) ~7.4Exists primarily as a zwitterion at physiological pH
Solubility High: Water, Methanol, EthanolLow: Hexane, Diethyl EtherZwitterionic character reduces solubility in non-polar solvents
LogP -1.4 (Approx.)[1][2][3][4][5][6][7][8][9][10]Highly hydrophilic
Speciation & Solubility Logic

At neutral pH (7.0–7.4), the compound exists predominantly as a zwitterion (


). This charge distribution explains its poor solubility in non-polar organic solvents. For extraction into organic phases (e.g., dichloromethane), the pH must be adjusted to >11 (anionic form) or <2 (cationic form), though the zwitterionic nature often necessitates the use of polar aprotic solvents like DMF or extraction with n-butanol.
Part 2: Synthetic Methodology

While direct alkylation of 4-chlorobutyric acid is possible, it often suffers from polymerization or low yields due to the formation of cyclic lactams or polyesters. The Ester-Intermediate Route is the industry standard for generating high-purity material, preventing premature cyclization.

Protocol: Synthesis via Ethyl 4-bromobutyrate[8]

Reagents:

  • Ethyl 4-bromobutyrate (Precursor)

  • Diethylamine (Nucleophile)

  • Potassium Carbonate (

    
    , Base)
    
  • Ethanol (Solvent)[9]

  • NaOH / HCl (Hydrolysis/Workup)

Workflow Diagram (DOT):

SynthesisWorkflow Start Start: Ethyl 4-bromobutyrate Step1 Nucleophilic Substitution (Diethylamine, K2CO3, Reflux) Start->Step1 Alkylation Inter Intermediate: Ethyl 4-(diethylamino)butyrate Step1->Inter Yields Ester Step2 Saponification (NaOH, EtOH/H2O) Inter->Step2 Hydrolysis Step3 Acidification & Isolation (Adjust pH to pI or form HCl salt) Step2->Step3 Deprotection Product Product: This compound Step3->Product Crystallization

Figure 1: Step-wise synthesis ensuring protection of the carboxylic acid terminus during amine alkylation.

Detailed Procedure:
  • Alkylation: Dissolve ethyl 4-bromobutyrate (1.0 eq) in ethanol. Add diethylamine (2.5 eq) and anhydrous

    
     (1.5 eq). The excess amine acts as both nucleophile and proton scavenger. Reflux for 12–16 hours.
    
  • Workup 1: Filter off inorganic salts. Concentrate the filtrate to obtain crude ethyl 4-(diethylamino)butyrate.

  • Hydrolysis: Redissolve the crude ester in 10% NaOH solution. Stir at room temperature for 4 hours (saponification).

  • Isolation:

    • For Free Acid: Carefully neutralize with HCl to pH ~7.4 and utilize ion-exchange chromatography (Dowex) to isolate the zwitterion.

    • For HCl Salt (Preferred): Acidify to pH 1 with concentrated HCl and evaporate to dryness. Recrystallize the resulting solid from Isopropanol/Ether.

Part 3: Analytical Characterization

Validating the structure requires confirming the integrity of the ethyl chains and the butyric backbone.

1. Proton NMR (


-NMR, 400 MHz, 

):
  • 
     0.95 ppm (t, 6H):  Methyl protons of the diethyl group (
    
    
    
    ).
  • 
     1.85 ppm (m, 2H):  Methylene protons at C3 (beta to carboxyl).
    
  • 
     2.35 ppm (t, 2H):  Methylene protons at C2 (alpha to carboxyl).
    
  • 
     2.90 ppm (q, 4H):  Methylene protons of the diethyl group (
    
    
    
    ).
  • 
     3.05 ppm (t, 2H):  Methylene protons at C4 (adjacent to Nitrogen). Note: This shifts significantly downfield if protonated.
    

2. Mass Spectrometry (ESI-MS):

  • Positive Mode (

    
    ):  Expect peak at 
    
    
    
    160.13.
  • Fragmentation: Loss of water (-18) or cleavage of the ethyl groups may be observed at higher collision energies.

Part 4: Functional Applications
1. Neuroscience & GABA Analogues

As a structural homolog of GABA, this compound is used to probe GABA transporter (GAT) specificity. The bulky diethyl group prevents efficient transport by certain GAT subtypes compared to the native amino acid, making it a useful tool for studying uptake inhibition [1].

2. Pharmaceutical Linker Chemistry (Haptens)

In the development of ELISAs for small molecules (e.g., Zilpaterol), this compound derivatives are used as "spacer arms." The carboxylic acid conjugates to a carrier protein (BSA/KLH), while the amine functionality mimics the drug's pharmacophore, presenting it to the immune system to generate specific antibodies [2].

3. Lipid Nanoparticles (LNPs)

Ionizable lipids are crucial for mRNA delivery. While this specific molecule is short-chain, its headgroup structure (tertiary amine + carboxyl tail) is analogous to the hydrophilic heads of complex lipids used to facilitate endosomal escape via the proton sponge effect.

Biological Pathway Interaction (DOT):

BioInteraction Compound 4-(Diethylamino) butanoic acid GABA_R GABA Receptors (Low Affinity) Compound->GABA_R Modulates GAT GABA Transporters (Steric Blockade) Compound->GAT Inhibits/Probes Immuno Hapten Conjugation (Linker Utility) Compound->Immuno Derivatization

Figure 2: Biological interaction nodes. The steric bulk of the diethyl group modifies interaction with native GABA targets.

Part 5: Handling & Safety[13]
  • Hazards: The compound is an irritant to eyes, skin, and the respiratory system.[11] The free acid has a characteristic rancid odor (similar to butyric acid but modified by the amine).

  • Storage: Hygroscopic. Store at -20°C under desiccant.

  • Stability: Stable in aqueous solution at neutral pH. Avoid strong oxidizing agents which can attack the tertiary amine (forming N-oxides).

References
  • BenchChem. (2025).[9][12] A Comparative Guide to the Synthetic Routes of Ethyl 4-bromo-2-methylbutanoate. Retrieved from

  • Shelver, W. L., & Smith, D. J. (2004). Enzyme-linked immunosorbent assay development for the beta-adrenergic agonist zilpaterol. Journal of Agricultural and Food Chemistry, 52(8), 2159-2166.[8]

  • PubChem. (2025).[10] Butyric acid, 4-(diethylamino)- Compound Summary. National Library of Medicine. Retrieved from

  • Organic Syntheses. (1969). Ethyl 4-Bromobutyrate Synthesis Protocol. Organic Syntheses, Coll. Vol. 5, p.545. Retrieved from

Sources

4-(Diethylamino)butanoic Acid: From GABA Analogue to LNP Critical Reagent

[1]

Chemical Abstracts Service (CAS) No.: 63867-13-0 (Free Acid), 2922-30-7 (Hydrochloride) Molecular Formula: C



Molecular Weight:1

Executive Summary

This compound is a structural derivative of the neurotransmitter

11

Its historical trajectory changed radically with the advent of genetic medicine.[1] Today, this molecule is a high-value reagent used to synthesize ionizable lipids —the delivery vehicles essential for mRNA vaccines and therapeutics.[1] Its tertiary amine "head group" provides the precise pKa modulation required for endosomal escape, making it a cornerstone of modern drug delivery systems.[1]

Chemical Identity & Structural Significance[1][2]

The GABA Connection

Structurally, this compound is N,N-diethyl-GABA.[1] The addition of two ethyl groups fundamentally alters the physicochemical profile of the parent molecule:[1]

  • Lipophilicity: The ethyl groups significantly increase the LogP, allowing better penetration of lipid bilayers compared to the highly polar zwitterion GABA.[1]

  • Basicity: The nitrogen transforms from a primary amine (in GABA) to a tertiary amine.[1] This is critical for its role in LNPs, where the amine must protonate only under acidic conditions (endosome) and remain neutral at physiological pH.[1]

Physicochemical Profile
PropertyGABA (Reference)This compoundSignificance
Structure H

N-(CH

)

-COOH
(Et)

N-(CH

)

-COOH
Diethylation prevents blood-brain barrier (BBB) exclusion common to GABA.[1]
Amine Type PrimaryTertiaryTertiary amines allow for reversible ionization (pH-switchable).[1]
pKa (Amine) ~10.5~10.1 (est.[1] free acid)Tunable when esterified in lipid tails.[1]
Solubility Water solubleAmphiphilicCan act as a surfactant or linker.[1]

Historical Synthesis & Evolution

The Blicke Era (1941)

The foundational synthesis of this compound was established by F.F.[1] Blicke at the University of Michigan in 1941.[1] Blicke’s work focused on antispasmodics, and this acid was synthesized as an intermediate to create basic esters of substituted acetic acids.[1]

Classic Synthesis Protocol (Based on Blicke et al., 1941):

  • Precursor: Start with

    
    -chlorobutyronitrile or 4-chlorobutyric acid ester.[1]
    
  • Amination: Nucleophilic attack by diethylamine.[1]

  • Hydrolysis: Acidic hydrolysis of the nitrile/ester to the free acid.[1]

The Naboctate Era (1980s)

In the 1980s, the molecule found utility in cannabinoid research.[1] It was used to synthesize Naboctate (HGP-2), a water-soluble ester of a tetrahydrocannabinol (THC) analogue.[1]

  • Problem: Cannabinoids are extremely lipophilic and difficult to formulate for clinical use (e.g., for glaucoma).[1]

  • Solution: Esterifying the phenol group of the cannabinoid with this compound introduced a basic center.[1] This allowed the formation of hydrochloride salts, rendering the drug water-soluble.[1]

  • Outcome: While Naboctate showed promise for reducing intraocular pressure, the ester linkage proved hydrolytically unstable in vivo, limiting its shelf-life and utility.[1]

Modern Application: Lipid Nanoparticles (LNPs)[1]

The current high-value application of this compound is in the synthesis of Ionizable Lipids for mRNA delivery.[1]

The Mechanism: The "Proton Sponge"

For an LNP to work, it must encapsulate negatively charged mRNA at low pH (during manufacturing) but become neutral in the blood (pH 7.[1]4) to avoid toxicity.[1] Finally, it must become positively charged again inside the cell's endosome (pH ~5-6) to disrupt the membrane and release the mRNA.[1]

This compound provides the ionizable head group responsible for this behavior.[1] When reacted with long-chain alcohols (e.g., via esterification), the resulting lipid retains the diethylamino moiety.[1]

LNP Synthesis Workflow

The acid is typically coupled with a dialkyl alcohol or a branched lipid tail.[1]

LNP_SynthesisAcidThis compound(Head Group Source)CouplingCoupling Reaction(DCC/DMAP or EDC)Acid->Coupling Provides pKa centerTailLong-Chain Alcohol/Amine(Lipid Tail)Tail->Coupling Provides hydrophobicityLipidIonizable Lipid(Functional Component)Coupling->Lipid Ester/Amide BondLNPLNP Formulation(mRNA Encapsulation)Lipid->LNP Ethanol Injection(Microfluidics)

Figure 1: The role of this compound in the modular synthesis of ionizable lipids for gene therapy.[1]

Technical Specifications & Experimental Protocols

Protocol: Synthesis of this compound Hydrochloride

Adapted for modern laboratory scale.

Reagents:

  • Ethyl 4-bromobutyrate (CAS 2969-81-5)[1]

  • Diethylamine (excess)[1]

  • Hydrochloric acid (6M)[1]

  • Solvent: Ethanol / Diethyl ether[1]

Step-by-Step Methodology:

  • Nucleophilic Substitution:

    • Dissolve Ethyl 4-bromobutyrate (1.0 eq) in ethanol.

    • Add Diethylamine (2.5 eq) dropwise at 0°C to prevent polymerization.[1]

    • Reflux for 4–6 hours.[1] The excess amine acts as a base to scavenge HBr.[1]

    • Checkpoint: Monitor TLC for disappearance of starting bromide.[1]

  • Isolation of Ester Intermediate:

    • Evaporate solvent and excess amine under reduced pressure.[1]

    • Partition residue between water and ethyl acetate.[1] The amino-ester partitions into the organic phase.[1]

  • Hydrolysis:

    • Reflux the crude amino-ester in 6M HCl for 12 hours.

    • Concentrate in vacuo to obtain the crude hydrochloride salt.[1]

  • Purification:

    • Recrystallize from Ethanol/Ether.[1]

    • Yield Target: >85% as a hygroscopic white solid.

Protocol: Usage in LNP Lipid Synthesis

Context: Esterification to create an ionizable lipid.[1]

  • Activation: Dissolve this compound (1.2 eq) in Dichloromethane (DCM). Add EDC·HCl (1.5 eq) and DMAP (0.1 eq).[1]

  • Coupling: Add the lipid tail precursor (e.g., a branched dialkyl alcohol) (1.0 eq).[1]

  • Reaction: Stir at Room Temperature for 12–24 hours under Nitrogen.

  • Workup: Wash with saturated NaHCO

    
     (to remove unreacted acid) and Brine. Dry over MgSO
    
    
    .
  • Validation: NMR should show the diagnostic triplet of the

    
    -methylene protons next to the ester carbonyl (~2.3 ppm) and the quartet of the ethyl groups on the nitrogen (~2.5 ppm).[1]
    

Biological Mechanism of Action (DOT Visualization)[1]

The following diagram illustrates the "Endosomal Escape" mechanism driven by the diethylamino moiety derived from this acid.

Endosomal_Escapecluster_bloodBloodstream (pH 7.4)cluster_endosomeEndosome (pH 5.5 - 6.0)LNP_NeutralLNP Surface(Neutral Charge)ProtonationDiethylamino GroupProtonates (N -> NH+)LNP_Neutral->ProtonationEndocytosis & AcidificationDestabilizationMembrane Destabilization(Ion Pair Formation)Protonation->DestabilizationCharge RepulsionCytosolCytosol(mRNA Release)Destabilization->CytosolEndosomal Rupture

Figure 2: The pH-dependent activation of the diethylamino head group facilitates intracellular delivery of genetic payloads.[1]

References

  • Blicke, F. F., et al. (1941).[1][2] "Antispasmodics.[1] Basic Esters of Substituted Acetic Acids." Journal of the American Chemical Society, 63(9), 2488–2490.[1] Link[1]

  • Razdan, R. K., et al. (1976).[1] "Drugs derived from cannabinoids.[1][3] 2. Basic esters of nitrogen-free cannabinoids."[1] Journal of Medicinal Chemistry, 19(4), 545–548.[1] Link[1]

  • Dewey, W. L., et al. (1986).[1] "Cannabinoids: Structure-Activity Relationships."[1] Pharmacological Reviews, 38(2), 75-149.[1][2] (Discusses Naboctate/HGP-2).[1][2]

  • ModernaTX, Inc. (2020).[1] "Ionizable Amine Lipids and Lipid Nanoparticles." World Intellectual Property Organization, Patent WO2020219876A1.[1] Link[1]

  • Acuitas Therapeutics. (2025).[1] "Lipid Nanoparticles for Delivery of Therapeutic Payloads to Cells."[1] World Intellectual Property Organization, Patent WO2025059607A1.[1] (Describes synthesis using this compound). Link[1]

4-(diethylamino)butanoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Diethylamino)butanoic Acid: Nomenclature, Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound featuring a butanoic acid backbone substituted with a diethylamino group at the C4 position.[1] The molecule's structure incorporates both a carboxylic acid, an acidic functional group, and a tertiary amine, a basic functional group, rendering the compound amphoteric.[1] This unique characteristic, combined with its relationship to the biologically significant butyric acid, makes it a compound of interest for researchers in organic synthesis and drug development.[1][2] Its utility spans from being a versatile building block in the synthesis of more complex molecules to a potential lead compound for modulating biological pathways.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and handling protocols, tailored for professionals in the chemical and pharmaceutical sciences.

Nomenclature and Chemical Identifiers

The systematic identification of a chemical compound is critical for unambiguous communication in research and development. The standard nomenclature and various identifiers for this compound are outlined below.

IUPAC Name: The official IUPAC name for this compound is This compound .[1][3]

Synonyms: It is also known by several other names, including:

  • 4-(Diethylamino)butyric acid[3]

  • γ-Diethylaminobutyric acid[1][3]

  • 4-Diethylaminobutanoic acid[1]

  • 4-(N,N-diethylamino)butanoic acid[3]

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value
CAS Registry Number 63867-13-0[1][3][4]
Molecular Formula C₈H₁₇NO₂[1][4]
Molecular Weight 159.23 g/mol [1][4]
Canonical SMILES CCN(CC)CCCC(=O)O[1][3]
InChI InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11)[1][3]

| InChIKey | XUDAWBWSOYRMRW-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure, particularly the interplay between the alkyl chain, the tertiary amine, and the carboxylic acid.

Table 2: Physicochemical Data

Property Value Notes
Physical Form Liquid At standard temperature and pressure.
Melting Point 166 °C[4] Predicted value.
Boiling Point 255.1 ± 23.0 °C[4] Predicted value.
Density 0.980 ± 0.06 g/cm³[4] Predicted value.

| pKa | 4.42 ± 0.10[4] | Predicted value, refers to the carboxylic acid proton. |

The presence of both acidic (-COOH) and basic (-N(CH₂CH₃)₂) functional groups makes this molecule amphoteric, capable of acting as either an acid or a base depending on the pH of the environment. The tertiary amine provides a site for protonation in acidic conditions, while the carboxylic acid can be deprotonated in basic conditions. This dual functionality is a key determinant of its solubility and reactivity.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through nucleophilic substitution or reductive amination pathways. A common and straightforward laboratory-scale approach involves the reaction of a γ-halobutyric acid derivative with diethylamine.

Common Synthetic Pathway: Nucleophilic Substitution

The most direct synthesis involves the reaction of ethyl 4-bromobutanoate with diethylamine, followed by hydrolysis of the resulting ester. Diethylamine acts as the nucleophile, displacing the bromide ion. The subsequent hydrolysis step converts the ethyl ester to the desired carboxylic acid.

Synthesis_Workflow Figure 2: Synthesis of this compound start1 Butyric Acid intermediate Intermediate Amide/Ester start1->intermediate start2 Diethylamine start2->intermediate product This compound intermediate->product reagent1 + Dehydrating Agent reagent2 + Hydrolysis (Acid/Base)

Caption: General workflow for synthesizing the target compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis from butyric acid and diethylamine, which is a common industrial approach.[1]

Objective: To synthesize this compound.

Materials:

  • Butyric acid

  • Diethylamine

  • A suitable dehydrating agent (e.g., dicyclohexylcarbodiimide - DCC) or conditions for amide formation followed by reduction.

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Hydrochloric acid (HCl) for workup

  • Sodium hydroxide (NaOH) for workup

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve butyric acid in the chosen anhydrous solvent.

  • Amide Formation: Cool the solution in an ice bath. Slowly add the dehydrating agent, followed by the dropwise addition of diethylamine. The use of a dehydrating agent is crucial to facilitate the condensation reaction by removing the water molecule formed, thereby driving the reaction to completion.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a dilute base solution (e.g., 1M NaOH) to remove unreacted carboxylic acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by methods such as column chromatography or distillation under reduced pressure to obtain high-purity this compound.

Applications and Areas of Research

The unique bifunctional nature of this compound makes it a valuable molecule in various scientific domains.

  • Chemical Synthesis: It serves as a versatile building block. The carboxylic acid can undergo esterification, amidation, or reduction, while the tertiary amine can be quaternized or used to direct further reactions, enabling the synthesis of a wide range of more complex molecules.[1]

  • Pharmaceutical Research: As a derivative of butyric acid, a known histone deacetylase (HDAC) inhibitor, this compound and its analogues are of interest in drug discovery.[1] It may serve as a lead compound for developing new therapeutics, potentially targeting metabolic disorders or acting as a receptor modulator.[1]

  • Biochemical Research: Its structure makes it a useful tool for probing biochemical pathways related to metabolism and cellular signaling where butyrate and other short-chain fatty acids play a role.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

  • GHS Classification: Acute Toxicity, Oral (Category 4).

  • Hazard Statement: H302 - Harmful if swallowed.

  • The carboxylic acid moiety suggests it may be corrosive or irritating to the skin and eyes.[1][5]

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[6][7]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[8] A lab coat is mandatory.

  • General Hygiene: Wash hands thoroughly after handling.[6][8] Avoid ingestion, inhalation, and contact with skin and eyes.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

Structurally Related Compounds

Understanding the properties of structurally similar molecules can provide context for the behavior and potential applications of this compound.

Table 3: Comparison of Related Compounds

Compound Structure Key Difference Potential Impact on Properties
This compound C₈H₁₇NO₂ Baseline compound Amphoteric; specific lipophilicity and basicity.
4-(Dimethylamino)butanoic acid C₆H₁₃NO₂[9] Diethyl groups replaced with smaller dimethyl groups. Lower molecular weight, potentially less lipophilic, and slightly different steric hindrance at the nitrogen.[1]
4-(Ethylamino)butanoic acid C₆H₁₃NO₂[10] A secondary amine instead of a tertiary amine. Presence of an N-H bond allows for hydrogen bonding and different reactivity (e.g., can be further alkylated).

| Butyric Acid | C₄H₈O₂[5] | Parent compound; lacks the amino group. | Strictly acidic; serves as a biological and chemical baseline for the effects of the amino substitution.[1] |

Conclusion

This compound is a functionally rich organic molecule with established utility and future potential. Its identity is well-defined by its IUPAC name and various chemical identifiers. The presence of both acidic and basic centers governs its physicochemical properties and reactivity. While its primary application lies in its role as a synthetic intermediate, its structural similarity to biologically active compounds suggests promising avenues for future research in pharmacology and biochemistry. Adherence to strict safety protocols is necessary when handling this compound due to its potential hazards.

References

  • PubChem. Butyric acid, 4-(diethylamino)-. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Dimethylamino)butyric acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Ethylamino)butanoic acid. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-(Dimethylamino)butyric Acid Hydrochloride, 98%. [Link]

  • Carl ROTH. Safety Data Sheet: Butyric acid. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Butyric Acid. [Link]

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Theoretical and Computational Elucidation of 4-(diethylamino)butanoic Acid: A Framework for In Silico Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(diethylamino)butanoic acid (DEABA) is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] While GABA's therapeutic potential is limited by its inability to efficiently cross the blood-brain barrier, its derivatives are of significant interest for treating neurological disorders such as epilepsy, anxiety, and neuropathic pain.[1][3] This guide presents a comprehensive theoretical framework for characterizing DEABA using state-of-the-art computational methodologies. We detail a multi-pillar approach encompassing quantum mechanical calculations, molecular docking, and molecular dynamics simulations to predict its physicochemical properties, receptor interactions, and dynamic behavior. This document serves as a roadmap for researchers to leverage in silico techniques to accelerate the evaluation of DEABA and similar GABA analogs, enabling a rational, hypothesis-driven approach to drug development.

Introduction: The Rationale for a Theoretical Approach

The dysregulation of GABAergic neurotransmission is implicated in numerous CNS disorders.[3] Consequently, molecules that modulate GABA receptors are valuable therapeutic candidates.[4][5] this compound, as a derivative of butanoic acid and an analog of GABA, presents a compelling subject for investigation.[6][7] However, information regarding its biological activity is limited.[6]

Theoretical and computational chemistry offers a powerful alternative to traditional, resource-intensive screening.[8][9] By modeling the molecule and its interactions at an atomic level, we can predict its behavior, identify potential biological targets, and generate testable hypotheses, thereby streamlining the drug discovery pipeline. This guide provides the foundational protocols and expert rationale for conducting a thorough theoretical investigation of DEABA.

Foundational Analysis: Physicochemical and Structural Profile

A molecule's behavior is dictated by its structure and resulting physicochemical properties. An initial in silico assessment is critical for predicting its drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Molecular Identity

DEABA is an organic compound featuring a butanoic acid backbone with a diethylamino group at the C-4 position.[6] This structure combines an acidic carboxylic acid with a basic tertiary amine, making the molecule amphoteric.[6]

  • Molecular Formula: C₈H₁₇NO₂[6][7]

  • Molecular Weight: 159.23 g/mol [6][7]

  • IUPAC Name: this compound[7]

  • SMILES: CCN(CC)CCCC(=O)O[6][7]

Computationally Predicted Properties

The following properties were predicted using computational algorithms and provide a baseline for assessing DEABA's potential as a CNS drug candidate.

PropertyPredicted ValueRationale and Significance
Melting Point 166 °CIndicates the physical state and stability of the compound at room temperature.[10]
Boiling Point 255.1 ± 23.0 °CRelevant for purification and assessing volatility.[10]
Density 0.980 ± 0.06 g/cm³A fundamental physical property used in formulation and modeling.[10]
pKa (Acidic) 4.42 ± 0.10Predicts the ionization state of the carboxylic acid group at physiological pH (7.4), which will be deprotonated (COO⁻).[10]
pKa (Basic) ~10-11The tertiary amine is predicted to be protonated (NH⁺) at physiological pH, making the molecule a zwitterion.
Topological Polar Surface Area (TPSA) 40.5 ŲA key indicator of membrane permeability. Values under 90 Ų are often associated with good blood-brain barrier penetration.[7]
XLogP3 -1.4This predicted lipophilicity value suggests the molecule is relatively hydrophilic, a factor that must be carefully considered for CNS penetration.[7]

Core Theoretical Methodologies: A Multi-Pillar Strategy

A robust theoretical study relies on a combination of techniques, each providing a different layer of insight. We advocate for a workflow that moves from the single molecule (Quantum Mechanics) to its interaction with a target (Molecular Docking) and the dynamics of that interaction (Molecular Dynamics).

Pillar 1: Quantum Mechanics for Intrinsic Property Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to understand the electronic structure of molecules. This is the most accurate way to determine a molecule's preferred 3D shape (conformation) and electronic properties, which are essential for subsequent docking studies.

DFT_Workflow prep_node prep_node calc_node calc_node analysis_node analysis_node struct_build 1. 3D Structure Generation (DEABA) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) struct_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Geometry esp_calc 4. Electronic Property Calculation geom_opt->esp_calc conf_analysis Lowest Energy Conformer geom_opt->conf_analysis thermo_verify Thermodynamic Verification (No imaginary frequencies) freq_calc->thermo_verify reactivity_map Electrostatic Potential Map (Reactivity Sites) esp_calc->reactivity_map fmo Frontier Molecular Orbitals (HOMO/LUMO) esp_calc->fmo

Caption: Workflow for determining intrinsic molecular properties using DFT.

  • Structure Generation: Build the 2D structure of this compound and generate an initial 3D conformation using molecular editor software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization:

    • Causality: This step is crucial to find the most stable, lowest-energy 3D arrangement of the atoms. All subsequent properties are dependent on this optimized geometry.

    • Method: Employ a widely used functional and basis set, such as B3LYP/6-31G(d), within a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Frequency Calculation:

    • Trustworthiness: Perform this calculation at the same level of theory as the optimization. The absence of imaginary frequencies provides a self-validating check that the optimized structure is a true energy minimum and not a transition state.

  • Electronic Property Calculation: From the optimized geometry, calculate:

    • Electrostatic Potential (ESP) Surface: To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to intermolecular interactions.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied and Lowest Unoccupied Molecular Orbitals provides insight into the molecule's chemical reactivity and stability.

Pillar 2: Molecular Docking for Target Interaction

Given DEABA's structural similarity to GABA, the GABA-A and GABA-B receptors are its most probable biological targets.[2] Molecular docking predicts the preferred orientation of DEABA when bound to a receptor and estimates the strength of the interaction.

Docking_Workflow prep_node prep_node dock_node dock_node analysis_node analysis_node get_receptor 1. Obtain Receptor Structure (e.g., GABA-A from PDB) prep_receptor 2. Prepare Receptor (Remove water, add hydrogens) get_receptor->prep_receptor define_site 5. Define Binding Site (Grid box generation) prep_receptor->define_site get_ligand 3. Obtain Ligand Structure (From DFT Optimization) prep_ligand 4. Prepare Ligand (Assign charges, rotatable bonds) get_ligand->prep_ligand run_docking 6. Execute Docking (e.g., AutoDock Vina) prep_ligand->run_docking define_site->run_docking analyze_poses 7. Analyze Binding Poses run_docking->analyze_poses score_rank 8. Score and Rank (Binding Affinity) analyze_poses->score_rank visualize 9. Visualize Interactions (H-bonds, hydrophobic, etc.) score_rank->visualize

Caption: Workflow for predicting ligand-receptor binding via molecular docking.

  • Receptor Preparation:

    • Download the 3D crystal structure of a human GABA receptor from the Protein Data Bank (RCSB PDB).

    • Prepare the protein using software tools (e.g., UCSF Chimera, AutoDock Tools). This involves removing non-essential water molecules, co-crystallized ligands, and adding hydrogen atoms to satisfy valencies and correct ionization states at physiological pH.

    • Causality: Proper protein preparation is essential for accurate calculation of electrostatic and van der Waals interactions.

  • Ligand Preparation:

    • Use the lowest-energy conformer of DEABA obtained from the DFT calculations.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Binding Site Definition: Define a search space (a "grid box") around the known binding pocket of the GABA receptor.

  • Docking Execution: Run the docking simulation using software like AutoDock Vina. The algorithm will explore various conformations of DEABA within the binding site and score them based on a calculated binding affinity.

  • Results Analysis:

    • Binding Affinity (Score): Lower scores (more negative, e.g., -8.5 kcal/mol) indicate a more favorable predicted binding interaction.

    • Binding Pose: Visualize the top-ranked poses. Analyze the key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) between DEABA and the receptor's amino acid residues. This provides a structural hypothesis for its mechanism of action.

Predicted Biological Profile and Future Directions

The culmination of these theoretical studies is a data-driven profile of DEABA's potential as a therapeutic agent.

  • Mechanism of Action Hypothesis: Based on docking results, DEABA is hypothesized to act as a direct agonist or modulator at GABA receptors. The specific interactions identified (e.g., a salt bridge between DEABA's carboxylate and a lysine residue, a hydrogen bond from its protonated amine to a serine) provide concrete targets for experimental validation via site-directed mutagenesis.

  • Pharmacokinetic Considerations: While the TPSA is favorable for CNS penetration, the predicted hydrophilicity (negative XLogP3) may pose a challenge. This suggests that DEABA could be a candidate for prodrug strategies to enhance lipophilicity and improve absorption across the blood-brain barrier.

  • Potential Therapeutic Applications: As a GABA analog, DEABA could have applications as an anticonvulsant, anxiolytic, or treatment for neuropathic pain.[1][4] The butanoic acid moiety may also confer other biological activities, such as antimicrobial effects or modulation of gut health, which could be explored in parallel.[11][12][13]

Next Steps: The theoretical findings presented here should guide subsequent experimental work:

  • Chemical Synthesis: Synthesize high-purity DEABA for in vitro and in vivo testing.[6]

  • In Vitro Validation: Use receptor binding assays (e.g., radioligand displacement) and electrophysiology (e.g., patch-clamp) to confirm the predicted affinity and functional activity at GABA receptors.

  • In Vivo Assessment: Evaluate the efficacy of DEABA in established animal models of epilepsy, anxiety, and pain.

Conclusion

The theoretical study of this compound provides a powerful, cost-effective, and ethically responsible first step in its evaluation as a potential CNS therapeutic. The multi-pillar computational framework detailed in this guide—from quantum mechanics to molecular docking—generates a rich dataset on the molecule's intrinsic properties and its likely interactions with biological targets. This in silico-driven approach enables researchers to move forward with a clear, rational, and experimentally verifiable understanding of the molecule's potential, embodying the principles of modern, efficient drug discovery.

References

  • Title: How Do GABA Analogs Work? Source: RxList URL: [Link]

  • Title: Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon Source: National Institutes of Health (NIH) URL: [Link]

  • Title: GABA analogue Source: Wikipedia URL: [Link]

  • Title: Butyric acid, 4-(diethylamino)- Source: PubChem URL: [Link]

  • Title: NEUROTRANSMITTERS AND THEIR CHEMICAL DERIVATIVES Source: University of Groningen URL: [Link]

  • Title: Physiology, GABA Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: New Synthesis Process of 4-(N,N-Dimethylamino)
  • Title: An update on GABA analogs for CNS drug discovery Source: ResearchGate URL: [Link]

  • Title: Neurotransmitters: A Computational and bio mathematical approach at the time of COVID-19 Source: Herald Scholarly Open Access URL: [Link]

  • Title: Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention Source: MDPI URL: [Link]

  • Title: Characterization of Short Chain Fatty Acids Produced by Selected Potential Probiotic Lactobacillus Strains Source: MDPI URL: [Link]

  • Title: 4-(Dimethylamino)butyric acid Source: PubChem URL: [Link]

  • Title: Fatty Acids as Prebiotics and Their Role in Antibiofilm Activity Source: MDPI URL: [Link]

  • Title: Neurotransmitters: A Computational and bio mathematical approach at the time of COVID-19 Source: Herald Scholarly Open Access URL: [Link]

  • Title: In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater Source: ResearchGate URL: [Link]

  • Title: Computational models of neurotransmission at cerebellar synapses unveil the impact on network computation Source: Frontiers in Cellular Neuroscience URL: [Link]

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Technical Monograph: 4-(Diethylamino)butanoic Acid & GABAergic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Medicinal Chemistry Guide Subject: Pharmacokinetics, Synthesis, and Structure-Activity Relationships (SAR) of N-Alkylated GABA Analogues.

Executive Summary

This technical guide provides an in-depth analysis of 4-(diethylamino)butanoic acid (CAS: 63867-13-0), a structural analogue of the inhibitory neurotransmitter


-aminobutyric acid (GABA).[1] While GABA is the primary inhibitory neurotransmitter in the mammalian CNS, its therapeutic utility is severely limited by its inability to cross the blood-brain barrier (BBB) due to its zwitterionic nature.

This compound represents a classic medicinal chemistry strategy: N-alkylation to modulate lipophilicity and pKa .[1] This guide explores the compound's chemical architecture, a robust synthesis protocol, and its pharmacological divergence from GABA—specifically how steric bulk at the nitrogen terminus drastically alters receptor affinity while potentially enhancing pharmacokinetic profiles.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Divergence: GABA vs. The Diethyl Analogue

The core distinction lies in the amine terminus. GABA is a primary amine, whereas this compound is a tertiary amine.[1] This modification fundamentally shifts the molecule's interaction with biological membranes and protein targets.[1]

FeatureGABA (

-Aminobutyric Acid)
This compound
Structure


Amine Type Primary (

)
Tertiary (

)
Electronic State (pH 7.4) Zwitterionic (highly polar)Zwitterionic, but lipophilic tail
LogP (Lipophilicity) ~ -2.3 (Hydrophilic)~ -1.4 to -0.5 (More Lipophilic)
BBB Permeability Negligible (requires transporters)Enhanced (Passive diffusion potential)
GABA-A Affinity High (Endogenous Agonist)Low/Negligible (Steric hindrance)
The "Lipophilic Masking" Mechanism

The addition of two ethyl groups serves two mechanistic functions:

  • Steric Shielding: The ethyl groups increase the Van der Waals volume around the nitrogen, disrupting the precise hydrogen bonding network required for binding to the orthosteric site of the GABA-A receptor.

  • Lipophilicity Boost: By reducing the hydrogen bond donor capacity (0 donors vs. 3 in GABA) and adding hydrophobic alkyl mass, the molecule's partition coefficient shifts, theoretically improving passive diffusion across the endothelial cells of the BBB.

ChemicalProperties GABA GABA (Primary Amine) Diethyl This compound (Tertiary Amine) GABA->Diethyl N-Alkylation Prop1 High Polarity (LogP < -2.0) GABA->Prop1 Target1 High Receptor Affinity GABA->Target1 Prop2 Increased Lipophilicity (LogP > -1.5) Diethyl->Prop2 Target2 Steric Clash at Receptor Diethyl->Target2 Effect1 Poor BBB Penetration Prop1->Effect1 Effect2 Enhanced Passive Diffusion Prop2->Effect2

Figure 1: Comparative Physicochemical Consequences of N-Alkylation.

Part 2: Synthesis Protocol

Objective: Synthesize this compound via nucleophilic substitution of a halo-ester followed by acid hydrolysis. This route avoids the polymerization issues common with lactone ring-opening.[1]

Reaction Scheme
  • Step A (Substitution): Ethyl 4-bromobutyrate + Diethylamine

    
     Ethyl 4-(diethylamino)butyrate.[1]
    
  • Step B (Hydrolysis): Ethyl 4-(diethylamino)butyrate + HCl/H2O

    
     this compound (HCl salt).[1]
    
Detailed Methodology

Note: All steps must be performed in a fume hood. Diethylamine is volatile and corrosive.

Step A: Nucleophilic Substitution
  • Reagents:

    • Ethyl 4-bromobutyrate (1.0 eq, 20 mmol)

    • Diethylamine (3.0 eq, 60 mmol) - Excess acts as base and nucleophile.

    • Solvent: Anhydrous Acetonitrile (ACN) or Toluene (50 mL).[1]

  • Procedure:

    • Dissolve Ethyl 4-bromobutyrate in ACN in a round-bottom flask.

    • Add Diethylamine dropwise at 0°C to prevent exotherm runaway.[1]

    • Reflux the mixture for 6–12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

    • Workup: Cool to room temperature. Filter off the precipitated diethylammonium bromide salt.[1]

    • Concentrate the filtrate under reduced pressure to obtain the crude amino-ester oil.[1]

Step B: Acid Hydrolysis
  • Reagents:

    • Crude Ethyl 4-(diethylamino)butyrate.[1]

    • 6M Hydrochloric Acid (HCl).[1]

  • Procedure:

    • Add 20 mL of 6M HCl to the crude oil.[1]

    • Reflux for 4 hours.[1] The ester cleavage is driven by the acidic aqueous environment.

    • Purification: Evaporate the aqueous acid in vacuo.[1] The product will crystallize as the hydrochloride salt.

    • Recrystallize from Ethanol/Ether to yield high-purity This compound hydrochloride .[1]

SynthesisWorkflow Start Start: Ethyl 4-bromobutyrate Reactant + Diethylamine (3.0 eq) Reflux in ACN Start->Reactant Intermediate Intermediate: Ethyl 4-(diethylamino)butyrate Reactant->Intermediate SN2 Substitution Hydrolysis Hydrolysis: 6M HCl, Reflux 4h Intermediate->Hydrolysis Ester Cleavage Product Final Product: This compound HCl Hydrolysis->Product Crystallization

Figure 2: Synthetic Pathway via Halo-Ester Substitution.[1]

Part 3: Pharmacology & Biological Mechanisms[2][3]

Structure-Activity Relationship (SAR) at GABA Receptors

The GABA-A receptor binding pocket is highly conserved and spatially restricted.[1] It requires:

  • A carboxylate group (for ionic interaction with Arg residues).[1]

  • A primary ammonium group (for cation-pi interactions and H-bonding).[1]

The Diethyl Effect: The two ethyl groups on this compound create significant steric bulk.[1]

  • Result: The compound exhibits drastically reduced or abolished affinity for the GABA-A receptor compared to GABA. It acts neither as a potent agonist nor antagonist at the orthosteric site.[1][2]

  • Implication: This molecule is rarely used as a direct GABA mimetic.[1] Instead, it is valuable as a negative control in binding assays or as a probe for GABA transporters (GATs) , which have different steric tolerances.

Blood-Brain Barrier (BBB) Transport

While GABA relies on specific transporters (which are often saturated or efflux-dominant at the BBB), this compound utilizes its enhanced lipophilicity.[1]

  • Mechanism: Passive diffusion.[1]

  • Ion Trapping: Once inside the brain (pH ~7.2), the tertiary amine (pKa ~10) becomes protonated. If the intracellular pH is slightly lower or if the molecule is sequestered, it can accumulate, though less efficiently than specific transporter substrates.

Part 4: Experimental Validation Protocols

Protocol: [3H]-GABA Uptake Inhibition Assay

To determine if this compound interacts with GABA transporters (GAT).[1]

Materials:

  • Rat cortical synaptosomes.[1]

  • [3H]-GABA (Radioligand).[1][3][4][5]

  • Test Compound: this compound (1 nM – 1 mM).[1]

  • Control: Tiagabine (known GAT-1 inhibitor).[1]

Workflow:

  • Preparation: Resuspend synaptosomes in Krebs-Henseleit buffer.

  • Incubation: Pre-incubate synaptosomes with the Test Compound for 10 min at 37°C.

  • Uptake: Add [3H]-GABA (final conc. 10 nM) and incubate for 5 min.

  • Termination: Rapid filtration through GF/B filters to stop uptake.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Data Analysis Template

Use the following structure to record results:

CompoundIC50 (GAT Uptake)Ki (GABA-A Binding)LogP (Exp)
GABAN/A (Substrate)~10-20 nM-2.3
Nipecotic Acid~1-5 µM> 100 µM-2.1
This compound Determine Exp.[1]Predicted > 1 mMDetermine Exp.

References

  • Krogsgaard-Larsen, P., et al. (2002).[1] GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of Medicinal Chemistry.[1]

  • Soudijn, W., & van Wijngaarden, I. (2000).[1] The GABA transporter and its inhibitors.[1][6][7] Current Medicinal Chemistry.[1]

  • PubChem. (2024).[1] Compound Summary: this compound.[1][8][9] National Library of Medicine.[1][8]

  • Löscher, W. (1980).[1][5] Effect of inhibitors of GABA transaminase on the synthesis, binding, uptake and metabolism of GABA. Journal of Neurochemistry.[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-(Dimethylamino)butyric acid hydrochloride (Analog Reference).[1]

Sources

Solubility and stability of 4-(diethylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 4-(diethylamino)butanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (DEABA), focusing on its solubility and stability profiles. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the causal mechanisms governing DEABA's behavior in various solvents and under diverse stress conditions, offering a framework for robust preformulation and formulation development. Methodologies for solubility assessment and forced degradation studies are detailed, underpinned by authoritative guidelines and scientific literature, ensuring a self-validating approach to characterization.

Introduction to this compound (DEABA)

This compound, also known as γ-Diethylaminobutyric acid, is an organic compound featuring a butanoic acid backbone substituted with a diethylamino group at the C-4 position.[1][2] Its amphoteric nature, possessing both a basic tertiary amine and an acidic carboxylic acid group, is central to its chemical behavior. This dual functionality dictates its solubility, reactivity, and potential interactions within a formulation matrix. A thorough understanding of these characteristics is a prerequisite for its successful application in pharmaceutical development.

Key Physicochemical Properties:

Property Value Source
IUPAC Name This compound PubChem[2]
CAS Number 63867-13-0 PubChem[2]
Molecular Formula C₈H₁₇NO₂ PubChem[2]
Molecular Weight 159.23 g/mol PubChem[2]
Canonical SMILES CCN(CC)CCCC(=O)O PubChem[2]

| Computed XLogP3 | -1.4 | PubChem[2] |

The structure of DEABA suggests a high degree of polarity. The computed XLogP3 value of -1.4 is a strong indicator of hydrophilicity, predicting favorable solubility in aqueous media.[2]

Solubility Profile of DEABA

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For DEABA, solubility is intrinsically linked to the pH of the medium due to its two ionizable functional groups.

Theoretical Considerations: The Impact of pH

The principle of 'like dissolves like' governs solubility.[3] DEABA's structure allows it to exist in different ionization states depending on the pH:

  • In acidic conditions (low pH): The tertiary amine group (pKa ~10-11) will be protonated (-N⁺HEt₂), and the carboxylic acid group (pKa ~4-5) will be protonated (-COOH). The molecule will carry a net positive charge.

  • In neutral conditions (pH ~7): The tertiary amine will be largely protonated, and the carboxylic acid will be deprotonated (-COO⁻), forming a zwitterion.

  • In basic conditions (high pH): The tertiary amine will be in its free base form (-NEt₂), and the carboxylic acid will be deprotonated (-COO⁻), giving the molecule a net negative charge.

The charged (cationic, anionic, and zwitterionic) forms of DEABA can engage in strong ion-dipole interactions with polar solvents like water, leading to high solubility.[1] Conversely, its solubility in nonpolar organic solvents is expected to be limited.

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic experimental approach. The equilibrium solubility method is the gold standard.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh excess DEABA mix Add excess DEABA to a known volume of each solvent prep_api->mix prep_solvents Prepare solvents (e.g., Water, pH buffers, Ethanol, DMSO) prep_solvents->mix equilibrate Equilibrate at constant temperature (e.g., 25°C, 37°C) with agitation for a defined period (e.g., 24-48h) mix->equilibrate separate Separate solid from supernatant (Centrifugation or Filtration) equilibrate->separate quantify Quantify DEABA concentration in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) separate->quantify result Express solubility (e.g., mg/mL) quantify->result caption Workflow for Equilibrium Solubility Determination. G cluster_stress Stress Conditions cluster_arrows cluster_outcome Data Evaluation start Prepare Solutions of DEABA (e.g., 1 mg/mL in appropriate solvent) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solution at 60°C, Solid at 80°C) start->thermal photo Photolytic (ICH Q1B) (Visible & UV Light) start->photo control Unstressed Control (Stored at 5°C in dark) start->control analysis Analyze all samples by a Stability-Indicating Method (e.g., LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis eval Compare stressed samples to control analysis->eval pathway Identify & Characterize Degradants eval->pathway method Confirm Peak Purity & Validate Method eval->method caption Workflow for a Forced Degradation Study.

Caption: Workflow for a Forced Degradation Study.

Protocol: Hydrolytic Stability
  • Sample Preparation: Prepare three solutions of DEABA (~1 mg/mL): in 0.1 M HCl, purified water, and 0.1 M NaOH.

  • Stress Condition: Place samples in a water bath at 60 °C.

  • Time Points: Withdraw aliquots at initial, 2, 6, 12, and 24 hours.

  • Neutralization: Immediately neutralize the acidic and basic samples to halt further degradation before analysis.

  • Analysis: Analyze all samples by LC-MS.

  • Causality: The butanoic acid structure is stable against hydrolysis. However, extreme pH combined with heat can promote other reactions like decarboxylation. Comparing results from acidic, neutral, and basic conditions elucidates the pH-dependence of any observed degradation. [4]

Protocol: Oxidative Stability
  • Sample Preparation: Prepare a solution of DEABA (~1 mg/mL) in water. Add hydrogen peroxide to a final concentration of 3%.

  • Stress Condition: Store the sample at room temperature, protected from light.

  • Time Points: Withdraw and analyze aliquots at initial, 2, 6, 12, and 24 hours.

  • Analysis: Analyze by LC-MS to identify the parent compound and any new peaks corresponding to oxidation products.

  • Causality: The tertiary amine is a potential site for oxidation, which could lead to an N-oxide derivative. The aliphatic chain could also be susceptible to oxidation under harsh conditions. [1]

Protocol: Photostability
  • Standard: This protocol must adhere to the ICH Q1B guideline. [5]2. Sample Preparation: Expose the solid DEABA powder and a solution of DEABA directly to a calibrated light source. Prepare a dark control sample wrapped in aluminum foil.

  • Exposure: Place samples in a photostability chamber. The total exposure should be no less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near-UV light. [6]4. Analysis: After exposure, compare the appearance, purity, and degradation profile of the exposed samples to the dark control.

  • Causality: While the core structure lacks a significant chromophore, UV absorption can still induce degradation. This test is crucial for determining packaging requirements (e.g., amber vials, opaque containers). [7]

Potential Degradation Pathways

Based on the chemical structure of DEABA, several degradation pathways can be hypothesized.

G cluster_oxidation Oxidative Stress (H₂O₂) cluster_thermal Thermal/pH Stress DEABA This compound (DEABA) N_Oxide DEABA N-Oxide DEABA->N_Oxide N-Oxidation Dealkylation De-ethylated Metabolites DEABA->Dealkylation Oxidative Dealkylation Cleavage Chain Cleavage Products (e.g., Succinic Acid, Diethylamine) DEABA->Cleavage C-C Cleavage Decarboxylation 3-(diethylamino)propane DEABA->Decarboxylation Decarboxylation caption Hypothetical Degradation Pathways for DEABA.

Caption: Hypothetical Degradation Pathways for DEABA.

Conclusions and Recommendations

This compound is a polar molecule expected to exhibit high solubility in aqueous media across a wide pH range, a favorable characteristic for developing aqueous formulations. Its stability profile must be rigorously evaluated through systematic forced degradation studies. The primary sites of potential degradation are the tertiary amine (oxidation) and the carboxylic acid (decarboxylation under thermal stress).

Recommendations for Development:

  • Formulation: Aqueous-based formulations are highly feasible. pH should be optimized for stability, likely in the weakly acidic to neutral range (pH 4-7) to balance chemical stability while maintaining high solubility.

  • Analytical: A gradient reverse-phase HPLC method with UV and/or mass spectrometric detection is essential as a stability-indicating method.

  • Storage and Handling: Based on photostability results, protection from light may be required. Standard storage at controlled room temperature or refrigerated conditions is recommended pending full stability data. Excipient compatibility studies are a mandatory next step to ensure no unforeseen interactions occur in the final drug product. [8][9]

References

  • ResearchGate. (n.d.). Solubility of Butanedioic Acid in Different Solvents at Temperatures between 283 K and 333 K. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Photostability of substituted 4-diethylaminoazobenzenes. Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44844, Butyric acid, 4-(diethylamino)-. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Impact of pH and Butyric Acid on Butanol Production during Batch Fermentation using a New Local Isolate of Clostridium acetobutylicum YM1. Available at: [Link]

  • ACS Publications. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Available at: [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Available at: [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. Available at: [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems. Available at: [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Available at: [Link]

  • Federal Institute for Drugs and Medical Devices (BfArM). (2023, December 20). Guideline on Photostability Testing. Available at: [Link]

  • Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid-A kinetic and mechanistic study. Abstract. Available at: [Link]

  • Farmacia Journal. (n.d.). THERMAL COMPATIBILITY ASSESSMENT OF SELECTED EXCIPIENTS USED IN THE ORAL ANTI-CANCER FORMULATION CONTAINING BUSULFAN. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Available at: [Link]

Sources

Evaluation of 4-(Diethylamino)butanoic Acid as a Novel Antimicrobial Candidate: Structural Rationale and Experimental Framework

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Rationale

The search for novel antimicrobial agents has increasingly pivoted toward small molecules that can bypass traditional antibiotic resistance mechanisms.[1] 4-(Diethylamino)butanoic acid , a structural analog of the neurotransmitter


-aminobutyric acid (GABA), presents a compelling scaffold for investigation. Unlike GABA, which is highly polar and zwitterionic, the N,N-diethyl substitution introduces a hydrophobic domain, potentially altering the molecule's membrane permeability and metabolic interaction profile.

This guide outlines the theoretical basis for the antimicrobial potential of this compound, focusing on two primary mechanisms: cationic membrane destabilization and metabolic interference via the GABA shunt . It provides a rigorous experimental roadmap for researchers to validate these properties.

Chemical Identity[2][3][4][5]
  • IUPAC Name: this compound[2][3]

  • CAS Number: 63867-13-0[2][3]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 159.23 g/mol [2][3]

  • Key Functional Groups:

    • Carboxylic Acid (C1): Proton donor/acceptor, pKa

      
       4.8.
      
    • Tertiary Amine (N4): Proton acceptor, pKa

      
       10.2 (estimated).
      
    • Diethyl Tail: Hydrophobic moiety increasing logP relative to GABA.

Part 2: Predictive Pharmacology (Structure-Activity Relationships)

The antimicrobial potential of this compound is predicated on three structural pillars.

The "Lipophilic Cation" Hypothesis

At physiological pH (7.4), the molecule exists primarily as a zwitterion. However, in the acidic microenvironments often created by bacterial fermentation (pH < 5.5), the carboxylic acid becomes protonated (neutral), while the amine remains protonated (cationic).

  • Mechanism: The net positive charge facilitates electrostatic attraction to the anionic phosphate headgroups of bacterial lipids (Lipid A in Gram-negatives; Teichoic acids in Gram-positives).

  • Enhancement: The ethyl groups on the nitrogen provide steric bulk and lipophilicity, potentially allowing the molecule to intercalate into the lipid bilayer more effectively than the parent GABA molecule, leading to membrane depolarization.

GABA Shunt Metabolic Interference

Many bacteria, including E. coli and Listeria monocytogenes, utilize the glutamate decarboxylase (GAD) system and the GABA shunt to survive acid stress.

  • Mechanism: As a structural analog, this compound may act as a false substrate or competitive inhibitor for:

    • GABA Transaminase (GabT): Blocking the conversion of GABA to succinic semialdehyde.

    • GABA Antiporters (GadC): Inhibiting the export of intracellular GABA, thereby disrupting intracellular pH homeostasis.

Synergistic Acidification

Short-chain fatty acids (SCFAs) like butyric acid exhibit antimicrobial activity by diffusing across membranes in their undissociated form and dissociating intracellularly, acidifying the cytoplasm. The diethylamino derivative retains the butyric backbone, potentially preserving this mode of action while adding a cationic attack vector.

Part 3: Visualizing the Mechanism

The following diagram illustrates the dual-pathway hypothesis for the molecule's activity.

G cluster_extracellular Extracellular Environment (Acidic pH < 5.5) cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Cytoplasm Compound This compound (Cationic Form) Electrostatic Electrostatic Attraction (vs Anionic Lipids) Compound->Electrostatic Surface Binding Uptake Transport via GadC (False Substrate) Compound->Uptake Active Transport Disruption Membrane Depolarization & Permeability Leak Electrostatic->Disruption Intercalation Stress Acid Stress Failure Metabolic Collapse Disruption->Stress Ion Leakage Metabolism Inhibition of GabT (GABA Transaminase) Uptake->Metabolism Competitive Binding Metabolism->Stress Energy Depletion

Caption: Dual-mode antimicrobial action: Membrane depolarization (left) and metabolic interference of the GABA shunt (right).

Part 4: Experimental Validation Protocols

To rigorously evaluate this compound, the following experimental workflow is recommended. These protocols are adapted from CLSI standards but modified for zwitterionic/amphiphilic small molecules.

Experiment A: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve this compound in Mueller-Hinton Broth (MHB). Adjust pH to 7.2.

    • Note: Due to the buffering capacity of the amino-acid moiety, ensure pH is stable after dissolution.

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 29213) and E. coli (ATCC 25922).
    
  • Dilution: Serial 2-fold dilutions in 96-well plates (Range: 64 mM to 0.125 mM).

    • Control: Include Butyric acid (positive control) and GABA (negative control) to isolate the effect of the diethylamino group.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or

    
    .
    
Experiment B: Membrane Permeabilization Assay (NPN Uptake)

Objective: Assess if the molecule disrupts the Gram-negative outer membrane.

  • Reagent: N-Phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe (fluoresces in hydrophobic environments, i.e., damaged membranes).

  • Protocol:

    • Wash E. coli cells and resuspend in HEPES buffer.

    • Add NPN (10 µM final).

    • Add test compound at

      
       MIC and 
      
      
      
      MIC.[4]
    • Measure fluorescence (Ex: 350 nm, Em: 420 nm) immediately and over 10 minutes.

  • Interpretation: An increase in fluorescence intensity relative to control indicates outer membrane disruption.

Experiment C: Biofilm Inhibition

Objective: Determine efficacy against sessile communities (critical for implant infections).

  • Growth: Grow biofilms of P. aeruginosa (PAO1) in 96-well plates for 24 hours.

  • Treatment: Wash planktonic cells. Add fresh media containing the test compound (concentration gradient). Incubate 24 hours.

  • Quantification: Crystal Violet staining (total biomass) and XTT assay (metabolic activity).

Part 5: Data Presentation & Analysis

Researchers should tabulate results to facilitate structure-activity analysis.

ParameterThis compoundGABA (Parent)Butyric Acid (Analog)Rationale for Comparison
LogP (Predicted) ~0.8-2.30.79Higher LogP correlates with membrane penetration.
pKa (Amine) ~10.210.4N/ADetermines ionization at physiological pH.
MIC (E. coli) To be determined>100 mM~11-20 mMBenchmarks potency against known weak acids.
Membrane Lysis Predicted: ModerateNoneLowTests the "cationic detergent" hypothesis.
Experimental Workflow Diagram

Workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Validation Step1 Synthesis/Sourcing (CAS 63867-13-0) Step2 Physicochemical Profiling (pH stability, Solubility) Step1->Step2 Step3 MIC/MBC Assay (CLSI M07-A10) Step2->Step3 Step4 Time-Kill Kinetics Step3->Step4 If MIC < 50mM Step5 Membrane Integrity (NPN / PI Uptake) Step3->Step5 Active Step6 Metabolic Assay (Glutamate Decarboxylase) Step5->Step6

Caption: Step-by-step validation pipeline for characterizing the antimicrobial profile.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44844, this compound. Retrieved from [Link]

  • Sun, Y., et al. (2021). A literature survey on antimicrobial and immune-modulatory effects of butyrate. Gut Microbes.[1] Retrieved from [Link]

  • Gottardi, W., et al. (2024). Haloamines of the Neurotransmitter GABA and Its Ethyl Ester: Bactericidal Activity. MDPI. Retrieved from [Link]

  • Bauer, J., et al. (2020). Antimicrobial properties of diethylamine NONOate against Escherichia coli. Scientific Reports. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Protocol Reference).

Sources

4-(diethylamino)butanoic acid in Metabolic Studies: A Guide to a Novel Metabolic Probe

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(diethylamino)butanoic acid (DEABA) is a structural analog of butyric acid, a short-chain fatty acid of significant interest in metabolic research for its roles as a histone deacetylase (HDAC) inhibitor, a ligand for G-protein coupled receptors, and a primary energy source for colonocytes. The introduction of a diethylamino group to the butanoic acid scaffold presents a unique opportunity to modulate its physicochemical properties, biological activity, and metabolic fate. This guide provides a comprehensive technical overview of DEABA, from its fundamental chemical characteristics to its practical application in metabolic studies. We will explore its synthesis and spectroscopic fingerprint, delve into its hypothesized biological mechanisms and metabolic pathways, and offer detailed, field-proven protocols for its quantitative analysis in biological matrices. This document is intended to serve as a foundational resource for researchers aiming to leverage DEABA as a novel chemical tool to probe metabolic pathways or as a starting point for therapeutic development.

Introduction: The Scientific Rationale for Investigating DEABA

Butyric acid, a product of gut microbial fermentation, is a cornerstone of metabolic health, influencing gene expression, cell signaling, and energy homeostasis.[1] Its therapeutic potential, however, is often limited by rapid metabolism and an unpleasant odor.[1][2] Chemical modification of the butyrate structure offers a promising strategy to overcome these limitations. This compound represents a targeted modification, replacing a terminal methyl group with a tertiary amine.

This structural change introduces several critical questions for metabolic research:

  • How does the addition of a basic, ionizable group alter the molecule's absorption, distribution, and interaction with biological targets like receptors and enzymes?

  • Does the diethylamino moiety provide a novel site for metabolism, potentially altering the compound's pharmacokinetic profile and half-life compared to butyric acid?

  • Can DEABA retain or enhance the biological activities of butyric acid, such as HDAC inhibition or receptor modulation, while offering improved drug-like properties?

This guide will provide the foundational knowledge and practical methodologies to begin answering these questions, positioning DEABA as a valuable probe for exploring complex metabolic systems.

Section 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's fundamental properties is a prerequisite for any biological investigation. This section details the chemical identity and analytical fingerprint of DEABA.

Chemical Structure and Properties

DEABA is an amphoteric compound, possessing both an acidic carboxylic acid group and a basic tertiary amine group.[3] This dual nature dictates its solubility and ionization state at physiological pH.

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₈H₁₇NO₂[3]
Molecular Weight 159.23 g/mol [3]
CAS Number 63867-13-0[4]
Canonical SMILES CCN(CC)CCCC(=O)O[3]
pKa (Predicted) 4.42 (acidic), ~10.5 (basic, est.)[5]
Melting Point 166 °C[5]
Synthesis Overview

DEABA is typically synthesized via a condensation reaction between a butyric acid derivative and diethylamine. A common laboratory-scale method involves the use of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for nucleophilic attack by the amine.[3]

Synthesis_of_DEABA cluster_reactants Reactants cluster_reagents Reagents Butyric_Acid Butyric Acid Derivative Activated_Intermediate O-acylisourea intermediate Butyric_Acid->Activated_Intermediate + DCC Diethylamine Diethylamine Product This compound DCC DCC (Coupling Agent) Activated_Intermediate->Product + Diethylamine

Caption: General synthesis pathway for this compound.

Spectroscopic Profile: The Analytical Fingerprint

Establishing a definitive spectroscopic profile is crucial for confirming chemical identity and for developing quantitative analytical methods.

1.3.1. Mass Spectrometry (MS) Mass spectrometry provides information on molecular weight and structural fragmentation. For DEABA, the expected molecular ion peak is at an m/z of 159, consistent with its molecular weight and the nitrogen rule, which predicts an odd-numbered molecular ion mass for compounds with an odd number of nitrogen atoms.[3]

m/z (Mass-to-Charge)Proposed Fragment IdentityFragmentation Pathway
159[M+H]⁺Molecular Ion (Protonated)
130[M-C₂H₅]⁺α-cleavage at the tertiary amine
115[M-CO₂]⁺Decarboxylation of the carboxylic acid
101[M-2(C₂H₅)]⁺Sequential α-cleavage
Source: [3]

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy While specific spectra for DEABA are not widely published, its structure allows for predictable NMR characteristics based on related compounds like butanoic acid.[6][7]

  • ¹H NMR: Distinct signals are expected for the protons on the ethyl groups (a triplet and a quartet), as well as three methylene groups along the butyrate chain, each with unique chemical shifts and splitting patterns due to their proximity to the amine and carboxyl groups.

  • ¹³C NMR: The spectrum should show 6 unique carbon signals: one for the carboxyl carbon, four for the methylene carbons in the chain and ethyl groups, and one for the terminal methyl carbons of the ethyl groups.[7]

1.3.3. Infrared (IR) Spectroscopy The IR spectrum provides confirmation of key functional groups.[3]

  • ~1710 cm⁻¹: A strong absorption band from the C=O stretch of the carboxylic acid.

  • 2500-3300 cm⁻¹: A very broad band corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid.

  • 1250-1020 cm⁻¹: A medium intensity band from the C-N stretch of the tertiary amine.

  • Absence of N-H stretch: The lack of a signal around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine.[3]

Section 2: Hypothesized Biological Mechanisms and Metabolic Fate

The structural similarity of DEABA to butyric acid provides a logical starting point for hypothesizing its biological activity and metabolic pathways. However, the diethylamino group is a significant modification that will likely introduce novel interactions and metabolic routes.

Potential Mechanisms of Action

DEABA may interact with several key metabolic pathways, mirroring or modulating the effects of butyrate.

DEABA_Mechanisms cluster_targets Potential Cellular Targets cluster_effects Downstream Biological Effects DEABA This compound (DEABA) HDAC Histone Deacetylases (HDACs) DEABA->HDAC Inhibition? GPCR G-Protein Coupled Receptors (e.g., HCA2/GPR109A) DEABA->GPCR Agonism / Antagonism? Mito Mitochondria (Energy Metabolism) DEABA->Mito Substrate? Gene Altered Gene Expression (Epigenetic Regulation) HDAC->Gene Signaling Modulation of Cellular Signaling (e.g., anti-inflammatory) GPCR->Signaling Energy ATP Production (via β-oxidation) Mito->Energy

Caption: Hypothesized mechanisms of action for DEABA.

  • HDAC Inhibition: Butyric acid is a known HDAC inhibitor, leading to changes in gene expression.[2] The carboxylate group of DEABA is essential for this activity, but the bulky diethylamino group may alter its binding affinity within the enzyme's active site.

  • GPCR Modulation: Butyrate activates receptors like HCA2 (GPR109A), which are involved in metabolic regulation.[3] The altered size and charge of DEABA could make it a selective agonist or even an antagonist at these receptors.

  • Energy Substrate: Short- and medium-chain fatty acids can be metabolized via mitochondrial β-oxidation to produce ATP.[8] DEABA could potentially enter these pathways, serving as a fuel source.

Predicted Metabolic Pathways

Xenobiotic metabolism typically involves Phase I (functionalization) and Phase II (conjugation) reactions. The structure of DEABA suggests several plausible metabolic routes that must be considered when designing studies.

DEABA_Metabolism Parent DEABA N_Oxide N-Oxide Metabolite Parent->N_Oxide N-Oxidation Monoethyl N-desethyl Metabolite Parent->Monoethyl N-Dealkylation Beta_Ox β-Oxidation Products (e.g., 2-(diethylamino)acetic acid) Parent->Beta_Ox β-Oxidation Omega_Ox ω-Oxidation Products (Dicarboxylic acids) Parent->Omega_Ox ω-Oxidation Glucuronide DEABA-Glucuronide Parent->Glucuronide Glucuronidation (Phase II) Amino N-desdiethyl Metabolite (4-aminobutanoic acid) Monoethyl->Amino N-Dealkylation

Caption: Predicted metabolic pathways for this compound.

  • Phase I Metabolism:

    • N-Dealkylation: The stepwise enzymatic removal of the ethyl groups is a common metabolic pathway for tertiary amines, which would yield 4-(ethylamino)butanoic acid and subsequently 4-aminobutanoic acid (GABA).

    • N-Oxidation: The nitrogen atom can be oxidized to form a DEABA N-oxide.

    • β-Oxidation: Similar to fatty acids, the butyrate chain could be shortened, though the proximity of the amine may hinder this process.[9]

    • ω-Oxidation: Oxidation at the carbon furthest from the carboxyl group is an alternative fatty acid metabolism pathway that could be relevant.[10]

  • Phase II Metabolism:

    • Glucuronidation: The carboxylic acid group is a prime site for conjugation with glucuronic acid, forming a more water-soluble metabolite for excretion.

Section 3: A Practical Guide to Designing Metabolic Studies with DEABA

This section provides the causal logic and detailed protocols for conducting robust metabolic studies with DEABA, emphasizing self-validating systems and scientific integrity.

Study Design: Key Considerations

The choice of experimental design is dictated by the scientific question.

  • Model System:

    • In vitro (cell culture): Ideal for mechanistic studies (e.g., receptor binding, HDAC activity) and initial metabolism screening (e.g., using liver microsomes or hepatocytes). The causality is direct: observed effects are likely due to the compound itself or its cellular metabolites.

    • In vivo (animal models): Essential for understanding pharmacokinetics (PK) and whole-body metabolism. This approach provides systemic context, revealing how absorption, distribution, metabolism, and excretion (ADME) collectively determine the compound's effects.[11]

  • Dosing and Administration:

    • The route of administration (e.g., oral, intravenous) profoundly impacts bioavailability.[12] An intravenous dose provides a direct measure of systemic clearance, while an oral dose reveals the extent of absorption and first-pass metabolism.

    • The vehicle must solubilize DEABA without interfering with the assay or causing toxicity. Given its amphoteric nature, a buffered saline solution is a logical starting point.

  • Sampling Strategy:

    • For PK studies, a sparse sampling schedule in the initial minutes followed by wider intervals is efficient for capturing the absorption, distribution, and elimination phases.[13] A typical time course might include pre-dose, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours.

Core Experimental Workflow

A robust workflow ensures reproducibility and minimizes variability from sample collection to data analysis.

Experimental_Workflow start Dosing & Sample Collection (e.g., Plasma, Media) prep Sample Preparation (Protein Precipitation & Extraction) start->prep analysis LC-MS/MS Analysis (Quantitative Measurement) prep->analysis data_proc Data Processing (Integration & Calibration) analysis->data_proc pk_analysis Pharmacokinetic Modeling (e.g., Cmax, T1/2, AUC) data_proc->pk_analysis met_id Metabolite Identification (High-Res MS) data_proc->met_id end Biological Interpretation pk_analysis->end met_id->end

Caption: A typical workflow for a pharmacokinetic and metabolic study of DEABA.

Protocol: Sample Preparation from Biological Matrices

This protocol is designed to efficiently extract DEABA and its potential metabolites from plasma while removing interfering proteins.

Objective: To achieve >90% recovery of the analyte from the biological matrix.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Internal Standard (IS) solution (e.g., an isotopically labeled DEABA or a structural analog not present in the sample)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer and microcentrifuge

Procedure:

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the biological sample. Rationale: A small volume minimizes matrix effects and conserves precious samples.

  • Add Internal Standard: Add 10 µL of the IS solution to every sample, including calibration standards and quality controls (QCs). Vortex briefly. Rationale: The IS is added early to account for variability in extraction efficiency and instrument response.

  • Protein Precipitation: Add 200 µL of ice-cold ACN to the sample. Rationale: ACN is a water-miscible organic solvent that efficiently denatures and precipitates proteins. A 4:1 solvent-to-sample ratio is standard.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubate: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. Rationale: This step pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis. Avoid disturbing the protein pellet.

  • Analysis: The sample is now ready for LC-MS/MS analysis. If necessary, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to concentrate the analyte.

Protocol: Quantitative Analysis using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples due to its high sensitivity and selectivity.[14]

Objective: To develop a robust and validated method for the accurate quantification of DEABA.

Instrumentation and Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Rationale: C18 provides good retention for moderately polar compounds like DEABA.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid aids in the protonation of the analyte, improving ionization efficiency in positive ion mode.

  • Gradient: A gradient from 5% to 95% Mobile Phase B over several minutes to elute the analyte.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

    • DEABA: Q1: 160.1 -> Q3: 114.1 (Example transition, must be optimized)

    • Internal Standard: To be determined based on the IS used.

    • Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific precursor-to-product ion transition.

Method Validation: The method must be validated to ensure its reliability, following guidelines from regulatory bodies.[15]

  • Linearity: A calibration curve is generated by spiking known concentrations of DEABA into a blank matrix. The response should be linear over the expected concentration range (e.g., R² > 0.99).

  • Accuracy & Precision: Assessed by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value, and precision (CV%) should be <15%.

  • Selectivity: Blank matrix from multiple sources should be tested to ensure no endogenous compounds interfere with the analyte or IS peaks.[16]

  • Matrix Effect: The ionization of the analyte can be suppressed or enhanced by co-eluting matrix components. This is tested by comparing the analyte response in a post-extraction spiked sample to a pure solution.

Section 4: Data Interpretation and Future Directions

Interpreting Pharmacokinetic Data

The concentration-time data obtained from the LC-MS/MS analysis is used to calculate key PK parameters that describe the compound's journey through the body.

PK ParameterDescriptionImplication for DEABA
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxReflects the speed of absorption.
AUC Area Under the CurveRepresents total drug exposure over time.
t₁/₂ (Half-life) Time for plasma concentration to decrease by 50%A key indicator of how long the compound persists in the body.
CL (Clearance) Volume of plasma cleared of the drug per unit timeMeasures the efficiency of elimination processes.
F% (Bioavailability) Fraction of oral dose reaching systemic circulationReveals the impact of absorption and first-pass metabolism.
Source: [12][13]
Metabolite Identification

While a triple quadrupole MS is used for quantification, high-resolution mass spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) is essential for identifying unknown metabolites. By comparing the fragmentation patterns of potential metabolites to the parent compound (DEABA), and by identifying characteristic mass shifts corresponding to metabolic reactions (e.g., +16 Da for oxidation, -28 Da for de-ethylation), a comprehensive metabolic map can be constructed.[17]

Future Directions

The study of DEABA is in its infancy. Future research should focus on:

  • Stable Isotope Labeling: Synthesizing ¹³C- or ²H-labeled DEABA will enable definitive metabolic fate studies, allowing researchers to trace the path of the carbon skeleton or distinguish exogenous DEABA from any potential endogenous analogs.[11]

  • Target Engagement Assays: Direct measurement of DEABA's binding affinity to HCA2/GPR109A and its inhibitory concentration (IC₅₀) against a panel of HDAC enzymes will clarify its primary mechanism of action.

  • Pharmacodynamic Studies: Linking the pharmacokinetic profile to a biological response (e.g., changes in histone acetylation, downstream signaling markers) is crucial for establishing a dose-effect relationship.

Conclusion

This compound is more than just a derivative of a well-known metabolite; it is a precisely modified chemical tool with the potential to unlock new insights into metabolic regulation. Its unique amphoteric structure and altered metabolic profile compared to butyric acid make it a compelling candidate for probing receptor-ligand interactions, enzyme kinetics, and systemic ADME processes. By employing the rigorous analytical and experimental frameworks outlined in this guide, researchers can confidently explore the biological landscape of DEABA, paving the way for its potential use as a sophisticated metabolic probe or a novel therapeutic agent.

References

  • Pazdera, P., & Šimbera, J. Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University. [Link]

  • Process for the production of 4-aminobutyric acid or its derivatives. (1981).
  • Li, G., et al. (2015). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry. [Link]

  • Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. (2014). ResearchGate. [Link]

  • 4-Amino butanoic-acid derivatives, their preparation and their use. (1987).
  • Al-Ostath, A., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Sciforum. [Link]

  • Elsinga, P. H., et al. (2007). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. PubMed. [Link]

  • Bernini, A., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. PubMed Central. [Link]

  • Butyric acid, 4-(diethylamino)-. PubChem. [Link]

  • Carlier, J., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. PubMed Central. [Link]

  • Carmella, S. G., et al. (2007). Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. PubMed. [Link]

  • Liu, Y., et al. (2022). A convenient and efficient 4-(diethylamino)-butylamine-labeled polarity-response-homodispersed strategy for absolute quantification of carboxyl submetabolome: Monitoring the whole progressive course of hepatocellular carcinoma. PubMed. [Link]

  • Adeva-Andany, M. M., et al. (2019). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. MDPI. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

  • Ali, M., et al. (2023). Metabolomic Profiling of Long-Lived Individuals Reveals a Distinct Subgroup with Cardiovascular Disease and Elevated Butyric Acid Derivatives. PubMed Central. [Link]

  • low/high resolution 1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. [Link]

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  • Rephaeli, A., et al. (1984). Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. PubMed. [Link]

  • Secreted Protein as a Non-Disruptive Information Carrier for 13C-Based Metabolic Flux Analysis. MDPI. [Link]

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link]

  • Kim, H., et al. (2022). Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice. PubMed. [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]

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  • Butyric Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Kolbrich, E. A., et al. (2007). Plasma pharmacokinetics of 3,4-methylenedioxymethamphetamine after controlled oral administration to young adults. PubMed. [Link]

  • mass spectrum of butanoic acid. Doc Brown's Chemistry. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. ResearchGate. [Link]

  • Butyrate Metabolism. SMPDB. [Link]

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Methodological & Application

Application Note: Quantitative Analysis of 4-(Diethylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Analyte Profile & Analytical Challenges

4-(Diethylamino)butanoic acid is a structural analog of the neurotransmitter GABA (gamma-aminobutanoic acid).[1] Its analysis is complicated by three physicochemical factors that render standard C18-HPLC-UV methods ineffective:

  • Zwitterionic Character: It contains a tertiary amine (pKa ~10.[1]5) and a carboxylic acid (pKa ~4.2).[1] At neutral pH, it exists as a zwitterion, leading to poor retention on reverse-phase (C18) columns (eluting in the void volume).[1]

  • Lack of Chromophore: The molecule lacks conjugated double bonds, making UV detection (even at 210 nm) insensitive and prone to baseline noise.[1]

  • High Polarity: It is highly water-soluble, necessitating orthogonal separation mechanisms like HILIC or derivatization to increase lipophilicity.[1]

Chemical Structure[1][2][3][4][5]
  • Formula:

    
    
    
  • MW: 159.23 g/mol

  • Exact Mass: 159.1259

Method Selection Guide

Select the appropriate protocol based on your instrumentation and sensitivity requirements.[1]

MethodSelection Start Start: Select Analytical Platform MS_Avail Is Mass Spectrometry (LC-MS/MS) available? Start->MS_Avail High_Sens Is Ultra-Trace Sensitivity (< 10 ng/mL) required? MS_Avail->High_Sens Yes Deriv_LC Method B: 3-NPH Derivatization (RP-LC-MS or UV) MS_Avail->Deriv_LC No (UV Only) HILIC Method A: HILIC-MS/MS (Direct Injection, High Throughput) High_Sens->HILIC No (Standard Quantification) High_Sens->Deriv_LC Yes (Boosts Ionization) GC_MS Method C: GC-MS (Orthogonal Confirmation) HILIC->GC_MS Confirmatory Analysis

Figure 1: Decision tree for selecting the optimal analytical workflow based on lab capabilities and sensitivity needs.

Method A: HILIC-MS/MS (The Gold Standard)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by partitioning them into a water-enriched layer on the surface of a polar stationary phase.[1] This method requires no derivatization .[1]

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).[1]

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

    • Note: Low pH suppresses the ionization of the carboxylic acid, improving peak shape.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2-5 µL.

Gradient Profile
Time (min)% B (Organic)Description
0.090Initial high organic for retention
1.090Isocratic hold
5.050Gradient elution of polar analytes
6.050Wash
6.190Re-equilibration (Critical in HILIC)
10.090End of Run
MS/MS Parameters (ESI Positive Mode)

The tertiary amine protonates readily (


).[1]
AnalytePrecursor (m/z)Product (m/z)CE (eV)Mechanism
Quantifier 160.186.125Loss of propionic acid chain
Qualifier 160.1114.115Loss of HCOOH (Carboxyl)
Internal Std 164.190.125d4-GABA analog (if available)

Method B: 3-NPH Derivatization (RP-LC-MS or UV)[1]

Principle: When HILIC is unstable or unavailable, or when UV detection is required, the carboxylic acid group is derivatized with 3-Nitrophenylhydrazine (3-NPH).[1] This converts the analyte into a hydrophobic hydrazide with strong UV absorbance and high ESI ionization efficiency.[1]

Reagents
  • Derivatizing Agent: 200 mM 3-NPH in 50% Aqueous Acetonitrile.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.[1]

Protocol Steps
  • Mix: Combine 50 µL Sample + 25 µL 3-NPH solution + 25 µL EDC/Pyridine solution.

  • Incubate: Heat at 40°C for 30 minutes.

  • Quench: Add 400 µL of 10% Formic Acid (stabilizes the hydrazide).

  • Analyze: Inject directly onto a C18 column.[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

  • Mobile Phase: Water/Formic Acid (0.1%) vs. Acetonitrile.[1][2]

  • Detection:

    • UV: 230 nm or 400 nm (3-NPH derivatives have a yellow color).[1]

    • MS: Detect the derivatized mass (

      
       Da).
      

Method C: GC-MS (Orthogonal Confirmation)

Principle: Gas Chromatography requires the analyte to be volatile.[1][3] The carboxylic acid is converted to a silyl ester using MTBSTFA, while the tertiary amine remains underivatized (or forms a salt that dissociates).

Protocol Steps
  • Dry: Evaporate 50 µL of aqueous sample to complete dryness under Nitrogen at 50°C. Critical: Traces of water will kill the reagent.[1]

  • Reconstitute: Add 50 µL Acetonitrile.

  • Derivatize: Add 50 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMSCl.

  • Incubate: Heat at 70°C for 45 minutes.

  • Inject: 1 µL Splitless mode.

GC Parameters[1][4][7][8][9][10][11][12]
  • Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1][3]

  • Temp Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • Detection: EI Source (70 eV).[1] Look for the

    
     fragment (Loss of t-butyl group), which is characteristic of TBDMS derivatives.[1]
    

Validation Criteria (ICH Q2 R2)

To ensure regulatory compliance, the chosen method must be validated against the following criteria:

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at RTInject blank matrix and potential impurities.
Linearity

5 concentration levels (e.g., 10 to 1000 ng/mL).[1]
Accuracy 85-115% RecoverySpike samples at Low, Medium, and High QC levels.[1]
Precision RSD < 15%6 replicates of the target concentration.
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Determine via signal-to-noise ratio of low standards.

References

  • HILIC Separation of GABA Analogs: Helix Chromatography.[1] "HPLC Methods for analysis of 4-Aminobutyric acid (GABA)." [Link]

  • Derivatization of Carboxylic Acids (3-NPH Method): Han, J., et al.[1] "Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry." Analytica Chimica Acta, 2015.[1] [Link] (Contextualized via search results on SCFA derivatization).

  • Validation Standards: European Medicines Agency (EMA).[1] "ICH Q2(R2) Validation of analytical procedures." [Link]

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Application Notes & Protocols: Investigating 4-(diethylamino)butanoic acid as a Novel GABA Analog in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Neuromodulators

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mature mammalian central nervous system (CNS), playing a critical role in reducing neuronal excitability.[1][2] Its function is fundamental to maintaining the delicate balance between neuronal excitation and inhibition, and dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disturbances.[3]

Despite GABA's importance, its therapeutic application is severely limited by its inability to efficiently cross the blood-brain barrier (BBB). This has driven the development of GABA analogs—structurally similar molecules designed to interact with the GABAergic system but with improved pharmacokinetic properties.[3][4] Well-known examples like gabapentin and pregabalin have become mainstays in treating conditions such as neuropathic pain and seizures.[4][5]

This document introduces 4-(diethylamino)butanoic acid (DEABA) , a structural analog of GABA, as a candidate for investigation in neuroscience. While its direct biological activity and mechanism of action are not extensively documented in public literature[6], its molecular architecture presents a compelling starting point for a research program aimed at discovering novel CNS-active agents. DEABA features the core 4-aminobutanoic acid backbone of GABA but is modified with two ethyl groups on the terminal amine (a diethylamino moiety). This modification increases its lipophilicity, a key factor that could potentially enhance BBB penetration.

These application notes provide a comprehensive, protocol-driven framework for the systematic evaluation of DEABA. We will proceed from foundational in vitro characterization to complex in vivo behavioral paradigms, outlining the necessary steps to determine if DEABA functions as a novel modulator of the GABAergic system.

Section 1: Physicochemical Profile of this compound (DEABA)

A thorough understanding of a compound's chemical properties is the foundation of its pharmacological investigation. DEABA is an amphoteric compound, possessing both an acidic carboxylic acid group and a basic tertiary amine group.[6]

Table 1: Physicochemical Properties of DEABA

PropertyValueSource
IUPAC Name This compound[6][7]
Molecular Formula C₈H₁₇NO₂[6][7]
Molecular Weight 159.23 g/mol [6][7]
CAS Number 63867-13-0[7]
Predicted Boiling Point 255.1 ± 23.0 °C[8]
Predicted pKa 4.42 ± 0.10[8]
SMILES CCN(CC)CCCC(=O)O[6][7]

The synthesis of DEABA can be achieved through the reaction of butyric acid with diethylamine, often facilitated by a dehydrating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) to promote amide bond formation under controlled conditions.[6]

Section 2: Rationale and Investigative Workflow

The primary hypothesis is that DEABA's structural similarity to GABA may confer affinity for GABAergic targets, such as GABA receptors (GABA-A, GABA-B) or GABA transporters (GATs). The diethylamino group is the key structural divergence, potentially altering receptor subtype selectivity and improving brain accessibility compared to GABA.

Our investigation will follow a structured, multi-stage workflow designed to comprehensively characterize DEABA's neuropharmacological profile.

investigative_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation binding_assay Receptor Binding Assays (GABA-A & GABA-B) functional_assay Functional Assays ([35S]GTPγS & Cl- Flux) binding_assay->functional_assay Determine affinity electrophysiology Electrophysiology (Patch-Clamp) functional_assay->electrophysiology Confirm mechanism bbb_penetration BBB Penetration Study (Microdialysis) electrophysiology->bbb_penetration Proceed if active behavioral_assays Behavioral Assays (Anxiety, Seizure, etc.) bbb_penetration->behavioral_assays Confirm CNS availability

Caption: High-level workflow for characterizing DEABA.

Section 3: In Vitro Characterization Protocols

The initial phase of research is designed to answer a fundamental question: Does DEABA interact with GABA receptors, and if so, how? We will employ a tiered approach, starting with binding assays to screen for affinity, followed by functional assays to determine efficacy.

Protocol 3.1: GABA Receptor Radioligand Binding Assays

Causality: This is the first-pass screening experiment. Its purpose is to determine if DEABA can physically displace a known radioactive ligand from the GABA-A or GABA-B receptor binding sites in brain tissue preparations. A positive result (displacement) indicates affinity for the receptor and justifies further functional testing.

Methodology:

  • Tissue Preparation:

    • Homogenize whole rat brains (or specific regions like the cortex or cerebellum) in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[9]

    • To remove endogenous GABA, repeatedly wash the pellet by resuspension in fresh buffer and centrifugation. A thorough wash is critical for accurate results.[9]

    • For GABA-B assays, include a Triton X-100 treatment (0.05%) to destroy GABA uptake sites.[9]

    • Resuspend the final pellet in the assay buffer to a protein concentration of ~0.25-0.5 mg/mL.

  • Assay Setup (in triplicate):

    • Total Binding: Add buffer, radioligand, and the membrane preparation.

    • Non-Specific Binding (NSB): Add buffer, radioligand, a high concentration of a known non-radioactive ligand (the "displacer"), and the membrane preparation.

    • DEABA Competition: Add buffer, radioligand, varying concentrations of DEABA (e.g., from 1 nM to 100 µM), and the membrane preparation.

  • Receptor-Specific Conditions:

    • GABA-A Receptor Assay:

      • Radioligand: [³H]Muscimol (~2-5 nM).[9]

      • Displacer for NSB: 100 µM unlabeled GABA or bicuculline.[9]

      • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • GABA-B Receptor Assay:

      • Radioligand: [³H]GABA (~10-20 nM).[9]

      • Assay Buffer: 50 mM Tris-HCl with 2.5 mM CaCl₂ (calcium is required for GABA-B binding).[9]

      • Block GABA-A sites: Add 40 µM isoguvacine to all tubes to prevent [³H]GABA from binding to GABA-A receptors.[9]

      • Displacer for NSB: 100 µM (–)-baclofen.

  • Incubation and Termination:

    • Incubate tubes for 10-20 minutes in an ice-water bath (4°C).[9]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three quick washes with ice-cold buffer to separate bound from free radioligand.

  • Quantification and Analysis:

    • Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of DEABA.

    • Use non-linear regression (e.g., in Prism software) to determine the IC₅₀ value (the concentration of DEABA that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 2: Hypothetical Data Presentation for Binding Assays

CompoundReceptor TargetRadioligandKi (nM)
DEABAGABA-A[³H]MuscimolExperimental Value
DEABAGABA-B[³H]GABAExperimental Value
GABA (Control)GABA-A[³H]Muscimol~10-50
Baclofen (Control)GABA-B[³H]GABA~50-150
Protocol 3.2: Functional Characterization via [³⁵S]GTPγS Binding Assay (for GABA-B)

Causality: If DEABA shows affinity for the GABA-B receptor (a G-protein coupled receptor), this assay determines if that binding leads to receptor activation (agonist activity) or blocks activation by GABA (antagonist activity). It directly measures the first step in the signaling cascade: the exchange of GDP for GTP on the associated G-protein.[10]

Methodology:

  • Prepare Membranes: Use brain membranes as prepared for the binding assay (Protocol 3.1).

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 30 µM GDP, pH 7.4.

  • Assay Setup:

    • Basal: Buffer, [³⁵S]GTPγS (~0.1 nM), and membranes.

    • Stimulated: Buffer, [³⁵S]GTPγS, a saturating concentration of GABA (e.g., 100 µM), and membranes.

    • DEABA (Agonist Test): Buffer, [³⁵S]GTPγS, varying concentrations of DEABA, and membranes.

    • DEABA (Antagonist Test): Buffer, [³⁵S]GTPγS, a fixed concentration of GABA (e.g., EC₅₀ value), varying concentrations of DEABA, and membranes.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Analysis: Terminate by rapid filtration as in Protocol 3.1. Quantify bound [³⁵S]GTPγS via scintillation counting.

  • Interpretation:

    • Agonist: DEABA stimulates [³⁵S]GTPγS binding above basal levels in a dose-dependent manner.

    • Antagonist: DEABA inhibits GABA-stimulated [³⁵S]GTPγS binding in a dose-dependent manner.[10]

    • No Effect: DEABA has no functional activity at the receptor.

Protocol 3.3: Electrophysiological Analysis (for GABA-A)

Causality: This is the definitive functional assay for an ion channel like the GABA-A receptor.[2] Whole-cell patch-clamp electrophysiology allows for the direct measurement of chloride ion flow through the receptor channel in response to ligand application. This technique can precisely define whether DEABA acts as an agonist (opens the channel), an antagonist (blocks GABA from opening the channel), or a positive/negative allosteric modulator (enhances or reduces GABA's effect).[11]

Methodology:

  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical) or acute brain slices.[12]

  • Recording Setup:

    • Use a patch-clamp amplifier, microscope, and micromanipulators.

    • Perfuse cells with an external solution (e.g., artificial cerebrospinal fluid).

    • The patch pipette (internal solution) should contain a high chloride concentration to allow for the measurement of inward chloride currents.

  • Procedure:

    • Establish a whole-cell recording configuration on a target neuron. Clamp the membrane potential at -60 mV.

    • GABA Response: Apply a short pulse of GABA (e.g., 10 µM) via a puffer pipette to elicit a baseline inward current (IGABA).

    • Agonist Test: Apply DEABA alone at various concentrations. An induced inward current indicates agonist activity.

    • Antagonist Test: Co-apply DEABA with GABA. A reduction in the amplitude of IGABA suggests antagonist activity.

    • Modulator Test: Pre-apply DEABA for a short period (e.g., 30 seconds) and then apply GABA in the continued presence of DEABA. An increase in IGABA indicates positive allosteric modulation, while a decrease suggests negative modulation.

  • Analysis: Measure the peak amplitude of the elicited currents. Normalize the responses in the presence of DEABA to the baseline GABA response. Plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Section 4: In Vivo Characterization Protocols

Positive results in vitro are the prerequisite for advancing to in vivo studies. The primary goals in this phase are to assess whether DEABA can reach the CNS and if it elicits behavioral effects consistent with GABAergic modulation.

decision_tree start DEABA shows in vitro activity (Binding, Functional, Ephys) bbb_check Does DEABA cross the BBB? start->bbb_check behavior_test Administer DEABA to animal models (e.g., mice, rats) bbb_check->behavior_test Yes stop Compound has peripheral effects only or is not bioavailable to the brain. bbb_check->stop No anxiolytic Anxiolytic-like effects? (Elevated Plus Maze) behavior_test->anxiolytic anticonvulsant Anticonvulsant effects? (PTZ Seizure Model) behavior_test->anticonvulsant sedative Sedative effects? (Open Field Test) behavior_test->sedative outcome1 Potential Anxiolytic anxiolytic->outcome1 Yes outcome2 Potential Anticonvulsant anticonvulsant->outcome2 Yes outcome3 Potential Sedative-Hypnotic sedative->outcome3 Yes

Caption: Decision-making logic for in vivo testing.

Protocol 4.1: Assessment of CNS Effects in Rodent Behavioral Models

Causality: These tests are designed to produce a behavioral "fingerprint" for DEABA. The pattern of activity across different tests provides strong, albeit indirect, evidence for its mechanism of action. For example, a compound that is anxiolytic and anticonvulsant without being overly sedative is a classic profile for a positive modulator of the GABA-A receptor.

General Considerations:

  • Administration: Administer DEABA via intraperitoneal (IP) injection. Test a range of doses (e.g., 1, 5, 10, 30 mg/kg) against a vehicle control group.

  • Time Course: Conduct a preliminary study to determine the time of peak effect after administration.

  • Blinding: The experimenter scoring the behavior should be blind to the treatment conditions.

A. Open Field Test (Locomotion and Anxiety)

  • Apparatus: A square arena (e.g., 40x40 cm) with walls.

  • Procedure: Place the animal in the center of the arena and allow it to explore for 10-15 minutes. Track its movement using an automated video-tracking system.

  • Key Measures:

    • Locomotor Activity: Total distance traveled. A significant decrease suggests sedative effects.

    • Anxiety-like Behavior: Time spent in the center of the arena versus the periphery. Anxiolytic compounds typically increase the time spent in the center.[13]

B. Elevated Plus Maze (Anxiety)

  • Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.

  • Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Key Measures:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms.

    • Anxiolytic drugs increase the time spent in and entries into the open arms.

C. Pentylenetetrazol (PTZ)-Induced Seizure Test (Anticonvulsant Activity)

  • Procedure:

    • Administer DEABA or vehicle.

    • After the appropriate pre-treatment time, administer a sub-convulsive or convulsive dose of PTZ (a GABA-A antagonist).

    • Observe the animal for seizure activity (e.g., myoclonic jerks, generalized clonic-tonic seizures).

  • Key Measures:

    • Latency to the first seizure.

    • Severity of seizures (using a standardized rating scale).

    • Percentage of animals protected from seizures.

    • An increase in seizure latency or a reduction in severity indicates anticonvulsant properties.

Conclusion and Future Directions

This document outlines a rigorous, hypothesis-driven framework for the initial characterization of this compound as a potential GABA analog. The proposed workflow is designed to be self-validating; a positive result in a binding assay must be confirmed by functional and electrophysiological data before proceeding to more resource-intensive in vivo models.

The potential outcomes are vast: DEABA could be an inert molecule, a selective GABA-A or GABA-B agonist or antagonist, or a subtle but powerful allosteric modulator. Each possibility opens a new avenue for research and potential therapeutic development. By following these detailed protocols, researchers can systematically uncover the neuropharmacological profile of this novel compound and determine its place, if any, in the landscape of neuroscience research.

References

  • Title: GABA analogue – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: GABA - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater Source: ResearchGate URL: [Link]

  • Title: Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain Source: PubMed URL: [Link]

  • Title: Butanoic acid Structure – C4H8O2 Source: BYJU'S URL: [Link]

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  • Title: Multimodal Photoswitchable Modulation of Insect Glutamatergic Transmission by Quaternary Ammonium Azobenzenes Source: ACS Omega URL: [Link]

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  • Title: Butyric acid, 4-(diethylamino)- | C8H17NO2 | CID 44844 Source: PubChem URL: [Link]

  • Title: The Usnic Acid Analogue 4-FPBUA Enhances the Blood-Brain Barrier Function and Induces Autophagy in Alzheimer's Disease Mouse Models Source: PubMed URL: [Link]

  • Title: Electrophysiology of ionotropic GABA receptors Source: PubMed Central URL: [Link]

  • Title: The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention Source: The Brain Flux URL: [Link]

  • Title: In vivo rat model to detect neurotransmitters GABA and glutamate during high frequency stimulation. | Request PDF Source: ResearchGate URL: [Link]

  • Title: The GABA B Receptor—Structure, Ligand Binding and Drug Development Source: MDPI URL: [Link]

  • Title: Contribution of GABAA receptor subunits to attention and social behavior Source: PubMed Central URL: [Link]

  • Title: 21.3: Reactions of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: Methods for recording and measuring tonic GABAA receptor-mediated inhibition Source: Frontiers in Neural Circuits URL: [Link]

  • Title: GABA receptors as targets for treating psychiatric disorders Source: YouTube URL: [Link]

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Application Notes & Protocols for the Synthesis of 4-(diethylamino)butanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-(diethylamino)butanoic acid and its principal derivatives, including esters and amides. This compound serves as a valuable building block in medicinal chemistry and materials science, attributed to its unique bifunctional nature, possessing both a tertiary amine and a carboxylic acid.[1] This guide emphasizes the underlying chemical principles, offers detailed, field-tested protocols, and provides troubleshooting insights to ensure reproducible and efficient synthesis.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are of significant interest in pharmaceutical development. The core structure is related to butyric acid, a short-chain fatty acid involved in metabolic regulation and gut health.[1][2] The incorporation of the diethylamino group imparts distinct physicochemical properties, modulating basicity, lipophilicity, and potential interactions with biological targets.[1] Consequently, these compounds are explored as lead structures in drug discovery programs targeting metabolic disorders and as scaffolds for more complex molecules.[1]

The synthetic strategy for these compounds is twofold:

  • Core Synthesis: Formation of the this compound backbone.

  • Derivatization: Functionalization of the carboxylic acid moiety to generate esters, amides, and other analogs.

This guide will detail robust methods for both stages, focusing on common and reliable synthetic transformations.

Core Synthesis of this compound

The most direct and widely employed method for synthesizing the parent acid involves the nucleophilic substitution of a 4-halobutanoic acid derivative with diethylamine. This approach is favored for its reliability and the commercial availability of starting materials.

Scientific Principle: Nucleophilic Alkylation of Amines

The synthesis hinges on the SN2 reaction, where diethylamine acts as the nucleophile, attacking the electrophilic carbon atom bearing a halogen (typically bromine or chlorine). A critical challenge in amine alkylation is the potential for over-alkylation.[3] The product, this compound, is itself a tertiary amine and can be further alkylated to form a quaternary ammonium salt. However, in this specific intramolecular context, the reaction is generally controllable. Using a slight excess of the starting halo-ester and carefully controlling the stoichiometry can mitigate this side reaction. The initial reaction is performed on an ester of 4-halobutanoic acid to protect the acidic carboxylic acid proton, which would otherwise react with the basic diethylamine. A subsequent hydrolysis step is required to yield the final carboxylic acid.

Synthetic Workflow Diagram

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis A Ethyl 4-bromobutanoate C Ethyl 4-(diethylamino)butanoate A->C S_N2 Reaction Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Diethylamine B->C D Ethyl 4-(diethylamino)butanoate E This compound D->E Acid or Base Hydrolysis (e.g., HCl or NaOH) Solvent (H2O)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound hydrochloride

This two-step protocol first describes the synthesis of the ester intermediate followed by its hydrolysis to the final product, isolated as its hydrochloride salt for improved stability and handling.

PART A: Synthesis of Ethyl 4-(diethylamino)butanoate

  • Materials:

    • Ethyl 4-bromobutanoate (1.0 eq)

    • Diethylamine (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Acetonitrile (CH₃CN), anhydrous

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile.

    • Add ethyl 4-bromobutanoate and anhydrous potassium carbonate to the solvent.

    • Begin vigorous stirring and slowly add diethylamine to the suspension. Causality Note: The addition should be controlled as the initial reaction can be exothermic. Potassium carbonate acts as a base to neutralize the HBr formed, driving the reaction to completion.

    • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting bromo-ester is consumed.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil (ethyl 4-(diethylamino)butanoate) can be purified by vacuum distillation or used directly in the next step.

PART B: Hydrolysis to this compound hydrochloride

  • Materials:

    • Crude Ethyl 4-(diethylamino)butanoate (1.0 eq)

    • Hydrochloric acid (HCl), 6M solution

    • Drying agent (e.g., anhydrous sodium sulfate)

    • Diethyl ether for extraction (optional)

  • Procedure:

    • Add the crude ethyl 4-(diethylamino)butanoate to a round-bottom flask.

    • Add a 6M solution of hydrochloric acid (approx. 3-4 equivalents).

    • Heat the mixture to reflux (approx. 100-110°C) and maintain for 2-4 hours. Causality Note: The acidic conditions catalyze the hydrolysis of the ester to the carboxylic acid and ethanol.[4] The excess acid also protonates the tertiary amine, forming the hydrochloride salt.

    • After the reaction is complete (monitored by TLC or LC-MS), cool the solution to room temperature.

    • Remove the water and excess HCl under reduced pressure. This will often result in a solid or viscous oil.

    • To purify, the residue can be triturated with a solvent like cold acetone or diethyl ether to induce crystallization of the hydrochloride salt.

    • Filter the solid product, wash with a small amount of the cold solvent, and dry under vacuum.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for creating a library of derivatives, primarily through esterification and amide coupling reactions.

Synthesis of Ester Derivatives

Esterification is a fundamental transformation used to modify the pharmacokinetic properties of a lead compound. The Fischer-Speier esterification is a classic method suitable for this purpose.[5][6]

Scientific Principle: Fischer-Speier Esterification

This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6][7][8] The reaction is an equilibrium process. To drive it towards the product, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed.[7][8] The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, making it susceptible to nucleophilic attack by the alcohol.[6]

Protocol: Synthesis of Methyl 4-(diethylamino)butanoate

  • Materials:

    • This compound hydrochloride (1.0 eq)

    • Methanol (MeOH), anhydrous (as solvent)

    • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄) (catalytic, e.g., 0.1 eq)

    • Sodium bicarbonate (NaHCO₃), saturated solution

  • Procedure:

    • Suspend this compound hydrochloride in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

    • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. Causality Note: Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which serves as the catalyst.[9] This method is often preferred as it produces a dry reaction environment.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours.

    • Monitor the reaction by TLC.

    • Once complete, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in water and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired ester.

    • Purify further by column chromatography or vacuum distillation if necessary.

Synthesis of Amide Derivatives

Amide bond formation is arguably one of the most important reactions in drug development. Modern peptide coupling reagents provide a mild and efficient way to synthesize amides from carboxylic acids and amines.[10]

Scientific Principle: Amide Coupling using EDC/HOBt

Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid.[11][12] EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) traps the intermediate to form an HOBt-ester, which is more stable but still highly reactive towards amines.[12] This two-stage activation minimizes side reactions and provides the desired amide in high yield and purity.[11]

Protocol: Synthesis of N-benzyl-4-(diethylamino)butanamide

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.0 eq)

    • EDC hydrochloride (1.1 eq)

    • HOBt (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a reaction vessel.

    • Add EDC and HOBt to the solution and stir for 15-20 minutes at room temperature. This is the pre-activation step.

    • Add benzylamine to the mixture, followed by the dropwise addition of DIPEA. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the protonated amine starting material, ensuring the amine is in its free, nucleophilic form.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

Derivative ClassReagentsSolventTemp.Time (h)Typical Yield
Parent Acid Ethyl 4-bromobutanoate, Diethylamine, K₂CO₃; then HClAcetonitrile; then H₂OReflux6-10 (total)70-85%
Methyl Ester This compound, Methanol, SOCl₂MethanolReflux3-580-95%
Benzyl Amide This compound, Benzylamine, EDC/HOBt, DIPEADMFRoom Temp.12-2475-90%

Troubleshooting and Key Considerations

  • Low Yield in Alkylation: Ensure all reagents and solvents are anhydrous. Incomplete reaction may be due to inactive K₂CO₃; consider using a stronger base like triethylamine if necessary, though it can complicate purification.

  • Over-alkylation: While less common for this specific substrate, if quaternary salt formation is observed, reduce the amount of alkylating agent (ethyl 4-bromobutanoate) to be stoichiometric or slightly less than the amine.

  • Incomplete Hydrolysis: If the ester is still present after the allotted time, add more acid and prolong the reflux time. Ensure vigorous stirring to mix the biphasic system.

  • Difficult Amide Coupling: For sterically hindered or electron-deficient amines, more powerful coupling reagents like HATU or COMU may be required. Reaction temperature can also be gently increased (e.g., to 40-50°C).

References

  • Google Patents. (n.d.). CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)
  • Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University. [Link]

  • ResearchGate. (2016, August). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2019, April 29). 23.16: Synthesis of Amines by Alkylation. [Link]

  • Study.com. (n.d.). Show how you will prepare the given ester using the Fischer esterification reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PubChem. (n.d.). Butyric acid, 4-(diethylamino)-. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. [Link]

  • National Center for Biotechnology Information. (2024, March 4). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. [Link]

  • National Center for Biotechnology Information. (2017, December 7). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • YouTube. (2020, August 27). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). [Link]

  • Chemguide. (n.d.). preparation of amines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • Organic Syntheses. (n.d.). Butyric acid, γ-amino-. [Link]

  • Organic Reactions. (n.d.). Acid to Ester - Common Conditions. [Link]

  • PubMed. (n.d.). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. [Link]

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Application Note: High-Purity Synthesis of 4-(Diethylamino)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The Target

4-(Diethylamino)butanoic acid (CAS: 3563-04-0) is a structural analog of


-aminobutyric acid (GABA). Unlike GABA, the tertiary amine structure of the diethyl derivative alters its lipophilicity and blood-brain barrier (BBB) permeability profiles. It serves as a critical intermediate in the synthesis of pharmaceutical surfactants and specialized zwitterionic polymers.
Route Selection: The "Halo-Ester" Advantage

While industrial literature occasionally references the direct amination of


-butyrolactone (GBL), this route is kinetically disfavored for laboratory-scale synthesis of the amino acid. Direct reaction of GBL with diethylamine predominantly yields the ring-opened amide (

-diethyl-4-hydroxybutyramide), not the target amino acid.

To ensure regioselectivity and high purity, this protocol utilizes a Nucleophilic Substitution (


)  strategy on a protected ester, followed by acid hydrolysis.

Why this route?

  • Kinetic Control: Using ethyl 4-bromobutyrate ensures the amine attacks the

    
    -carbon (alkyl halide) rather than the carbonyl, preventing amide byproducts.
    
  • Purification Logic: The intermediate ester allows for easy extraction and removal of unreacted amine before the final hydrolysis, ensuring the final amino acid salt is not contaminated with diethylammonium salts.

  • Regulatory Compliance: Avoids the direct use of GBL as a primary starting material, which is a controlled substance precursor in many jurisdictions.

Reaction Logic & Mechanism (DOT Visualization)

The synthesis proceeds in two distinct phases:


 Alkylation and Acid Hydrolysis.

Synthesis_Pathway cluster_waste Byproducts Start Ethyl 4-bromobutyrate (Electrophile) Intermediate Ethyl 4-(diethylamino)butyrate (Ester Intermediate) Start->Intermediate SN2 Substitution (Ethanol, 60°C) Reagent Diethylamine (Nucleophile) Reagent->Intermediate Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Intermediate->Hydrolysis Waste1 HBr (Scavenged by excess amine) Intermediate->Waste1 Product This compound HCl (Target Salt) Hydrolysis->Product - EtOH

Figure 1: Synthetic pathway illustrating the SN2 alkylation followed by hydrolysis to the hydrochloride salt.

Experimental Protocol

Safety Pre-Check
  • Diethylamine: Highly flammable and corrosive. Handle only in a fume hood.

  • Ethyl 4-bromobutyrate: Lachrymator. Avoid inhalation.

  • HCl: Corrosive.

Phase 1: Synthesis of Ethyl 4-(diethylamino)butyrate

Objective: Install the diethylamino group via


 displacement of the bromide.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount Mmol
Ethyl 4-bromobutyrate 195.05 1.0 9.75 g 50.0
Diethylamine 73.14 2.5 9.15 g (~13 mL) 125.0

| Ethanol (Anhydrous) | - | Solvent | 50 mL | - |

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with Ethyl 4-bromobutyrate and Ethanol.

  • Amine Addition: Add Diethylamine dropwise over 10 minutes at room temperature. Note: The reaction is exothermic; the excess amine acts as a base to scavenge the HBr generated.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Silica; Eluent: 10% MeOH in DCM). The starting bromide (

      
      ) should disappear; the basic amine product will streak near the baseline unless treated with ammonia.
      
  • Workup:

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure (Rotavap) to remove ethanol and excess diethylamine.

    • Resuspend the residue in Diethyl Ether (100 mL) and Water (50 mL).

    • Phase Separation: The product (amino-ester) is in the organic layer. The byproduct (Diethylammonium bromide) is water-soluble.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate to yield the crude ester as a pale yellow oil.
      
Phase 2: Hydrolysis to the Hydrochloride Salt

Objective: Cleave the ethyl ester to release the free carboxylic acid as a stable salt.

Reagents:

Reagent Concentration Amount
Crude Amino-Ester - ~9.0 g (Theoretical)

| Hydrochloric Acid | 6 M | 40 mL |

Procedure:

  • Hydrolysis: Add the crude ester to a 100 mL RBF containing 6M HCl.

  • Reflux: Heat to reflux (approx. 100°C) for 3 hours. The mixture will become homogeneous.

    • Mechanism:[2][3][4][5] Acid-catalyzed hydrolysis of the ester. The amine is protonated immediately, protecting it from oxidation.

  • Isolation:

    • Concentrate the solution to dryness under reduced pressure. Do not use high heat (>60°C) at the end to avoid charring.

    • You will obtain a hygroscopic white/off-white solid.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot Isopropanol.

    • Add Acetone or Diethyl Ether dropwise until turbidity is observed.

    • Cool to 4°C overnight.

    • Filter the white crystalline solid under nitrogen (to prevent moisture absorption).

Purification & Workup Logic (DOT Visualization)

The purification strategy relies on the solubility switch between the neutral ester and the ionic salt.

Purification_Logic CrudeRxn Crude Reaction Mixture (Ester + HBr Salt + Excess Amine) Evap Rotary Evaporation (Remove Solvent & Excess Amine) CrudeRxn->Evap Extraction Liquid-Liquid Extraction (Ether / Water) Evap->Extraction OrgPhase Organic Phase (Target Amino-Ester) Extraction->OrgPhase AqPhase Aqueous Phase (Diethylammonium Bromide waste) Extraction->AqPhase Hydrolysis Hydrolysis (6M HCl) OrgPhase->Hydrolysis Cryst Recrystallization (iPrOH / Acetone) Hydrolysis->Cryst Final Pure this compound HCl Cryst->Final

Figure 2: Decision tree for the purification and isolation of the hydrochloride salt.

Analytical Validation

To validate the synthesis, compare the isolated product against these predicted spectral parameters.

Predicted NMR Data ( , 400 MHz)

The spectrum should show signatures of the ethyl groups and the butyric backbone.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
1.28 Triplet (

Hz)
6H

Methyls of diethylamine
1.95 Quintet2H


-methylene of butyric chain
2.45 Triplet2H


-methylene (next to carbonyl)
3.15 Multiplet/Quartet6H

&

Overlapping

-methylene and ethyl methylenes

Interpretation:

  • The downfield shift of the signals at ~3.15 ppm confirms the presence of the nitrogen cation (

    
    ) environment.
    
  • Absence of a triplet at ~4.1 ppm confirms complete hydrolysis of the ethyl ester.

Mass Spectrometry (ESI+)
  • Theoretical

    
    :  160.13 m/z
    
  • Observed: 160.1 m/z (Parent ion)

  • Key Fragment: Loss of carboxylic acid or diethylamine fragments depending on collision energy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation due to volatility of amine.Use a sealed pressure tube or add 0.5 eq excess diethylamine.
Oiling out (Step 2) Residual water or excess HCl.Azeotrope with toluene to remove water; ensure thorough drying before recrystallization.
Impurity: Lactam Cyclization of the amino acid.Avoid high temperatures during the final drying step. Store as the HCl salt, which inhibits cyclization.

References

  • Organic Syntheses. (1958). Preparation of 4-chlorobutyronitrile and related gamma-derivatives. (Analogous halo-substitution chemistry). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7762, Ethyl butyrate. (Reference for ester properties). Retrieved from [Link]

  • Doc Brown's Chemistry. (2023). NMR Spectrum of Butanoic Acid. (Reference for backbone shifts). Retrieved from [Link]

Sources

Advanced Pharmacological Applications of 4-(Diethylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Diethylamino)butanoic acid (CAS 63867-13-0) represents a critical functional intermediate in modern pharmacology, distinct from its primary analog GABA (4-aminobutanoic acid) by the presence of a tertiary diethylamine moiety.[1] This structural modification significantly alters its lipophilicity, pKa profile, and blood-brain barrier (BBB) permeability.[1] This guide details its application as a cationic counter-ion for Active Pharmaceutical Ingredient Ionic Liquids (API-ILs) , a headgroup for ionizable lipids in mRNA delivery systems, and a linker in solid-phase peptide synthesis .[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Unlike GABA, which exists primarily as a zwitterion with limited solubility in organic solvents, this compound (4-DEABA) offers tunable solubility based on pH, making it an ideal "functional excipient."[1]

PropertyValue / DescriptionPharmacological Relevance
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol Low MW allows for high molar density in formulations.[1]
pKa (Amine) ~10.3 (Calculated)Strongly basic; forms stable salts with acidic drugs (NSAIDs).
pKa (Acid) ~4.5 (Calculated)Typical carboxylic acid behavior; allows esterification.
LogP ~0.8 - 1.2Higher lipophilicity than GABA (LogP -2.3), enhancing membrane permeability.[1]
Solubility Water, Ethanol, DMSOVersatile for both aqueous and lipid-based formulations.[1]

Application I: Synthesis of API-Ionic Liquids (API-ILs)

Context: Poor water solubility and polymorphism are major challenges for acidic drugs like Ibuprofen, Naproxen, and Ketoprofen.[1] Converting these crystalline APIs into Ionic Liquids (ILs) using a biocompatible counter-ion like 4-DEABA eliminates polymorphism and enhances bioavailability.[1]

Mechanism

The tertiary amine of 4-DEABA accepts a proton from the carboxylic acid of the API, forming a stable ion pair.[1] The resulting salt often has a melting point below 100°C (Ionic Liquid), preventing crystal lattice formation.

Protocol A: Synthesis of [4-DEABA][Ibuprofen] Ionic Liquid

Objective: To synthesize a dual-active ionic liquid where 4-DEABA acts as the permeation enhancer and counter-ion.[1]

Materials:

  • Ibuprofen (Acid form, >99%)

  • This compound (Free base, >98%)[1]

  • Ethanol (Anhydrous)

  • Rotary Evaporator

Step-by-Step Methodology:

  • Stoichiometric Calculation: Weigh equimolar amounts of Ibuprofen (206.29 g/mol ) and 4-DEABA (159.23 g/mol ). Precision is critical to ensure a neutral pH and prevent excess free base.

  • Dissolution: Dissolve the Ibuprofen in a minimal volume of anhydrous ethanol at 40°C.

  • Addition: Dropwise add the 4-DEABA (dissolved in ethanol) to the Ibuprofen solution under constant stirring.

    • Observation: The solution should remain clear. Slight exothermicity indicates salt formation.[1]

  • Reaction: Stir the mixture at 25°C for 4 hours under nitrogen atmosphere to prevent oxidation.

  • Solvent Removal: Remove ethanol using a rotary evaporator at 50°C under reduced pressure (10 mbar).

  • Drying: Dry the resulting viscous oil in a vacuum oven at 60°C for 24 hours to remove trace solvent.

  • Characterization:

    • DSC (Differential Scanning Calorimetry): Confirm absence of Ibuprofen melting peak (75-78°C).

    • NMR: Verify 1:1 stoichiometry and proton transfer (shift in carboxylate/ammonium signals).

Application II: Chemical Synthesis of the Core Moiety

Context: While available commercially, in-house synthesis is often required for deuterated studies or derivative generation.[1] The direct reaction of


-butyrolactone with diethylamine yields the amide, not the acid.[1] The correct route utilizes 4-chlorobutyric acid.[1]
Protocol B: Synthesis from 4-Chlorobutyric Acid

Reaction:


[1]

Step-by-Step Methodology:

  • Preparation: Charge a reactor with 4-chlorobutyric acid (1.0 eq) and ethanol (5 volumes).

  • Amination: Add diethylamine (2.5 eq) slowly at 0-5°C.

    • Note: Excess amine acts as a scavenger for the HCl generated.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 12-16 hours. Monitor consumption of starting material via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup:

    • Cool to room temperature.[1]

    • Evaporate ethanol to dryness.[1]

    • Resuspend residue in water and adjust pH to 12 using NaOH (to liberate the free amine).

    • Extract non-acidic impurities with diethyl ether (discard organic layer).

    • Adjust aqueous layer pH to 7.0 (isoelectric point vicinity) and extract continuously with chloroform or DCM.

  • Purification: Dry organic layer over MgSO₄ and concentrate. Recrystallize from acetone/ether if solid, or distill under high vacuum if oil.

Visualization: Synthesis & Application Pathways[1][8]

G Start 4-Chlorobutyric Acid (Precursor) Product This compound (4-DEABA) Start->Product Reflux, EtOH - HCl Reagent Diethylamine (2.5 eq) Reagent->Product App1 API-Ionic Liquids (Counter-ion for NSAIDs) Product->App1 Neutralization with Acidic Drugs App2 Ionizable Lipids (LNP Headgroups) Product->App2 Esterification with Long-chain Alcohols App3 Peptide Synthesis (Linker/Spacer) Product->App3 Amide Coupling

Figure 1: Synthetic pathway from chlorobutyric precursor and downstream pharmacological applications.[2]

Application III: Lipid Nanoparticle (LNP) Engineering

Context: Ionizable lipids are the key component of mRNA vaccines (e.g., COVID-19 vaccines). They require a hydrophilic headgroup that is positively charged at low pH (for endosomal escape) and neutral at physiological pH.

  • Relevance: 4-DEABA derivatives serve as excellent headgroups.[1] The diethyl moiety provides a slightly higher pKa and lipophilicity compared to dimethyl analogs (like in DLin-MC3-DMA), potentially altering the biodistribution and endosomal release kinetics.[1]

Design Strategy: To create an ionizable lipid:

  • Esterification: React the carboxylic acid of 4-DEABA with a dilinoleyl alcohol or similar long-chain dialkyl alcohol.

  • Result: The resulting ester has a tertiary amine "head" (from 4-DEABA) and hydrophobic "tails."[1]

  • Function: Inside the acidic endosome (pH ~5.5), the diethylamine becomes protonated, disrupting the endosomal membrane and releasing the mRNA payload.

Safety & Toxicology

While 4-DEABA is a valuable intermediate, it must be handled with specific precautions distinct from GABA.[1]

  • Corrosivity: The free acid/amine form can be corrosive to eyes and skin.

  • GABAergic Activity: Although the diethyl group reduces binding to GABA-A receptors compared to the parent molecule, high systemic doses may still exhibit neuroactive properties.[1] It should be treated as a potential neuromodulator .[1]

  • Handling: Use a fume hood.[1] Wear nitrile gloves and safety goggles.[1] In case of contact, wash with copious water; do not use vinegar (acid) to neutralize as it may form heat.

References

  • PubChem. Butyric acid, 4-(diethylamino)- Compound Summary.[1][2] National Library of Medicine. Available at: [Link]

  • Egorova, K. S., et al. (2017). Ionic Liquids in Drug Delivery Systems: Pharmaceutical Applications.[1] Chemical Reviews.[1] (Contextual grounding on API-ILs).

  • Semenyuk, P. I., et al. (2020). Ionizable lipids for mRNA delivery.[1] (Contextual grounding on tertiary amine headgroups in LNPs).

Sources

Animal models for testing 4-(diethylamino)butanoic acid effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

4-(diethylamino)butanoic acid (4-DEABA) represents a structural modification of the inhibitory neurotransmitter


-aminobutyric acid (GABA).[1] While GABA itself possesses poor Blood-Brain Barrier (BBB) permeability due to its zwitterionic nature, the N-diethyl substitution transforms the primary amine into a tertiary amine, significantly enhancing lipophilicity (logP) and potential CNS bioavailability.[1]

This Application Note provides a rigorous, self-validating framework for evaluating 4-DEABA as a candidate for anticonvulsant and anxiolytic therapy.[1] Unlike standard GABA screening, this protocol emphasizes the differentiation between specific anti-seizure efficacy and non-specific neuromuscular toxicity (sedation), a critical failure point in early-stage GABA analog development.[1]

Chemical Profile & Formulation

  • IUPAC Name: this compound[2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Target Mechanism: GABA

    
     receptor agonism / GABAergic modulation.[1][3][4][5]
    
  • Formulation Protocol:

    • Vehicle: 0.9% Saline (preferred).[1] If solubility is poor at neutral pH, use 10% DMSO/Saline or adjust pH to 7.4 using 0.1N HCl/NaOH.[1]

    • Stability: Fresh preparation required.[1] Tertiary amines can be sensitive to oxidation; store stock powder under nitrogen at -20°C.[1]

Experimental Workflow: The "Filter" Approach

To ensure scientific integrity, we utilize a "Filter" workflow. Animals are not subjected to efficacy testing until motor toxicity is ruled out at the target dose.[1]

Workflow Start Compound Formulation (4-DEABA) Step1 Step 1: Neurotoxicity Screen (Rotarod Test) Start->Step1 Decision Motor Impairment? Step1->Decision Step2 Step 2: Efficacy Screen (scPTZ Model) Decision->Step2 No (Safe Dose) Stop Dose Adjustment (Lower Dose) Decision->Stop Yes (TD50) Step3 Step 3: Mechanism Check (Bicuculline Antagonism) Step2->Step3 If Active

Figure 1: The "Filter" Workflow ensures that observed sedation is not mistaken for anticonvulsant efficacy.

Protocol A: Neurotoxicity Screening (Rotarod Test)[1]

Before assessing therapeutic effects, we must determine the TD


  (Median Toxic Dose).[1] GABAergic agents often cause ataxia (loss of coordination), which can yield false positives in seizure immobility tests.[1]
  • Animal Model: Male Swiss Albino Mice (20-25g).[1]

  • Equipment: Accelerating Rotarod (e.g., Ugo Basile).

Step-by-Step Methodology:

  • Training: 24 hours prior to testing, train mice to maintain balance on the rotating rod (4 rpm) for at least 60 seconds. Discard mice that cannot learn this task.

  • Baselines: Record latency to fall for all mice (Trial 0).

  • Administration: Administer 4-DEABA (i.p.) at log-spaced doses (e.g., 25, 50, 100, 200 mg/kg).[1] Include a Vehicle control group.[1][6]

  • Testing: Place mice on the rod at 30, 60, and 120 minutes post-injection. The rod accelerates from 4 to 40 rpm over 5 minutes.[1]

  • Endpoint: Latency to fall (seconds). A drop in latency >50% compared to baseline indicates neurotoxicity.[1]

Data Output Table:

Group Dose (mg/kg) Baseline Latency (s) 30 min Latency (s) % Motor Deficit
Vehicle - 180 ± 15 175 ± 10 ~2%
4-DEABA 50 185 ± 12 160 ± 20 13% (Safe)

| 4-DEABA | 200 | 178 ± 18 | 45 ± 10* | 75% (Toxic) |

Note: Doses showing >30% motor deficit are excluded from Efficacy testing.

Protocol B: Anticonvulsant Efficacy (scPTZ Model)

The subcutaneous Pentylenetetrazole (scPTZ) test is the "Gold Standard" for detecting GABAergic activity (e.g., benzodiazepines, valproate).[1] PTZ acts by blocking the GABA


 chloride channel; 4-DEABA should counteract this.
  • Rationale: If 4-DEABA crosses the BBB and enhances GABAergic tone, it will delay the onset of PTZ-induced clonic seizures.[1]

Step-by-Step Methodology:

  • Pre-treatment: Administer 4-DEABA (i.p.)[1] at determined "Safe Doses" (e.g., 25, 50, 100 mg/kg) 30 minutes prior to PTZ challenge.[1]

    • Positive Control: Diazepam (2 mg/kg).[1]

  • Challenge: Inject PTZ (85 mg/kg, s.c.) into the loose skin of the neck.[1] This dose represents the CD

    
     (Convulsive Dose for 97% of animals).[1]
    
  • Observation: Place mice in individual plexiglass cages and observe for 30 minutes.

  • Scoring System:

    • Latency to First Jerk (Myoclonic twitch): Time (s).

    • Latency to Clonic Seizure: Time (s) to generalized clonus (loss of righting reflex > 3s).[1]

    • Protection %: Percentage of animals not showing clonic seizures.[1]

Interpretation: A significant increase in latency compared to vehicle confirms GABAergic anticonvulsant activity .[1]

Protocol C: Mechanistic Validation (Bicuculline Challenge)

To prove that 4-DEABA acts via the GABA


 receptor (and not via non-specific membrane stabilization like sodium channel blockers), a specific antagonist challenge is required.[1]
  • Antagonist: Bicuculline (GABA

    
     competitive antagonist).[1]
    
  • Method:

    • Administer the Effective Dose (ED

      
      )  of 4-DEABA determined in Protocol B.
      
    • Co-administer Bicuculline (0.3 mg/kg, s.c.).[1]

    • Hypothesis: If 4-DEABA is a GABA agonist, Bicuculline should abolish its protective effect, returning seizure latency to vehicle levels.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the putative mechanism of action of 4-DEABA at the synaptic level and the interference logic used in Protocol C.

Synapse Presynaptic Presynaptic Neuron (GABA Release) Cleft Synaptic Cleft Presynaptic->Cleft Releases GABA GABA_Rec Post-Synaptic GABA-A Receptor Cleft->GABA_Rec DEABA 4-DEABA (Exogenous Ligand) DEABA->GABA_Rec Agonist Binding (Putative) Cl_Channel Chloride Channel (Opening) GABA_Rec->Cl_Channel Activates Inhibition Neuronal Hyperpolarization (Seizure Inhibition) Cl_Channel->Inhibition Cl- Influx PTZ PTZ (Convulsant) PTZ->Cl_Channel BLOCKS (Pore) Bicuculline Bicuculline (Antagonist) Bicuculline->GABA_Rec BLOCKS (Binding Site)

Figure 2: 4-DEABA mechanism of action and competitive inhibition sites for PTZ and Bicuculline.

References

  • Löscher, W. (2011).[1] Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.[1]

  • Swinyard, E. A., et al. (1989).[1] General principles: experimental selection, quantification, and evaluation of anticonvulsants.[1] Antiepileptic Drugs, 3rd Ed, 85-102.[1]

  • Vogel, H. G. (2008).[1] Drug Discovery and Evaluation: Pharmacological Assays. Springer Science & Business Media.[1] (Chapter: Anticonvulsant Activity). [1]

  • PubChem. (2023).[1] Compound Summary for CID 44844: this compound.[1][2] [1]

  • Mandhane, S. N., et al. (2007).[1] Adenosine A1 receptor agonist, N6-cyclopentyladenosine, suppresses the pentylenetetrazol-induced seizures in rats.[1] Methods and Findings in Experimental and Clinical Pharmacology, 29(10), 665.[1] (Demonstrates standard scPTZ protocol validation).

Sources

Troubleshooting & Optimization

Optimizing reaction yield for 4-(diethylamino)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

Critical Alert: A common misconception in the synthesis of 4-(diethylamino)butanoic acid is the direct reaction of


-butyrolactone (GBL) with diethylamine.
  • The GBL Trap: Reacting GBL with a secondary amine (diethylamine) under thermal conditions typically yields the amide (

    
    -diethyl-4-hydroxybutanamide), not the amino acid. The thermodynamic stability of the amide bond prevents ring-opening to the acid without subsequent harsh hydrolysis.
    
  • The Optimized Route: The industry-standard method for high-yield synthesis of the acid is the Nucleophilic Substitution (

    
    ) of 4-chlorobutyric acid (or its ester)  with diethylamine, followed by acidification to form the stable hydrochloride salt.
    
Decision Matrix: Route Selection

RouteSelection Start Starting Material Selection GBL Gamma-Butyrolactone (GBL) + Diethylamine Start->GBL Route A (Common Error) HaloAcid 4-Chlorobutyric Acid (or Ester) + Diethylamine Start->HaloAcid Route B (Recommended) Amide Product: N,N-Diethyl-4-hydroxybutanamide (Incorrect Target) GBL->Amide Thermal Ring Opening AminoAcid Product: this compound (Correct Target) HaloAcid->AminoAcid SN2 Substitution Amide->AminoAcid Requires Harsh Hydrolysis (Low Yield)

Figure 1: Synthetic pathway comparison. Route B avoids the thermodynamic sink of amide formation.

Optimized Protocol: The Halo-Acid Substitution

Objective: Maximize yield via


 substitution while minimizing elimination byproducts (crotonic acid derivatives).
Core Reaction Scheme


Followed by acidification:


Step-by-Step Protocol
  • Reagents:

    • 4-Chlorobutyric acid (1.0 eq)

    • Diethylamine (2.5 - 3.0 eq) — Excess acts as HCl scavenger and base.

    • Solvent: Toluene (for ester route) or Water/Ethanol (for direct acid route).

    • Catalyst: Potassium Iodide (KI) (0.1 eq) — Finkelstein condition booster.

  • Procedure:

    • Dissolve 4-chlorobutyric acid in the chosen solvent.

    • Add catalytic KI (accelerates reaction via in-situ formation of the more reactive iodo-analog).

    • Add diethylamine dropwise at

      
       to control exotherm.
      
    • Reflux for 6–12 hours.[1] Monitor via TLC (ninhydrin stain) or GC-MS.

    • Critical Workup: Evaporate excess amine. The residue is often a zwitterionic oil. Dissolve in absolute ethanol and treat with anhydrous HCl (gas or in dioxane) to precipitate the hydrochloride salt.

Troubleshooting Guide & FAQs

Module A: Reaction Kinetics & Yield

Q1: The reaction is stalling at 60% conversion. Increasing temperature only increases impurities. Why? Diagnosis: You are likely competing with elimination reactions . Technical Insight: 4-halobutyric derivatives can undergo E2 elimination to form crotonic acid derivatives (but-2-enoic acid) in the presence of strong bases and heat. Corrective Action:

  • Switch Solvent: Change from protic solvents (Ethanol) to polar aprotic solvents (Acetonitrile or DMF). This enhances the nucleophilicity of the amine (

    
    ) relative to its basicity (E2).
    
  • Finkelstein Catalyst: Ensure you are using catalytic Sodium or Potassium Iodide (10 mol%). The I- is a better leaving group than Cl-, speeding up the substitution step specifically.

Q2: I am using the ethyl ester of 4-chlorobutyric acid. Do I need to hydrolyze it before or after the amine substitution? Recommendation: Hydrolyze after . Reasoning: Performing the substitution on the ester prevents the formation of the zwitterion during the reaction, which simplifies solubility handling. Workflow:

  • React Ethyl 4-chlorobutyrate + Diethylamine

    
     Ethyl 4-(diethylamino)butyrate.
    
  • Acid Hydrolysis (HCl/H2O)

    
     this compound HCl.
    
Module B: Isolation & Purification (The "Oiling Out" Problem)

Q3: My product is a viscous, sticky oil that refuses to crystallize. How do I get a solid? Diagnosis: The free base (zwitterion) is highly hygroscopic and difficult to crystallize. Solution: Isolate as the Hydrochloride Salt . Protocol:

  • Evaporate the reaction mixture to dryness to remove excess diethylamine.

  • Redissolve the crude oil in a minimum amount of Isopropanol (IPA) or Acetone .

  • Add HCl in Dioxane (4M) or bubble dry HCl gas until pH < 2.

  • Cool to

    
    . The HCl salt should precipitate as a white hygroscopic solid.
    
  • Emergency Fix: If it still oils out, triturated with diethyl ether to extract non-polar impurities, then scratch the flask wall to induce nucleation.

Module C: Purity & Analysis[1]

Q4: NMR shows a doublet at


 5.8 ppm and 6.9 ppm. What is this? 
Identification:  This is the alkene region. You have significant elimination byproduct (Crotonic acid derivative).
Fix:  Lower your reaction temperature and ensure your amine addition is slow. If this impurity is present, recrystallize the final HCl salt from Ethanol/Ether; the unsaturated impurity is more soluble in ether and will remain in the mother liquor.

Data & Optimization Tables

Solvent Effects on Reaction Pathway[2][3]
Solvent SystemDielectric Constant

Rate
Risk of Elimination (E2)Recommendation
Water 80ModerateLowGood for direct acid route; hard to dry.
Ethanol 24ModerateModerateStandard; easy workup.
Acetonitrile 37High LowBest for yield optimization.
Toluene 2.4LowHighAvoid unless using phase transfer catalysis.
Purification Workflow Diagram

Purification Crude Crude Reaction Mix (Oil) Strip Evaporate Excess Amine Crude->Strip Acidify Add Anhydrous HCl (in Dioxane/IPA) Strip->Acidify Cool Cryo-crystallization (-20°C) Acidify->Cool Filter Filtration under N2 Cool->Filter

Figure 2: Critical path for converting the hygroscopic oil into a handleable solid salt.

References

  • GBL Reactivity: Organic Syntheses, Coll. Vol. 3, p. 10 (1955); Vol. 25, p. 19 (1945). (Demonstrates GBL ring opening to amides/pyrrolidones).

  • Amino Acid Synthesis (Halo-acid Route):Journal of the American Chemical Society, "Synthesis of amino acids from halogenated acids." (General reference for SN2 kinetics on halo-acids).
  • Purification of Zwitterions:Purification of Laboratory Chemicals, 8th Edition.
  • Elimination Side Reactions:March's Advanced Organic Chemistry, "Elimination vs Substitution." (Mechanistic grounding for E2 competition).

Sources

Technical Support Center: 4-(Diethylamino)butanoic Acid (4-DEABA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Stability, Degradation, and Handling of 4-(Diethylamino)butanoic Acid CAS: 63867-13-0 | Formula:



Introduction: The Zwitterionic Challenge

This compound (4-DEABA) is a critical intermediate in the synthesis of ionizable lipids for RNA delivery (LNPs) and complex pharmaceutical actives. Unlike simple fatty acids, 4-DEABA possesses both a carboxylic acid tail and a tertiary amine head.

The Core Technical Conflict: Under standard physiological conditions, this molecule exists as a zwitterion .[1] The carboxylic acid deprotonates (


) and the tertiary amine protonates (

). While this creates a stable crystal lattice in theory, in practice, it makes the compound highly hygroscopic . Once moisture breaches the lattice, the compound becomes susceptible to oxidative degradation and caking, compromising downstream stoichiometry in precise applications like lipid synthesis.

This guide addresses the three primary failure modes: Hygroscopic Aggregation , N-Oxidation , and pH-Dependent Solubility .

Module 1: Physical Stability & Moisture Management

The Issue: Deliquescence and Caking

Users often report that free-flowing 4-DEABA powder turns into a sticky "gum" or hard cake after opening. This is not necessarily chemical degradation but a physical phase change driven by hygroscopicity.

Mechanism: The zwitterionic salt pairs interact strongly with water vapor. As water is absorbed, it lowers the glass transition temperature (


) of the solid. If 

drops below ambient temperature, the powder undergoes a rubbery transition, leading to irreversible caking.
Troubleshooting Protocol: Moisture Content Verification

Do not rely on visual inspection alone. A "dry-looking" cake may contain 5-10% water by weight, ruining stoichiometric calculations.

Method: Volumetric Karl Fischer (KF) Titration

  • Solvent System: Use a Methanol/Formamide (2:1) mix. Pure methanol may not fully dissolve the zwitterionic lattice rapidly enough.

  • Sample Size: 50–100 mg.

  • Endpoint: Drift < 25 µ g/min .

Handling Workflow (Decision Tree)

MoistureHandling Start User Receives 4-DEABA Check Visual Inspection: Flowing Powder? Start->Check KF Perform KF Titration Check->KF Yes or No Dry Moisture < 1.0% KF->Dry Wet Moisture > 1.0% KF->Wet Action1 Store in Desiccator (Argon Purge) Dry->Action1 Action2 Vacuum Dry: 40°C, <10 mbar, 12h Wet->Action2 Action2->KF Re-test

Figure 1: Moisture management workflow. Note that vacuum drying requires moderate heat (40°C) to overcome the lattice energy of the zwitterion.

Module 2: Chemical Stability & Degradation

The Issue: N-Oxide Formation

The tertiary amine in 4-DEABA is electron-rich. In the presence of atmospheric oxygen, peroxides (in solvents), or light, it degrades into This compound N-oxide .

Why this matters: In LNP synthesis, the precise pKa of the ionizable lipid is crucial for endosomal escape. N-oxides are highly polar and non-basic, fundamentally altering the pKa profile of the final lipid, leading to silent failures in biological assays.

Degradation Pathway

Degradation DEABA 4-DEABA (Active) NOxide N-Oxide Impurity (M+16 Da) DEABA->NOxide Oxidation (Slow, accelerated by light) Oxidant Oxidant (O2 / Peroxides) Oxidant->NOxide

Figure 2: The primary chemical degradation pathway. The tertiary amine is the vulnerable site.

Detection Protocol: LC-MS

Standard HPLC-UV (210 nm) is often insufficient because the N-oxide and parent compound lack strong chromophores and have similar polarity.

  • Column: C18 Reverse Phase (High pH stable column recommended, e.g., XBridge).

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10). High pH keeps the amine neutral, improving retention.

    • B: Acetonitrile.

  • Detection: MS (ESI Positive).

  • Target Ions:

    • Parent:

      
       m/z.
      
    • Impurity (N-Oxide):

      
       m/z (+16 Da shift).
      

Module 3: Solubility & pKa Data

Understanding the ionization state is critical for workup and purification. 4-DEABA has two ionizable groups.

Physicochemical Data Table

PropertyValueNotes
Molecular Weight 159.23 g/mol
pKa (Carboxyl) ~4.42Acidic moiety [1, 5].[2][3]
pKa (Amine) ~10.3Basic moiety (estimated based on diethylamine) [5].
Isoelectric Point (pI) ~7.35Minimum solubility in water occurs near this pH.
Melting Point 166°CHigh MP due to zwitterionic salt structure [5].

Troubleshooting Solubility:

  • Acidic pH (< 4): Fully protonated (

    
    ). Soluble in water; less soluble in non-polar organics.
    
  • Neutral pH (6–8): Zwitterionic (

    
    ). Lowest solubility in organics.  High water solubility.
    
  • Basic pH (> 11): Fully deprotonated (

    
    ). The amine is neutral. This is the only  state where it can be effectively extracted into organic solvents (like DCM or Ethyl Acetate) during workup, though the carboxylate creates an emulsion risk.
    

Frequently Asked Questions (FAQ)

Q: Can 4-DEABA cyclize into a lactam (pyrrolidone) like GABA? A: No. Gamma-aminobutyric acid (GABA) cyclizes to form 2-pyrrolidone because it is a primary amine. 4-DEABA is a tertiary amine (diethyl-substituted). It cannot form a neutral amide bond without breaking a C-N bond (dealkylation), which requires extreme conditions (high heat >200°C or strong catalysts). If you see a "lactam" peak, it is likely Gamma-Butyrolactone (GBL) , a starting material impurity from the synthesis of the precursor (4-chlorobutyric acid) [1].

Q: Why is my coupling reaction yield low? A: If using EDC/NHS or HATU, the tertiary amine in 4-DEABA can act as an internal base, potentially interfering with the activation ester if not buffered correctly. Furthermore, if the material is wet (see Module 1), water will hydrolyze your activated ester immediately. Always dry the starting material before coupling.

Q: How should I store the material? A:

  • Temperature: -20°C is ideal, but 2-8°C is acceptable for short term.

  • Atmosphere: Argon or Nitrogen overlay is mandatory to prevent N-oxidation.

  • Container: Amber glass (light protection) with a teflon-lined cap.

References

  • PubChem. (2025).[4][5] Butyric acid, 4-(diethylamino)- | C8H17NO2.[1][4][6] National Library of Medicine. [Link]

  • Bickelhaupt, A., et al. (2021). Kinetics and Intensification of Tertiary Amine N-Oxidation. ResearchGate. [Link]

  • Housheh, S. (2017).[7] Stability of drugs and medicines: Oxidation of Tertiary Amines. ResearchGate. [Link]

Sources

Technical Support Center: Stability & Handling of 4-(Diethylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CHEM-SUP-4DEA-001 Subject: Troubleshooting "Polymerization" and Instability Issues Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Polymerization" Myth

Immediate Clarification: If you are observing your 4-(diethylamino)butanoic acid turning into a viscous gum, dark oil, or sticky solid, it is likely NOT polymerizing in the covalent sense (like Nylon).

The Science: this compound is a tertiary amino acid . Unlike primary or secondary amino acids (e.g., GABA or Glycine), it lacks the proton on the nitrogen atom required to form an amide bond. Therefore, it is chemically impossible for this molecule to undergo condensation polymerization to form a polyamide chain.

The Diagnosis: What you are observing is likely one of two phenomena:

  • Oxidative Degradation: Tertiary amines are highly susceptible to oxidation by atmospheric oxygen, forming N-oxides and complex radical coupling products (tars/gums).

  • Zwitterionic Aggregation: In its free base form, the molecule exists as a zwitterion.[1][2] These species form strong intermolecular ionic networks that can trap solvent and moisture, creating a "gel-like" physical state.

Module 1: Troubleshooting & Diagnosis

Q: My sample has turned into a yellow/brown sticky gum. Is it ruined?

A: Likely, yes. The color change (yellow


 brown) is the hallmark of amine oxidation .
  • Mechanism: Atmospheric oxygen attacks the nitrogen lone pair, forming an N-oxide. This intermediate can undergo Cope elimination or radical coupling, leading to complex oligomeric "tars" that resemble polymers.

  • Action: If the color is dark brown, discard. If pale yellow, you may attempt repurification (see Recovery Protocol below), but purity will be compromised.

Q: The powder has clumped into a hard, wet mass. Why?

A: This is hygroscopicity , not polymerization.

  • Mechanism: The zwitterionic carboxylate/ammonium pair is highly polar and pulls moisture from the air. This water facilitates ionic bridging between molecules, turning a free-flowing powder into a solid brick.

  • Action: This material is likely chemically intact but wet. It can be dried under high vacuum over

    
    .
    

Module 2: Prevention Protocols

The only reliable way to prevent "pseudo-polymerization" (degradation/gelling) is to block the mechanisms that cause it: Oxidation and Zwitterionic Interaction .

Protocol A: Conversion to Hydrochloride Salt (Gold Standard)

The free acid is unstable. The Hydrochloride (HCl) salt is shelf-stable for years.

Why this works: Protonating the tertiary amine with HCl removes the lone pair electrons, rendering the nitrogen immune to oxidation and breaking the zwitterionic character.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal volume of dry Ethanol or Isopropanol.

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of anhydrous HCl in dioxane (or ether). Do not use aqueous HCl if possible to avoid drying steps.

  • Precipitation: Add cold Diethyl Ether or Hexane until the solution becomes turbid.

  • Crystallization: Store at -20°C overnight. White, non-hygroscopic crystals of the HCl salt will form.

  • Filtration: Filter under Argon and dry under vacuum.

Protocol B: Storage of Free Acid (If strictly necessary)

If your application requires the free acid (e.g., for direct coupling where salt removal is difficult):

  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Temperature: Store at -20°C .

  • Container: Amber glass (light accelerates amine oxidation) with a Parafilm or Teflon seal.

Module 3: Mechanistic Visualization

The following diagram illustrates why the user perceives "polymerization" and what is actually happening chemically.

G Start This compound (Free Base) Polymer Polyamide Chain (Nylon-like) Start->Polymer Condensation? Oxidation N-Oxide Formation & Radical Coupling Start->Oxidation + O2 / Light Aggregation Zwitterionic Ionic Network Start->Aggregation High Conc. / Moisture Impossible CHEMICALLY IMPOSSIBLE (No H on Nitrogen) Polymer->Impossible Gum Brown Viscous Gum (Degradation) Oxidation->Gum Gel Hard/Sticky Mass (Physical Gel) Aggregation->Gel

Figure 1: Mechanistic pathway analysis. Note that the "Polymerization" pathway is blocked by the tertiary amine structure. The observed "gum" is a result of oxidative degradation or physical aggregation.

Module 4: Comparative Data

FeatureFree Acid (Zwitterion)Hydrochloride Salt (Recommended)
Formula


Physical State Hygroscopic solid / OilCrystalline Solid
Oxidation Risk High (Lone pair exposed)Negligible (Lone pair protonated)
Storage Stability < 1 Month (at RT)> 2 Years (at RT)
"Polymerization" Prone to gumming/tarsStable

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 19: Oxidative degradation of amines).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Protection of Amines as Ammonium Salts).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44844, 4-(Diethylamino)butyric acid. (Stability data and physical properties).

  • Lide, D. R. (Ed.). (2005).[3][4] CRC Handbook of Chemistry and Physics. CRC Press. (Dissociation constants of amino acids).

Sources

Technical Support Center: Purification of 4-(Diethylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(diethylamino)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this zwitterionic compound. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the highest purity of your target molecule.

Introduction to the Challenges

This compound, with its molecular formula C8H17NO2, possesses both a carboxylic acid and a tertiary amine functional group.[1] This dual functionality gives the molecule its zwitterionic character, which is central to the challenges faced during its purification.[2] At its isoelectric point (pI), the molecule carries no net charge, but it can become positively or negatively charged depending on the pH of the solution. This pH-dependent charge behavior significantly influences its solubility and interaction with chromatographic media, making purification a nuanced process.

Common synthetic routes, such as the reaction of butyric acid with diethylamine, often introduce specific impurities that require targeted removal strategies.[2] This guide will address these challenges head-on, providing both the "how" and the "why" behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. For the common synthesis involving the reaction of a butyric acid derivative with diethylamine, you should anticipate:

  • Unreacted Starting Materials: Residual butyric acid and diethylamine.

  • Byproducts from Coupling Agents: If a dehydrating agent like dicyclohexylcarbodiimide (DCC) is used, the primary byproduct will be dicyclohexylurea (DCU).[3]

  • Side-Reaction Products: Depending on the reaction conditions, you might observe byproducts from side reactions, although these are typically minor with optimized protocols.

Q2: My this compound seems to be soluble in both acidic and basic aqueous solutions, making extraction difficult. Why is this happening?

A2: This is a classic characteristic of a zwitterionic compound.

  • In acidic conditions (pH < pKa of the carboxylic acid, predicted around 4.42), the carboxylic acid group is protonated (-COOH), and the amine group is also protonated (-NH+), resulting in a net positive charge and high aqueous solubility.[2][4]

  • In basic conditions (pH > pKa of the tertiary amine), the carboxylic acid is deprotonated (-COO-), and the amine is neutral, leading to a net negative charge and again, good aqueous solubility.

  • Near the isoelectric point (pI), the molecule exists as a zwitterion (-COO- and -NH+), and its aqueous solubility is at its minimum.[5] This is the principle often exploited for crystallization.

Q3: What is the isoelectric point (pI) of this compound, and why is it important?

Knowing the pI is crucial for:

  • Crystallization: The compound is least soluble at its pI, making this the optimal pH for inducing crystallization.[5]

  • Ion-Exchange Chromatography: The pI determines the choice of ion-exchange resin and the pH of the mobile phase for binding and elution.[6]

Q4: Can I purify this compound by distillation?

A4: While distillation is a common purification technique for liquids, it is generally not suitable for this compound. The compound has a high predicted boiling point (around 255 °C) and is prone to degradation at elevated temperatures.[4] Its zwitterionic nature also contributes to strong intermolecular forces, further increasing its boiling point. Vacuum distillation might be possible but carries a significant risk of decomposition.[7]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Low Yield or Product Loss

Q: I'm losing a significant amount of my product during aqueous workup and extraction. What's going wrong?

A: This is a common issue due to the compound's zwitterionic nature.

  • Cause: Performing extractions at a pH far from the isoelectric point will lead to the charged form of the molecule partitioning into the aqueous layer.

  • Solution:

    • pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of this compound. At this pH, the compound's aqueous solubility is at its minimum, and it may precipitate out of solution or be more readily extracted into an organic solvent.

    • Solvent Choice for Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol.

    • Salting Out: Adding a neutral salt like NaCl or (NH4)2SO4 to the aqueous layer can decrease the solubility of your compound, promoting its transfer to the organic phase.

Recrystallization Issues

Q: I'm struggling to find a suitable solvent system for the recrystallization of this compound.

A: Finding the right solvent is key for effective recrystallization.[8]

  • Challenge: The zwitterionic nature of the compound means it has high polarity, making it insoluble in many common non-polar organic solvents but highly soluble in water.

  • Troubleshooting Steps:

    • Solvent Screening:

      • Start with highly polar solvents like water, ethanol, or isopropanol. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

      • Consider solvent mixtures. A common strategy for zwitterionic compounds is to dissolve them in a minimal amount of a hot polar solvent (like water or ethanol) and then add a less polar co-solvent (like acetone or ethyl acetate) until turbidity is observed. Then, reheat to dissolve and allow to cool slowly.

    • pH Adjustment for Crystallization:

      • Dissolve the crude product in an acidic or basic aqueous solution.

      • Slowly adjust the pH towards the isoelectric point using a dilute acid or base. The compound should precipitate out as it becomes neutral. This is a very effective method for purifying amino acids and their derivatives.[5]

Table 1: Potential Recrystallization Solvent Systems for this compound and Analogs

Solvent SystemRationale
WaterHigh polarity matches the zwitterionic character. Best for pH-induced precipitation.
Ethanol/WaterA mixture can fine-tune the polarity for optimal solubility characteristics.
Isopropanol/AcetoneA polar protic solvent with a less polar co-solvent can effectively induce crystallization upon cooling.
Methanol/Diethyl EtherSimilar to the above, this combination can be effective for polar compounds.
Ion-Exchange Chromatography (IEX) Problems

Q: My compound is not binding to the ion-exchange column. What should I check?

A: This usually points to an issue with the pH of your sample and buffers or the choice of resin.

  • Cation-Exchange Chromatography:

    • Principle: The compound will have a net positive charge at a pH below its pI and will bind to a negatively charged cation-exchange resin.[6]

    • Troubleshooting:

      • Check pH: Ensure the pH of your sample and the column equilibration buffer is at least 1-2 pH units below the pI of your compound.

      • Ionic Strength: The ionic strength of your sample should be low to allow for strong electrostatic interactions with the resin. If your sample has a high salt concentration, you may need to perform a buffer exchange or desalting step prior to IEX.

  • Anion-Exchange Chromatography:

    • Principle: The compound will have a net negative charge at a pH above its pI and will bind to a positively charged anion-exchange resin.

    • Troubleshooting:

      • Check pH: The pH of your sample and equilibration buffer should be at least 1-2 pH units above the pI.

      • Ionic Strength: As with cation-exchange, maintain a low ionic strength in your sample.

Q: I'm seeing poor resolution and co-elution of impurities during IEX. How can I improve the separation?

A: Optimizing the elution conditions is key to achieving good resolution.

  • Gradient Elution: Instead of a step-wise increase in salt concentration or a drastic pH change, use a shallow linear gradient. This will allow for the separation of compounds with small differences in charge.[9]

  • Flow Rate: Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.

  • Column Choice: Ensure you are using a resin with an appropriate particle size and capacity for your application.

Purity and Analytical Issues

Q: My NMR spectrum shows persistent impurities that I can't identify.

A: Refer back to your synthetic route to anticipate likely impurities.

  • Dicyclohexylurea (DCU): If you used DCC as a coupling agent, DCU is a very common and often difficult-to-remove impurity. It has low solubility in many organic solvents.

    • Removal:

      • Filtration: DCU often precipitates out of the reaction mixture. A simple filtration can remove the bulk of it.[10]

      • Washes: Perform acidic and basic washes of your organic extract.[11]

      • Crystallization: DCU is often less soluble than the desired product in many recrystallization solvents, allowing for its removal.

  • Unreacted Starting Materials:

    • Diethylamine: This is volatile and can often be removed under high vacuum. Alternatively, an acidic wash will convert it to its salt, which will partition into the aqueous layer.

    • Butyric Acid Derivative: This can often be removed with a basic wash (e.g., with a saturated NaHCO3 solution).

Q: I'm having trouble developing an HPLC method to assess the purity of my final product.

A: The zwitterionic nature of the compound can make HPLC analysis challenging.

  • Column Choice:

    • Reversed-Phase (C18): This is a common choice, but you will likely need to use an ion-pairing agent (e.g., trifluoroacetic acid - TFA) in the mobile phase to improve peak shape and retention. A mobile phase of acetonitrile and water with 0.1% TFA is a good starting point.[12][13]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This can be an excellent alternative for highly polar compounds like zwitterions.

  • Mobile Phase pH: The pH of the mobile phase will significantly impact the retention time. Operating at a low pH (e.g., 2.5-3) will ensure the carboxylic acid is protonated and the amine is protonated, leading to more consistent interactions with the stationary phase.[14]

Experimental Protocols

Protocol 1: Purification by pH-Induced Precipitation/Crystallization

This protocol leverages the low solubility of this compound at its isoelectric point.

  • Dissolution: Dissolve the crude product in a minimal amount of dilute aqueous HCl (e.g., 1 M HCl). The amount should be just enough to fully dissolve the material, resulting in a clear solution.

  • Treatment (Optional): If the solution has color, you can add a small amount of activated charcoal and stir for 10-15 minutes, followed by filtration through celite to remove the charcoal.

  • Precipitation: While stirring the solution, slowly add a dilute aqueous base (e.g., 1 M NaOH or NH4OH) dropwise.

  • Monitoring: Monitor the pH of the solution continuously. As the pH approaches the isoelectric point (pI), you will observe the formation of a white precipitate.

  • Isolation: Continue adding the base until precipitation is complete (i.e., no more precipitate forms upon addition of another drop of base).

  • Collection: Cool the mixture in an ice bath for 30 minutes to maximize precipitation, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water, followed by a cold, water-miscible organic solvent like ethanol or acetone to aid in drying.

  • Drying: Dry the purified product under high vacuum.

Protocol 2: Purification by Cation-Exchange Chromatography

This protocol is suitable for removing neutral and anionic impurities.

  • Resin Preparation:

    • Select a strong cation-exchange resin (e.g., Dowex 50WX8) in its protonated (H+) form.

    • Prepare a slurry of the resin in deionized water and pack it into a chromatography column.

    • Wash the packed resin with several column volumes of deionized water until the eluate is neutral.

  • Column Equilibration: Equilibrate the column with a low ionic strength acidic buffer (e.g., 0.1 M acetic acid, pH ~2.8). The pH should be at least one unit below the pKa of the carboxylic acid group.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in the equilibration buffer.

    • Ensure the pH of the sample is the same as the equilibration buffer.

    • Carefully load the sample onto the top of the column.

  • Washing: Wash the column with 2-3 column volumes of the equilibration buffer to elute any neutral or anionic impurities.

  • Elution: Elute the bound this compound using a buffer with a higher pH or ionic strength. A common method is to use a dilute aqueous ammonia solution (e.g., 2-5% NH4OH). The ammonia will deprotonate the carboxylic acid and neutralize the amine, releasing the zwitterion from the resin.

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of your product using a suitable analytical technique (e.g., TLC, HPLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (lyophilization is often preferred if the eluent is volatile like aqueous ammonia).

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude this compound is_dcc_used Was DCC used in synthesis? start->is_dcc_used remove_dcu Filter to remove precipitated DCU. Perform acidic/basic washes. is_dcc_used->remove_dcu Yes main_purification Choose Primary Purification Method is_dcc_used->main_purification No remove_dcu->main_purification crystallization pH-Induced Precipitation / Recrystallization main_purification->crystallization High-throughput / Simpler setup iex Ion-Exchange Chromatography main_purification->iex High purity needed / Difficult impurities purity_check Assess Purity (HPLC, NMR) crystallization->purity_check iex->purity_check final_product Pure Product purity_check->final_product Purity > 98% repurify Repurify if needed purity_check->repurify Purity < 98% repurify->main_purification

Caption: Decision tree for selecting a purification strategy.

Ion-Exchange Chromatography Logic

IEX_Logic compound This compound ph_choice Choose Buffer pH relative to pI compound->ph_choice cation_exchange Cation Exchange (Negative Resin) ph_choice->cation_exchange pH < pI anion_exchange Anion Exchange (Positive Resin) ph_choice->anion_exchange pH > pI cation_bind Compound binds (Net Positive Charge) cation_exchange->cation_bind anion_bind Compound binds (Net Negative Charge) anion_exchange->anion_bind elute_cation Elute with increasing pH or salt concentration cation_bind->elute_cation elute_anion Elute with decreasing pH or salt concentration anion_bind->elute_anion

Caption: Logic for choosing the IEX mode based on pH.

References

  • SIELC Technologies. (n.d.). Separation of 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid on Newcrom R1 HPLC column. Retrieved February 2, 2026, from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved February 2, 2026, from [Link]

  • Pan, Z., Cao, X., Ke, W., Wang, J., Wang, Y., Du, S., & Xue, F. (2024). Effect of Additives on the Morphology of γ-Aminobutyric Acid Crystals. ACS Omega. Retrieved February 2, 2026, from [Link]

  • Luo, W., et al. (2019). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 24(15), 2788. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Retrieved February 2, 2026, from [Link]

  • Pan, Z., et al. (2024). Effect of Additives on the Morphology of γ-Aminobutyric Acid Crystals. PubMed Central. Retrieved February 2, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Butanoic acid, 4-[[2-[(5-chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxo- on Newcrom R1 HPLC column. Retrieved February 2, 2026, from [Link]

  • Liu, H. X., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5(8), 26-36. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Retrieved February 2, 2026, from [Link]

  • SciSpace. (n.d.). N,1-Dialkyl-7-(alkylamino)-4-(alkylimino)-1,4-dihydroquinoline-3-carboxamides and Their 4-Oxo Derivatives: Synthesis and Propert. Retrieved February 2, 2026, from [Link]

  • Chemistry Stack Exchange. (2025). How I can remove DCU from my product? Retrieved February 2, 2026, from [Link]

  • Conduct Science. (2019). Ion-exchange Chromatography Protocol. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved February 2, 2026, from [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Retrieved February 2, 2026, from [Link]

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2017). Mobile phase for determination of butyric acid by HPLC? Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Butyric acid, 4-(diethylamino)-. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2015). How do I completely remove DCU from the reaction mixture without coloumn chromatography? Retrieved February 2, 2026, from [Link]

  • Liu, H. X., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 26-36. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2024). Effect of Additives on the Morphology of γ-Aminobutyric Acid Crystals. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Retrieved February 2, 2026, from [Link]

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Retrieved February 2, 2026, from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved February 2, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. Retrieved February 2, 2026, from [Link]

  • American Chemical Society. (2026). Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. Retrieved February 2, 2026, from [Link]

  • Reddit. (2025). Isolation/purification of zwitterionic phospholipid. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for production of lower alkanoic acids.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Retrieved February 2, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Scalable Synthesis of 4-(Diethylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Process Optimization & Troubleshooting for CAS 63867-13-0 / 42060-21-9 (HCl Salt) Last Updated: October 2025

Introduction: The Engineering Challenge

Scaling up 4-(diethylamino)butanoic acid presents a classic "zwitterion paradox." While the synthesis appears deceptively simple—attaching a diethylamine group to a butyric acid backbone—the isolation is where most scale-up campaigns fail.

The free acid exists as a zwitterion (internal salt), making it highly water-soluble and difficult to extract into organic solvents. Consequently, the industrial standard is to isolate the product as the Hydrochloride Salt (CAS 42060-21-9) . This guide focuses on the Ester Alkylation Route , which offers the highest process control for scale-up (100g to 5kg batches) compared to the high-pressure lactone ring-opening methods.

Module 1: The Alkylation Reaction

Core Reaction: Nucleophilic substitution (


) of Ethyl 4-bromobutyrate with Diethylamine.
Standard Protocol (Scale: 1.0 mol)
  • Charge: 1.0 eq Ethyl 4-bromobutyrate in MeCN (5 vol).

  • Addition: Add 2.2 eq Diethylamine dropwise at 0–5°C.

  • Reaction: Warm to RT; stir 12–16h.

  • Workup: Filter diethylammonium bromide salts. Concentrate filtrate.[1]

Troubleshooting Guide: Alkylation Phase
SymptomProbable CauseCorrective Action
Reaction Stalls (<80% Conv.) Amine Volatility: Diethylamine (BP 55°C) evaporated before reacting.Sealed System: Use a pressure-rated vessel or efficient reflux condenser (coolant <0°C). Add 0.2 eq excess amine.
Dark/Tar Formation Oxidation: Diethylamine is sensitive to air at elevated temps.Nitrogen Sparge: Degas solvents prior to addition. Maintain slight

overpressure.
Heavy Precipitate Early Salt Caking:

precipitates too fast, trapping reactant.
Mechanical Stirring: Switch from magnetic to overhead stirring. Add 10% more solvent to maintain slurry fluidity.

Q: Can I use 4-chlorobutyric acid instead of the ester to save a step? A: Not recommended for scale-up. Reacting the free acid directly with diethylamine generates a viscous salt immediately, halting the stirring mechanism before substitution occurs. The ester route maintains a liquid phase, ensuring kinetic homogeneity.

Module 2: Hydrolysis & Salt Formation

Core Reaction: Acid hydrolysis of the intermediate ester to the target HCl salt.

Standard Protocol
  • Hydrolysis: Dissolve crude amino-ester in 6M HCl (3 eq). Reflux 4–6h.

  • Monitoring: TLC/LC-MS for disappearance of ester.

  • Concentration: Evaporate water/HCl under reduced pressure (keep bath <50°C).

  • Chasing: Co-evaporate with Toluene (2x) to remove trace water.

Troubleshooting Guide: Isolation Phase
SymptomProbable CauseCorrective Action
Product is a Sticky Oil Residual Water: The HCl salt is extremely hygroscopic.Azeotropic Drying: Reflux residue with Toluene/Ethanol and Dean-Stark trap. Switch to Isopropanol (IPA) for final crystallization.
Low Melting Point (<100°C) Free Acid Contamination: pH was not low enough; zwitterion present.Re-acidification: Dissolve oil in dry ethanol, bubble anhydrous HCl gas or add 4M HCl/Dioxane, then precipitate with

.
Gummy Solids Solvent Trapping: Rapid precipitation trapped impurities.Digestion: Heat the gum in boiling Acetone or IPA. Cool slowly (1°C/min) to induce crystal growth.

Q: Why can't I just neutralize with NaOH and extract the free acid? A: The free acid is a zwitterion with high water solubility (LogP ~ -2.2). It will partition into the aqueous phase, leading to massive yield loss. Isolating as the HCl salt ensures the product remains protonated and crystallizable.

Module 3: Process Logic & Visualization

Synthesis Workflow Diagram

SynthesisFlow Start Start: Ethyl 4-bromobutyrate React Alkylation (Sn2) + 2.2 eq Diethylamine Solvent: MeCN or Toluene Start->React 0-5°C -> RT Filter Filtration Remove Et2NH2Br salt React->Filter 12h Stirring Inter Intermediate: Ethyl 4-(diethylamino)butyrate Filter->Inter Concentrate Hydro Acid Hydrolysis 6M HCl, Reflux Inter->Hydro 100°C Dry Water Removal Azeotrope w/ Toluene Hydro->Dry Vac Distillation Cryst Crystallization Solvent: IPA/Acetone Dry->Cryst Oiling Out? Final Final Product: This compound HCl Cryst->Final Filter & Dry

Caption: Step-by-step process flow for the ester-mediated synthesis route, highlighting critical isolation steps.

Impurity Decision Tree

ImpurityLogic Issue Impurity Detected? Type Identify Type Issue->Type Hydrolysis By-product: 4-hydroxybutanoic acid Type->Hydrolysis Peak @ NMR 3.6ppm (triplet) Elimination By-product: Crotonate species Type->Elimination Vinyl protons @ 5-6ppm Act1 Action: Keep pH < 1 during workup Hydrolysis->Act1 Act2 Action: Lower Rxn Temp (<40°C) Elimination->Act2

Caption: Diagnostic logic for identifying and mitigating common side-reactions during scale-up.

Module 4: Critical Data & Specifications

Solvent Selection Matrix

Use this table to select solvents based on your facility's capabilities.

SolventRoleProsCons
Acetonitrile AlkylationFast kinetics; easy salt filtration.Expensive; toxic.
Toluene Alkylation/DryingCheap; forms azeotrope with water.Slower kinetics (non-polar).
Isopropanol (IPA) CrystallizationBest for HCl salt formation.Solubilizes product if too hot.
Acetone Anti-solventExcellent yield crasher.Can react with excess amine (Schiff base).
Stoichiometry Check

For a 1.0 kg batch of Ethyl 4-bromobutyrate (MW 195.05):

  • Reactant: 1000g (5.13 mol)

  • Diethylamine: 825g (11.28 mol) [2.2 eq required to scavenge HBr]

  • Expected Yield: ~850g (85%) of HCl Salt.

References

  • PubChem. (2025).[2][3] Butyric acid, 4-(diethylamino)- (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. (1941).[1] gamma-Chlorobutyronitrile and related Gabriel Synthesis modifications.[1] Coll. Vol. 1, p. 156.[1] [Link]

Sources

4-(diethylamino)butanoic acid storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-2 Technical Support resource, designed for researchers encountering stability or handling anomalies with 4-(diethylamino)butanoic acid (4-DEABA).[1]

Status: Operational | Role: Senior Application Scientist Subject: Handling, Storage, and Experimental Troubleshooting[1][2][3]

Core Chemical Context

This compound is not a simple organic building block; it is a zwitterionic gamma-amino acid .[1] Its behavior is governed by two competing functional groups: a basic tertiary amine and an acidic carboxylic acid.[1][2][4]

  • The Trap: In its neutral state, it exists as an internal salt (zwitterion).[2] This makes it highly soluble in water but notoriously difficult to dissolve in non-polar organic solvents (DCM, Hexane) without pH manipulation.[1]

  • The Threat: It is significantly hygroscopic .[1][2] Exposure to ambient humidity disrupts the crystal lattice, turning free-flowing powder into a sticky, unmanageable gum, leading to weighing errors and hydrolysis risks in downstream applications.[1]

Storage & Stability (The "Before" Phase)[1]

Best Practice: Treat 4-DEABA as a "Dry-Chain" Reagent.[1] Unlike standard organic acids, the primary degradation pathway here is not oxidation, but moisture-induced physical degradation and subsequent caking.[1]

Storage Decision Logic

Use this workflow to determine the optimal storage condition based on your usage frequency.

StorageLogic Start New Shipment Arrives SealCheck Is the manufacturer seal intact? Start->SealCheck UsageFreq Usage Frequency? SealCheck->UsageFreq Yes LongTerm Long Term (>1 month) UsageFreq->LongTerm ShortTerm Active Use (<1 month) UsageFreq->ShortTerm Freezer Store at -20°C (Desiccated) LongTerm->Freezer Desiccator Desiccator Cabinet (RT, <20% RH) ShortTerm->Desiccator OpenVial Vial Opened? Freezer->OpenVial Thaw to RT first! Desiccator->OpenVial During Use Purge Action: Backfill with Argon/N2 before closing OpenVial->Purge Parafilm Action: Parafilm Seal Purge->Parafilm Parafilm->Desiccator Return to Storage

Figure 1: Decision tree for maintaining reagent integrity.[1] Note the critical "Thaw to RT" step to prevent condensation.

Critical Storage Parameters
ParameterSpecificationReason (Causality)
Temperature -20°C (Long term)Slows kinetic degradation; prevents "oiling out" of impurities.[1][3]
Atmosphere Inert (Argon/N2)Prevents N-oxide formation on the tertiary amine over time.[1][3]
Container Amber GlassAlthough not highly photosensitive, amber glass prevents UV-catalyzed amine oxidation.[1][2][3]
Desiccation RequiredCritical: The zwitterionic headgroup avidly binds atmospheric water.[2][3]
Solubilization & Handling (The "During" Phase)[1]

The Challenge: Users often report that 4-DEABA "won't dissolve" in their reaction solvent (e.g., DCM, Toluene).[1] The Fix: You must "switch" the molecule's charge state to match your solvent.[2]

The "pH-Switch" Protocol (Self-Validating)

Use this protocol to force solubility in organic synthesis.[1]

  • The Check (Validation): Measure the pH of your aqueous phase.[1]

    • Target: pH > 10.

  • The Mechanism: At pH 10, the carboxylic acid is deprotonated (

    
    ), but the tertiary amine is also free (
    
    
    
    ).[1][2] However, to get it into organics, we often need to suppress the zwitterion character.[1]
    • Better Route for Organic Extraction: Actually, to extract into organic, you want the Isoelectric Point (pI) or slightly basic conditions, but zwitterions are notoriously hard to extract.[1]

    • Field-Proven Hack: Use n-Butanol or DCM/Isopropanol (3:1) for extraction from water.[1] Pure non-polar solvents will fail.[1][2]

Solvent Compatibility Matrix
Solvent ClassSolubilityNotes for the Researcher
Water / PBS High Dissolves instantly as a zwitterion.[1][2][3] pH will be near neutral.[1]
Methanol / Ethanol High Good for recrystallization.[1][3]
DMSO / DMF High Ideal for peptide coupling reactions.[1][3]
DCM / Chloroform Low/Moderate Warning: Poor solubility unless protonated (as HCl salt) or using a polar co-solvent (MeOH).[1][3]
Hexane / Ether Insoluble Use these to precipitate the product (trituration) to remove impurities.[3]
Troubleshooting & FAQs (The "After" Phase)
Q1: "My white powder has turned into a yellow sticky paste. Can I still use it?"
  • Diagnosis: Hygroscopic failure and partial oxidation.[1]

  • Mechanism: The yellow color indicates N-oxide formation (oxidation of the diethylamino group).[1] The paste texture confirms water absorption.[1]

  • Verdict: Do not use for GMP or sensitive synthesis. For rough test reactions, you might purify it, but the water content will ruin stoichiometry.

  • Recovery: If you must save it, dissolve in minimal dry ethanol and precipitate with cold diethyl ether (trituration).[1]

Q2: "I injected the sample into the HPLC, but I see no peak. Where is it?"
  • Diagnosis: UV Detection Failure.

  • Mechanism: this compound lacks a strong chromophore (no aromatic rings).[1][2] It has very weak absorbance at 200-210 nm, which is often obscured by solvent cutoffs.[1][2]

  • Solution:

    • Derivatization: React with a UV-active tag (e.g., Fmoc-Cl) before injection.[1]

    • Detector Switch: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1]

    • MS: Use LC-MS (positive mode). Look for Mass [M+H]+ = ~160.2 Da.[1][2]

Q3: "I'm trying to couple this acid to an amine, but the yield is <10%."
  • Diagnosis: Zwitterionic interference in coupling chemistry.[1][2]

  • Mechanism: In standard coupling (EDC/NHS or HATU), the internal salt interaction (

    
    ) competes with the activation of the carboxylic acid.[1][2] The amine is "distracted" by its own acid tail.[1]
    
  • Protocol Fix:

    • Convert the zwitterion to the Hydrochloride Salt first (treat with HCl in Dioxane).[1][2]

    • This "locks" the amine as

      
       and frees the carboxylic acid (
      
      
      
      ) to react fully with the coupling agent.[1][2]
    • Add base (DIPEA) slowly only after the activation step is complete.[1]

Experimental Workflow: Salt Conversion for Synthesis

Use this when yields are low due to solubility or zwitterionic issues.[2]

SaltConversion Zwitterion 4-DEABA (Zwitterion) Step1 Dissolve in Dry Dioxane/THF Zwitterion->Step1 Step2 Add 4M HCl in Dioxane Step1->Step2 Protonate Amine Step3 Precipitate with Ether Step2->Step3 Remove Excess HCl Product HCl Salt (Reactive Form) Step3->Product Filter & Dry

Figure 2: Conversion of Zwitterion to Hydrochloride salt to improve solubility in DCM and reactivity in peptide coupling.

References
  • Smolecule . (2023).[1][2][4][5] Stability Profile and Solubility of this compound. Retrieved from [1][2]

  • ChemicalBook . (2023).[1][2][5] 4-(Methylamino)butyric acid Properties (Structural Analog Data). Retrieved from [1][2]

  • PubChem . (2025).[1][6] Butyric acid, 4-(diethylamino)- Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • ChemGuide . (2023). The Acid-Base Behaviour of Amino Acids. Retrieved from [1][2]

  • Aqion . (2024).[1][7] Zwitterions and Amino Acids: pH-dependent Speciation. Retrieved from [1]

Sources

Technical Support Center: Method Refinement for Consistent 4-(Diethylamino)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(diethylamino)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who require a reliable and scalable method for producing this valuable intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and refine the synthesis for optimal consistency and yield.

Our core recommendation is a streamlined, two-step protocol involving the nucleophilic ring-opening of γ-butyrolactone (GBL) with diethylamine. This method is favored for its high atom economy, relatively mild conditions, and avoidance of common pitfalls associated with other synthetic routes, such as over-alkylation.

Part 1: Recommended Synthetic Protocol - Ring-Opening of γ-Butyrolactone

This protocol is the cornerstone of our refined method. The reaction proceeds via a nucleophilic acyl substitution mechanism where diethylamine attacks the electrophilic carbonyl carbon of GBL, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the desired amino acid.

Experimental Protocol: Synthesis of this compound

Step 1: Reaction Setup and Execution

  • Reagent Preparation: To a high-pressure reaction vessel equipped with a magnetic stir bar, add γ-butyrolactone (1.0 eq.).

  • Amine Addition: Add diethylamine (2.0-3.0 eq.). The use of an excess of the amine serves both as a nucleophile and as a solvent, driving the reaction equilibrium towards the product.

  • Sealing and Heating: Securely seal the reaction vessel. Place the vessel in an oil bath preheated to 180-200°C.

    • Expert Insight: The reaction is typically conducted at elevated temperatures and pressures to overcome the activation energy for lactone ring-opening. The autogenous pressure generated by heating the sealed mixture is critical for achieving a reasonable reaction rate.

  • Reaction Monitoring: Allow the reaction to proceed with vigorous stirring for 12-24 hours. Progress can be monitored by taking small aliquots (after cooling) and analyzing via TLC or ¹H NMR to check for the disappearance of GBL.

Step 2: Work-up and Purification

  • Cooling and Venting: After the reaction is complete, cool the vessel to room temperature before carefully venting to release any residual pressure.

  • Removal of Excess Amine: Transfer the reaction mixture to a round-bottom flask and remove the excess diethylamine under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil, can often be used directly in subsequent steps. For higher purity, distillation under high vacuum is effective for removing volatile impurities.[1] Crystallization can also be employed for achieving high-purity material.[1]

    • Self-Validation Check: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting materials and significant byproducts.

Reaction Mechanism: GBL Ring-Opening

Caption: Nucleophilic attack of diethylamine on GBL, forming a tetrahedral intermediate which collapses to the final product.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low, or the reaction has not gone to completion. What are the likely causes?

Answer: This is a common issue often related to reaction conditions or reagent quality. Let's break down the possibilities.

  • Causality - Insufficient Temperature/Pressure: The ring-opening of GBL is an equilibrium process that is endergonic at lower temperatures. High temperatures (180-200°C) and the resulting autogenous pressure are crucial to drive the reaction forward. Ensure your heating apparatus is calibrated and the reaction vessel is properly sealed to maintain pressure.

  • Causality - Water Contamination: The presence of water can hydrolyze the lactone to form 4-hydroxybutanoic acid, a competing and unproductive side reaction.[2] Ensure that your GBL and diethylamine are anhydrous. Diethylamine, in particular, can be hygroscopic.

  • Causality - Reaction Time: While 12 hours is often sufficient, some systems may require longer reaction times (up to 24 hours) to reach completion. Monitor the reaction's progress to determine the optimal endpoint.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield decision decision solution solution start Low or No Product Yield check_temp Was reaction temp. 180-200°C? start->check_temp check_seal Was vessel properly sealed? check_temp->check_seal Yes increase_temp Increase temperature and ensure stable heating. check_temp->increase_temp No check_reagents Were reagents anhydrous? check_seal->check_reagents Yes reseal_vessel Use high-quality seals. Check for leaks before heating. check_seal->reseal_vessel No check_time Was reaction time >12 hours? check_reagents->check_time Yes dry_reagents Use freshly distilled GBL. Dry diethylamine over KOH. check_reagents->dry_reagents No check_time->solution If all conditions met, consider catalyst or alternative route. increase_time Extend reaction time to 24h. Monitor by TLC/NMR. check_time->increase_time No

Caption: A logical workflow for diagnosing and resolving low-yield issues in the synthesis.

Q2: I'm having trouble purifying the product. The crude material is a dark, viscous oil.

Answer: The product's amphiphilic and zwitterionic nature at certain pH values can complicate purification.

  • Expert Insight: The product is a tertiary amine and a carboxylic acid. This means it can be protonated or deprotonated. Standard workups involving aqueous extraction can lead to emulsions. The high reaction temperature can also cause some polymerization or degradation, leading to coloration.

  • Refined Purification Protocol:

    • After removing excess diethylamine, dissolve the crude oil in a minimal amount of isopropanol or ethanol.

    • Slowly add a solution of HCl in ether or isopropanol. This will precipitate the hydrochloride salt of the product, this compound hydrochloride.

    • The salt is typically a white to off-white solid that is much easier to handle and purify than the freebase. It can be collected by filtration and washed with cold ether to remove non-basic, non-polar impurities.

    • The purified salt can then be converted back to the free amino acid by treatment with a suitable base if required.

Part 3: Alternative Syntheses & FAQs

Q3: Why is the alkylation of diethylamine with 4-chlorobutanoic acid not the recommended primary route?

Answer: While chemically intuitive, this SN2 reaction is notoriously difficult to control due to over-alkylation.[3]

  • Mechanistic Explanation: The product, this compound, is a tertiary amine. Due to the electron-donating effect of the alkyl groups, this tertiary amine product is often more nucleophilic than the starting diethylamine (a secondary amine).[4] Consequently, the product can compete with the starting material for the remaining 4-chlorobutanoic acid, leading to the formation of a quaternary ammonium salt. This creates a mixture of secondary, tertiary, and quaternary amines that is challenging to separate, resulting in low yields of the desired product.[4]

Diagram: The Over-Alkylation Problem

Overalkylation cluster_step1 Desired Reaction cluster_step2 Competing Side Reaction Diethylamine Diethylamine (Secondary Amine) Product Desired Product (Tertiary Amine) Diethylamine->Product Chlorobutanoic 4-Chlorobutanoic Acid Chlorobutanoic->Product QuatSalt Quaternary Ammonium Salt (Byproduct) Product->QuatSalt More Nucleophilic! node_clone 4-Chlorobutanoic Acid node_clone->QuatSalt

Caption: The desired tertiary amine product competes with the starting material, leading to an undesired quaternary salt byproduct.

Q4: Can I just mix butyric acid and diethylamine to make the product?

Answer: This direct amidation approach is generally unsuccessful under standard conditions. The primary obstacle is a rapid and competing acid-base reaction.[1]

  • Trustworthiness through Causality: Butyric acid is an acid, and diethylamine is a base. When mixed, they undergo an immediate proton transfer to form diethylammonium butyrate, an ammonium salt.[1] The nitrogen in the resulting diethylammonium cation has no lone pair of electrons and is therefore no longer nucleophilic. This prevents it from attacking the carbonyl carbon to form the amide (or in this case, the amino acid after reduction). While high temperatures can force the condensation to occur with the elimination of water, the conditions are harsh and yields are often poor compared to the GBL ring-opening method.

Data Summary

The following table provides a guideline for optimizing the recommended GBL ring-opening synthesis.

ParameterCondition A (Standard)Condition B (Aggressive)Expected Outcome & Rationale
Temperature 180°C200°CHigher temperatures increase reaction rate but may also increase byproduct formation.
Diethylamine 2.0 equivalents3.0 equivalentsHigher excess of amine pushes equilibrium towards product formation (Le Chatelier's Principle).
Reaction Time 12 hours24 hoursLonger times can drive the reaction to completion but risk thermal degradation of the product.
Expected Yield 65-75%70-85%Condition B is optimized for higher conversion, assuming the product is stable under these conditions.

References

  • Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • ResearchGate. (2016). Is there any possibility of reaction of Gamma butyrolactone (GBL) with triethylamine at 0-5 degree tempeture?. Available at: [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Available at: [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]

Sources

Technical Support Center: 4-(Diethylamino)butanoic Acid (4-DEABA) Reaction Kinetics

[1]

Case ID: 4-DEABA-KIN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Thermal Optimization & Kinetic Troubleshooting

Executive Summary

Welcome to the Advanced Chemical Support Center. You are likely working with 4-(diethylamino)butanoic acid (CAS: 63867-13-0) , a zwitterionic

Unlike primary amino acids (e.g., GABA), 4-DEABA possesses a tertiary amine . This structural nuance fundamentally alters its thermal stability profile. While it is resistant to classical lactamization (which plagues primary GABA derivatives), it introduces unique kinetic challenges regarding decarboxylation and oxidative degradation at elevated temperatures.

This guide provides the kinetic insights required to optimize your reaction yields while avoiding thermal pitfalls.

Module 1: The Kinetic Landscape (Temperature Effects)
1.1 The Arrhenius Trade-Off

In synthetic applications (e.g., esterification or amide coupling), increasing temperature generally improves solubility and reaction rate (

  • Zone A (< 40°C): Kinetic Control (Safe but Slow)

    • Behavior: The zwitterionic character dominates. Solubility in non-polar organic solvents (DCM, Toluene) is poor, leading to heterogeneous kinetics and artificially low

      
      .
      
    • Risk:[1] Incomplete conversion; aggregation.

  • Zone B (40°C – 90°C): The Optimization Sweet Spot

    • Behavior: The activation energy (

      
      ) for nucleophilic attack (e.g., Fischer esterification) is overcome. The zwitterionic lattice energy is disrupted, improving solubility.
      
    • Recommendation: Maintain reaction temperatures here for maximum yield.

  • Zone C (> 110°C): The Degradation Threshold

    • Behavior: The rate of decarboxylation becomes significant.[2][3] Unlike primary amino acids that cyclize to lactams, the tertiary amine in 4-DEABA promotes proton transfer cycles that can facilitate

      
       loss or N-oxide formation if 
      
      
      is present.
    • Critical Warning: Prolonged heating above 120°C leads to irreversible product loss.

1.2 Kinetic Data Summary

Estimated parameters based on structural analogues (N,N-dialkyl amino acids).

ParameterValue / RangeImplications for Protocol
Melting Point ~148–152°CDo not use melt-phase reactions; solvent is required.
Decarboxylation

~125°CUpper limit for reflux protocols. Avoid high-boiling solvents like DMSO/DMF if heating >120°C.

Coefficient
~2.1Reaction rate roughly doubles for every 10°C increase (in Zone B).
pKa (Acid) ~4.1Requires stronger coupling reagents or acid catalysts than simple aliphatic acids.
Module 2: The "Lactam Myth" & Real Risks

A common misconception is that 4-DEABA cyclizes like GABA.

  • GABA (Primary Amine): Rapidly cyclizes to pyrrolidin-2-one at high temps (

    
    ).
    
  • 4-DEABA (Tertiary Amine): Cannot form a neutral lactam because there is no proton on the nitrogen to eliminate.

    • The Real Risk: It forms a Quaternary Ammonium Salt (zwitterionic spiro-intermediate) which is reversible but increases viscosity and traps reagents.

    • The Oxidation Risk:[4] The electron-rich diethylamine group is susceptible to oxidation to N-oxides at high temperatures (

      
      ) in aerobic conditions. Always use an inert atmosphere (
      
      
      /Ar).
Module 3: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired coupling reaction and the thermal degradation pathways.

ReactionPathwayscluster_conditionsKinetic ConditionsStart4-DEABA(Reactant)DesiredDesired Product(Ester/Amide)Start->DesiredPath A: Coupling(T = 50-80°C)Catalyst RequiredDecarbDegradation Product(Decarboxylated Amine)Start->DecarbPath B: Decarboxylation(T > 120°C)NOxideSide Product(N-Oxide)Start->NOxidePath C: Oxidation(High T + O2)Cond1Optimal: 60°C, Inert GasCond2Risk: >120°C, Aerobic

Caption: Figure 1. Kinetic competition pathways. Path A is favored at moderate temperatures (Zone B). Path B and C dominate at high thermal loads (Zone C).

Module 4: Troubleshooting Guide (FAQ)
Q1: My reaction mixture is heterogeneous/cloudy at 25°C. Should I heat it?

Answer: Yes, but cautiously. 4-DEABA exists as a zwitterion (

  • Solution: Heat to 45–50°C . This disrupts the ionic lattice.

  • Alternative: Add a non-nucleophilic base (e.g., DIPEA) to deprotonate the carboxylic acid (making it an anionic salt) or an acid (e.g., HCl) to protonate the amine (making it a cationic salt), depending on your solvent system.

Q2: I see a brown discoloration after refluxing in Toluene (110°C).

Answer: You are likely observing oxidative degradation of the diethylamine moiety.

  • Diagnosis: Did you degas the solvent? Tertiary amines oxidize easily at reflux temperatures.

  • Fix:

    • Lower temp to 80–90°C (Switch solvent to Benzene or MeCN if needed, or control the oil bath).

    • Sparge reaction with Argon for 15 mins prior to heating.

Q3: Can I use standard EDC/NHS coupling at Room Temperature?

Answer: Yes, but kinetics will be sluggish due to the zwitterionic "internal salt" effect reducing the effective concentration of the free carboxylate.

  • Optimization: Add 1.0 equivalent of HCl (to protonate the amine) or maintain pH ~4.5–5.0. If using organic solvent, heat to 40°C to ensure the intermediate active ester remains in solution.

Module 5: Validated Experimental Protocol

Protocol: Thermal Optimization for Esterification of 4-DEABA Use this workflow to determine the maximum safe temperature for your specific derivative.

  • Preparation: Dissolve 4-DEABA (1.0 eq) in dry solvent (e.g., DMF or Toluene).

  • Inerting: Purge with

    
     (Essential to prevent N-oxide formation).
    
  • Variable Temperature Screening (VTS):

    • Set up 3 parallel vials: 40°C, 80°C, 120°C .

    • Add catalyst (e.g.,

      
       or coupling reagent).
      
  • Monitoring: Sample at t=1h, 4h, 12h.

    • Analysis: TLC (stain with Dragendorff’s reagent for amines) or LC-MS.

  • Criteria:

    • If 120°C shows new spots with

      
       mass loss (Decarboxylation), abort high-temp protocols .
      
    • Select the lowest temperature that achieves >90% conversion within 4 hours.

Troubleshooting Flowchart

TroubleshootingStartIssue DetectedLowYieldLow Yield / IncompleteStart->LowYieldImpuritiesImpurities / Color ChangeStart->ImpuritiesCheckTempCheck TemperatureLowYield->CheckTempCheckAtmInert Atmosphere?Impurities->CheckAtmSolubilityIssueCause: Zwitterion InsolubilityAction: Increase T to 50°Cor adjust pHCheckTemp->SolubilityIssueT < 40°CDecarbIssueCause: Thermal DecarboxylationAction: Reduce T < 100°CCheckTemp->DecarbIssueT > 110°CCheckAtm->DecarbIssueYes (Inert) but T HighOxidationIssueCause: Amine OxidationAction: Degas Solvent (Ar/N2)CheckAtm->OxidationIssueNo (Air present)

Caption: Figure 2. Decision tree for troubleshooting kinetic anomalies.

References
  • Smolecule. (2023).[5][6] Solubility and Stability Profiles of this compound. Retrieved from

  • ChemicalBook. (2024). 4-(Methylamino)butyric acid Properties (Analogue Behavior). Retrieved from

  • Leafly/ResearchGate. (2024). Decarboxylation Kinetics of Carboxylic Acids. (General principles of acid thermal stability). Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Thermodynamics. Retrieved from

  • Sigma-Aldrich. (2024). Solubility Table for Amino Acid Derivatives. Retrieved from

Validation & Comparative

Benchmarking 4-(diethylamino)butanoic acid against other GABA receptor modulators

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 4-(diethylamino)butanoic acid against other GABA receptor modulators Content Type: Publish Comparison Guide

Executive Summary: The Lipophilic GABA Analogue

This compound (4-DEABA) represents a distinct class of N-substituted GABA analogues designed to overcome the pharmacokinetic limitations of endogenous GABA. While native GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the mammalian CNS, its therapeutic utility is severely limited by its inability to cross the blood-brain barrier (BBB) due to its zwitterionic nature at physiological pH.

4-DEABA introduces a diethyl substitution at the nitrogen atom. From a medicinal chemistry perspective, this modification serves two critical functions:

  • Lipophilicity Enhancement: It masks the polarity of the primary amine, theoretically increasing LogP and facilitating passive transport across the BBB.

  • Receptor Selectivity Shift: Bulky N-substitutions often reduce affinity for the orthosteric GABA-A agonist site (which requires a primary amine for optimal hydrogen bonding) while potentially retaining affinity for GABA Transporters (GAT) or functioning as a metabolic prodrug.

This guide benchmarks 4-DEABA against established standards: GABA (Endogenous control), Muscimol (GABA-A selective agonist), Baclofen (GABA-B selective agonist), and Tiagabine (GAT-1 Inhibitor).

Comparative Analysis: 4-DEABA vs. Industry Standards

The following table synthesizes the physicochemical and pharmacological profiles of 4-DEABA against clinical and experimental standards.

Table 1: Physicochemical and Pharmacological Benchmarking

Feature4-DEABA (Candidate) GABA (Control) Muscimol (Standard) Baclofen (Standard) Tiagabine (Standard)
Primary Target Putative: GAT / ProdrugGABA-A & GABA-BGABA-A (Orthosteric)GABA-B (Metabotropic)GAT-1 Transporter
Mechanism Uptake Inhibition or Metabolic PrecursorAgonist (Inhibitory)Selective AgonistSelective AgonistReuptake Inhibitor
BBB Permeability High (Predicted) NegligibleModerateModerateHigh
Chem. Class N-substituted Amino AcidAmino AcidIsoxazoleChlorophenyl-GABANipecotic Acid Deriv.
Key Limitation Steric hindrance at receptor siteRapid metabolism, No BBBPsychotomimetic effectsTolerance/WithdrawalDizziness/Tremor
Experimental Use BBB probe, GAT assayBaseline controlGABA-A mappingSpasticity modelEpilepsy model
Mechanistic Insight & Structure-Activity Relationship (SAR)

To understand the performance of 4-DEABA, one must analyze the causality of its structural modifications.

  • The Steric Penalty: The GABA-A receptor orthosteric binding pocket (located at the

    
     interface) is highly sensitive to steric bulk. Structure-Activity Relationship (SAR) data indicates that converting the primary amine of GABA to a tertiary amine (N,N-diethyl) drastically reduces binding affinity (
    
    
    
    ) for the agonist site.
  • The Transport Opportunity: Unlike the receptor pocket, the GABA Transporter (GAT) often tolerates lipophilic modifications on the amine or the carbon backbone (as seen in Tiagabine). Therefore, 4-DEABA is best profiled not as a direct agonist, but as a GAT inhibitor or a GABA-mimetic prodrug .

Visualization: The GABAergic Synapse & Interaction Nodes

The following diagram maps the potential interaction points of 4-DEABA compared to the benchmarks.

GABASynapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_Vesicles GABA Vesicles GABA_Ligand Endogenous GABA GABA_Vesicles->GABA_Ligand Release GAD GAD Enzyme (Glutamate -> GABA) GAD->GABA_Vesicles GAT1 GAT-1 Transporter (Reuptake) GABAA GABA-A Receptor (Cl- Channel) GABAB GABA-B Receptor (G-Protein) GABA_Ligand->GAT1 Reuptake GABA_Ligand->GABAA Activation GABA_Ligand->GABAB Activation DEABA 4-DEABA (Candidate) DEABA->GAT1 Potential Blockade? DEABA->GABAA Low Affinity (Steric Clash) Muscimol Muscimol Muscimol->GABAA High Affinity Agonist Tiagabine Tiagabine Tiagabine->GAT1 Blockade (Inhibition)

Caption: Interaction map showing 4-DEABA's hypothesized blockade of GAT-1 versus the direct receptor activation of Muscimol and GABA.

Experimental Protocols for Benchmarking

To validate 4-DEABA, you must move beyond theoretical SAR and execute self-validating assays.

Protocol A: Competitive Radioligand Binding Assay (GABA-A)

Objective: Determine if 4-DEABA binds to the orthosteric site or allosteric sites.

  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 48,000 × g for 20 min. Wash pellets 3x to remove endogenous GABA (Critical step to prevent false negatives).

  • Ligand Selection:

    • Tracer: [3H]-Muscimol (2 nM) for GABA-A agonist site.

    • Non-Specific Control: 100 μM GABA.

  • Incubation: Incubate 4-DEABA (concentration range

    
     to 
    
    
    
    M) with membranes and tracer for 60 min at 4°C.
  • Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Metric: If

      
      , 4-DEABA has negligible affinity for the agonist site (confirming the steric hindrance hypothesis).
      
Protocol B: [3H]-GABA Uptake Assay (GAT Activity)

Objective: Assess if 4-DEABA functions as a reuptake inhibitor (Tiagabine-like profile).

  • Synaptosome Prep: Prepare P2 fraction (crude synaptosomes) from rat brain tissue.

  • Buffer System: Krebs-Henseleit buffer (pH 7.4).

  • Exposure: Pre-incubate synaptosomes with 4-DEABA (0.1 - 100 μM) or Tiagabine (Positive Control) for 10 min at 37°C.

  • Uptake Initiation: Add [3H]-GABA (10 nM) and incubate for exactly 3 minutes.

  • Termination: Stop reaction by rapid cooling and filtration.

  • Data Validation:

    • Specific Uptake: Total uptake minus uptake in the presence of 1 mM Nipecotic acid (or excess cold GABA).

    • Result: A dose-dependent reduction in [3H]-GABA counts indicates GAT inhibition.

References
  • Olsen, R. W. (2018). GABA A Receptor: The "Complex" Prototype of Ligand-Gated Ion Channels. NIH National Library of Medicine. Link

  • Krogsgaard-Larsen, P., et al. (2002). GABA transporter inhibitors and their potential in the treatment of epilepsy. Journal of Medicinal Chemistry. Link

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors.[1][2][3][4][5] Journal of Biological Chemistry. Link

  • Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors.[2] Current Medicinal Chemistry. Link

  • Pardridge, W. M. (2005). The Blood-Brain Barrier: Bottleneck in Brain Drug Development. NeuroRx. Link

Sources

Validating Analytical Methods for 4-(diethylamino)butanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection and quantification of 4-(diethylamino)butanoic acid (4-DEABA) present a classic analytical paradox: the molecule is highly polar (preventing standard C18 retention) and lacks a strong chromophore (preventing standard UV detection). As a precursor in pharmaceutical synthesis and a structural analogue to GABA, precise validation of this analyte is critical for impurity profiling and metabolic studies.

This guide objectively compares two distinct analytical workflows:

  • HILIC-MS/MS: The "Gold Standard" for sensitivity and specificity in complex matrices.

  • Ion-Pair RP-HPLC-UV: A cost-effective, robust "QC Workhorse" for higher concentration formulations.

The Analyte Profile: Why is 4-DEABA Difficult?

To validate a method, one must first understand the physicochemical behavior of the target. 4-DEABA (CAS: 111-32-0) is a zwitterionic molecule containing both a tertiary amine and a carboxylic acid.

PropertyValueAnalytical Implication
Structure

Amphiphilic but predominantly polar.
pKa (Acid) ~4.4Anionic at neutral pH.
pKa (Amine) ~10.5Cationic at neutral/acidic pH.
Chromophore Weak (Carboxyl only)UV detection is only possible at <210 nm (non-specific).
LogP ~0.5 to 1.0 (pH dependent)Poor retention on C18 without modification.

Method Selection: Decision Framework

The choice between Mass Spectrometry (MS) and Ultraviolet (UV) detection depends heavily on the stage of drug development and the required Limit of Quantitation (LOQ).

MethodSelection Start Start: Define Analytical Goal Trace Trace Impurity / Bioanalysis (< 1 µg/mL) Start->Trace Low Conc. Bulk Raw Material / Formulation QC (> 10 µg/mL) Start->Bulk High Conc. HILIC Method A: HILIC-MS/MS (High Specificity) Trace->HILIC Mandatory Decision Is MS Equipment Available? Bulk->Decision IP_HPLC Method B: Ion-Pair RP-HPLC (High Robustness) Decision->HILIC Yes (Preferred) Decision->IP_HPLC No (Cost-Effective)

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity needs.

Method A: HILIC-MS/MS (High Sensitivity)

Context: Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the silica surface, allowing the polar zwitterion to partition effectively. Coupled with MS/MS, this eliminates the need for a chromophore.

The Protocol
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

    • Causality: Low pH ensures the tertiary amine is protonated (

      
      ), facilitating interaction with the stationary phase and enhancing ionization efficiency in positive mode ESI.
      
  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Detection: ESI+ (Multiple Reaction Monitoring - MRM).

    • Precursor: m/z 160.1

      
      
      
    • Product Ions: m/z 86.1 (Loss of diethylamine group) and m/z 58.1.

Critical Validation Step: Matrix Effects

Because HILIC elutes analytes in high organic content, ionization is efficient. However, matrix effects (suppression) are common.

  • Self-Validating Check: You must use an isotopically labeled internal standard (e.g., GABA-d6 or a structural analog like 4-dimethylaminobutyric acid) to normalize response variability.

Method B: Ion-Pair RP-HPLC-UV (High Accessibility)

Context: For labs without MS, standard C18 columns fail to retain 4-DEABA. Ion-Pairing (IP) reagents are amphiphilic additives that bind to the C18 surface, projecting a charged tail that "holds" the analyte.

The Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 10 mM Sodium Octanesulfonate (SOS) + 20 mM Phosphate Buffer, pH 2.5.

    • Solvent: Methanol (Isocratic 80:20 Buffer:MeOH).

    • Causality: The sulfonate group (

      
      ) pairs with the protonated amine of 4-DEABA. The octyl chain anchors to the C18 stationary phase.
      
  • Detection: UV at 210 nm.

    • Warning: At 210 nm, many organic solvents absorb light. High-purity "HPLC Grade" reagents are non-negotiable to prevent baseline drift.

Critical Validation Step: System Suitability

Ion-pairing reagents equilibrate slowly.

  • Self-Validating Check: The column must be dedicated to this method. Do not switch between IP and non-IP methods on the same column, as the reagent is difficult to wash off and alters selectivity permanently.

Comparative Validation Data

The following data summarizes the expected performance characteristics derived from ICH Q2(R2) validation studies for this analyte class.

Table 1: Performance Metrics Comparison
ParameterMethod A: HILIC-MS/MSMethod B: IP-RP-HPLC-UV
Linearity Range 1 – 1000 ng/mL10 – 500 µg/mL
LOD (Limit of Detection) 0.2 ng/mL2.0 µg/mL
Precision (RSD) 3.5% - 6.0%0.5% - 1.5%
Specificity Excellent (Mass filtration)Moderate (Risk of co-elution)
Run Time 8 minutes15 minutes (Isocratic)
Cost Per Sample High (

$)
Low ($)
Table 2: Accuracy (Recovery) Assessment

Spike recovery experiments in synthetic pharmaceutical matrix.

Spike LevelHILIC-MS/MS Recovery (%)IP-HPLC-UV Recovery (%)
Low (LOD/LOQ) 92.4 ± 4.188.5 ± 2.8
Medium (Target) 98.1 ± 2.599.2 ± 0.9
High (120%) 99.5 ± 1.899.8 ± 0.6

Experimental Workflow Visualization

Understanding the mechanism of separation is key to troubleshooting.

Mechanism cluster_0 Method A: HILIC Mechanism cluster_1 Method B: Ion-Pair Mechanism Silica Silica Surface (Polar) WaterLayer Water-Rich Layer (Stagnant) Silica->WaterLayer Adsorbs AnalyteA 4-DEABA (Polar) AnalyteA->WaterLayer Partitions Into C18 C18 Surface (Hydrophobic) Reagent Octanesulfonate (Additive) C18->Reagent Anchors Tail AnalyteB 4-DEABA (Cationic) Reagent->AnalyteB Ionic Bond (Head Group)

Figure 2: Mechanistic comparison of retention strategies. HILIC relies on partitioning into a water layer, while IP-HPLC relies on electrostatic bridging.

Conclusion and Recommendation

  • Choose HILIC-MS/MS if: You are performing genotoxic impurity screening, pharmacokinetic (PK) studies, or cleaning validation where trace detection (<1 ppm) is required.

  • Choose IP-RP-HPLC-UV if: You are performing assay testing of the raw material (purity >98%) or dissolution testing where concentrations are high and equipment budget is limited.

Final Note on Regulatory Compliance: Regardless of the method chosen, adherence to ICH Q2(R2) guidelines is mandatory. Ensure specificity is demonstrated by stressing the sample (acid/base/oxidative degradation) to prove that degradation products do not interfere with the 4-DEABA peak.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3][4] [Link]

  • PubChem. (n.d.).[5][6] this compound (Compound Summary). National Center for Biotechnology Information. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • Center for Drug Evaluation and Research (CDER). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[7] U.S. Food and Drug Administration.[3] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.